molecular formula C45H69N11O12 B084662 [Asu1,6]-Oxytocin CAS No. 14317-68-1

[Asu1,6]-Oxytocin

Cat. No.: B084662
CAS No.: 14317-68-1
M. Wt: 956.1 g/mol
InChI Key: BNUVXRORJOWJBK-DTRKZRJBSA-N
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Description

[Asu1,6]-Oxytocin, also known as this compound, is a useful research compound. Its molecular formula is C45H69N11O12 and its molecular weight is 956.1 g/mol. The purity is usually 95%.
The exact mass of the compound Oxytocin, 1,6-alpha-asu- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVXRORJOWJBK-DTRKZRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162331
Record name Oxytocin, 1,6-alpha-asu-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14317-68-1
Record name Oxytocin, 1,6-alpha-asu-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxytocin, 1,6-alpha-asu-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of [Asu¹,⁶]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of [Asu¹,⁶]-Oxytocin, a carba-analog of the neurohormone oxytocin. This document details the scientific background, experimental methodologies, and key data associated with this important oxytocin receptor agonist.

Introduction: The Rationale for [Asu¹,⁶]-Oxytocin

Oxytocin is a nonapeptide hormone renowned for its role in social bonding, uterine contractions, and lactation. However, its therapeutic potential is often limited by its short biological half-life, primarily due to the enzymatic cleavage of the disulfide bridge between the cysteine residues at positions 1 and 6. To overcome this limitation, researchers have developed more stable analogs, such as [Asu¹,⁶]-Oxytocin.

In [Asu¹,⁶]-Oxytocin, the disulfide bond is replaced by a more stable thioether linkage through the substitution of the two cysteine residues with a single L-α-Aminosuberic acid (Asu) residue. This modification confers enhanced metabolic stability while retaining high affinity and agonist activity at the oxytocin receptor. Recent studies have also highlighted its potential in reversing insulin resistance and glucose intolerance, opening new avenues for its therapeutic application in metabolic disorders.[1]

Synthesis of [Asu¹,⁶]-Oxytocin: A Detailed Protocol

The synthesis of [Asu¹,⁶]-Oxytocin is achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the chemical synthesis of peptides. The following protocol outlines the key steps involved.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable solid support for the synthesis of C-terminally amidated peptides.

  • Amino Acids: Fmoc-protected amino acids, including the key building block Fmoc-Asu(OtBu)-OH , are used. The OtBu (tert-butyl) group protects the side-chain carboxyl group of the aminosuberic acid.

  • Coupling Reagents: A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, like ethyl cyanohydroxyiminoacetate (Oxyma), is commonly employed for efficient peptide bond formation.

  • Deprotection Reagent: A solution of piperidine in N,N-dimethylformamide (DMF) is used for the removal of the Fmoc protecting group.

  • Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) is used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Cyclization Reagents: Reagents for intramolecular cyclization to form the lactam bridge.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used for purification.

  • Analysis: Mass spectrometry (MS) and analytical RP-HPLC are used for characterization and purity assessment.

Experimental Workflow: Solid-Phase Peptide Synthesis

The synthesis of the linear peptide precursor of [Asu¹,⁶]-Oxytocin is performed on an automated peptide synthesizer. The general workflow is as follows:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-Gly-OH, DIC/Oxyma) Deprotection1->Coupling1 Wash1 Washing (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Amino Acid Coupling (Fmoc-Leu-OH) Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, and Washing for remaining amino acids Wash2->Repeat Cleavage Cleavage from Resin (TFA/H2O/TIS) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and HPLC Analysis Purification->Characterization Final Lyophilized Peptide Characterization->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for [Asu¹,⁶]-Oxytocin.

Protocol Steps:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is coupled to the deprotected resin using DIC and Oxyma in DMF. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Leu, Pro, Asn(Trt), Gln(Trt), Ile, Tyr(tBu)), with Fmoc-Asu(OtBu)-OH being incorporated at the appropriate position.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized.

  • Cyclization: The linear peptide is dissolved in a suitable solvent and subjected to intramolecular cyclization to form the lactam bridge of the [Asu¹,⁶] moiety.

  • Purification: The crude cyclized peptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified [Asu¹,⁶]-Oxytocin is characterized by analytical RP-HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.

Pharmacological Profile of [Asu¹,⁶]-Oxytocin

[Asu¹,⁶]-Oxytocin is a potent and selective agonist of the oxytocin receptor. Its pharmacological properties have been characterized in various in vitro and in vivo studies.

Quantitative Pharmacological Data
ParameterValueAssay SystemReference
Binding Affinity (Ki) 1.40 ± 0.24 nMHuman uterine smooth muscle cells[2]
Functional Potency (EC₅₀) 1.4 x 10³ ± 4.4 x 10² nMRat myometrial strips (for a carba analog)[3]

Signaling Pathways of [Asu¹,⁶]-Oxytocin

Like native oxytocin, [Asu¹,⁶]-Oxytocin exerts its biological effects by binding to and activating the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade involves the coupling to Gαq/11 proteins.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream Ca_influx Ca²⁺ Influx Ca_influx->Downstream MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Downstream Asu_OT [Asu¹,⁶]-Oxytocin Asu_OT->OTR Binds to

Caption: [Asu¹,⁶]-Oxytocin Signaling Pathway via the Oxytocin Receptor.

Activation of the oxytocin receptor by [Asu¹,⁶]-Oxytocin initiates the following signaling cascade:

  • G-protein Coupling: The receptor couples to the heterotrimeric G-protein Gαq/11.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Downstream Effects: The rise in intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream cellular responses, including smooth muscle contraction and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocol: Calcium Mobilization Assay

The agonist activity of [Asu¹,⁶]-Oxytocin at the oxytocin receptor can be quantified by measuring the increase in intracellular calcium concentration upon receptor activation. The following is a general protocol for a fluorescent-based calcium mobilization assay.

Materials and Reagents
  • Cell Line: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Probenecid: An anion transport inhibitor to prevent the extrusion of the dye from the cells.

  • [Asu¹,⁶]-Oxytocin: A stock solution of known concentration.

  • Control Agonist: Native oxytocin.

  • Control Antagonist: A known oxytocin receptor antagonist.

  • Microplate Reader: A fluorescence microplate reader with the appropriate filters for the chosen dye and capability for kinetic reads.

Assay Workflow

Calcium_Assay_Workflow Cell_Seeding Seed OTR-expressing cells in a 96-well plate Dye_Loading Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Compound_Addition Add [Asu¹,⁶]-Oxytocin and controls Incubation->Compound_Addition Fluorescence_Reading Measure fluorescence kinetically on a plate reader Compound_Addition->Fluorescence_Reading Data_Analysis Analyze data to determine EC₅₀ values Fluorescence_Reading->Data_Analysis

Caption: Workflow for a Calcium Mobilization Assay.

Protocol Steps:

  • Cell Seeding: Seed the oxytocin receptor-expressing cells into a black-walled, clear-bottom 96-well microplate and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the Fluo-4 AM to be taken up by the cells and de-esterified into its active, calcium-sensitive form.

  • Compound Preparation: Prepare serial dilutions of [Asu¹,⁶]-Oxytocin, native oxytocin, and the antagonist in assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4) over time.

  • Compound Addition: After establishing a stable baseline fluorescence, use the plate reader's injection system to add the compounds to the respective wells.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the full calcium transient.

  • Data Analysis: For each concentration of the agonist, determine the peak fluorescence response. Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. For antagonists, perform the assay in the presence of a fixed concentration of agonist and varying concentrations of the antagonist to determine the IC₅₀.

Conclusion

[Asu¹,⁶]-Oxytocin represents a significant advancement in the development of oxytocin receptor agonists with improved pharmacokinetic properties. Its synthesis via solid-phase peptide synthesis is a well-defined process, and its pharmacological profile demonstrates potent and selective activation of the oxytocin receptor. The understanding of its signaling pathways and the availability of robust in vitro assays, such as the calcium mobilization assay, are crucial for its further investigation and potential therapeutic development in areas beyond traditional obstetrics, including metabolic and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals working with this promising therapeutic agent.

References

[Asu1,6]-Oxytocin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin. In this analog, the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a more stable carba-bridge, specifically an aminosuberic acid residue. This modification enhances its metabolic stability. While primarily recognized for its potent uterotonic activities, recent research has highlighted its potential in other therapeutic areas, including the management of obesity and diabetes, where it has been shown to reverse insulin resistance and glucose intolerance.[1] This guide provides an in-depth technical overview of the current understanding of the mechanism of action of this compound, focusing on its interaction with the oxytocin receptor and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Oxytocin Receptor Activation and Gq/11 Signaling

This compound exerts its physiological effects by acting as an agonist at the oxytocin receptor (OTR), a member of the Class A G-protein coupled receptor (GPCR) superfamily.[2] The primary and best-characterized signaling pathway initiated by the binding of this compound to the OTR is the canonical Gq/11-protein pathway.[2]

Upon agonist binding, the OTR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream cellular responses, most notably the contraction of smooth muscle cells.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with the human oxytocin receptor.

LigandParameterValueCell Line/TissueReference
This compoundKi (nM)1.40 ± 0.24Human Uterine Smooth Muscle CellsTahar et al., 1998
This compoundEC50 (nM) for [Ca2+]i increase2.86 (2.03 - 4.03)Human Uterine Smooth Muscle CellsTahar et al., 1998
OxytocinKd (nM)0.76 ± 0.04Human Uterine Smooth Muscle CellsTahar et al., 1998
OxytocinEC50 (nM) for [Ca2+]i increase0.98 (0.72 - 1.34)Human Uterine Smooth Muscle CellsTahar et al., 1998

Signaling Pathway Diagram

Asu1_6_Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Asu1_6_OT This compound Asu1_6_OT->OTR Ca_cyto [Ca2+]i ↑ ER->Ca_cyto releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway activated by this compound.

Potential for Biased Agonism and Alternative Signaling Pathways

While the Gq/11 pathway is the primary mediator of this compound's effects, the native oxytocin receptor is known to couple to other G-proteins, including Gi/o and Gs, which respectively inhibit and stimulate adenylyl cyclase to modulate cyclic AMP (cAMP) levels. Furthermore, GPCRs can signal through β-arrestin-dependent pathways, which are independent of G-protein coupling.

Currently, there is a lack of published data specifically investigating whether this compound exhibits biased agonism, meaning it might preferentially activate one of these pathways over others. Such functional selectivity could have significant implications for its therapeutic profile, potentially separating desired effects from unwanted side effects. Further research is required to fully elucidate the complete signaling profile of this compound.

Proposed Future Experimental Workflows

To address the current gaps in knowledge, the following experimental workflows are proposed:

Future_Experiments cluster_cAMP cAMP Modulation Assay cluster_arrestin β-Arrestin Recruitment Assay cAMP_start HEK293 cells expressing OTR cAMP_step1 Treat with this compound (with/without forskolin for Gi) cAMP_start->cAMP_step1 cAMP_step2 Cell Lysis cAMP_step1->cAMP_step2 cAMP_step3 Measure cAMP levels (e.g., HTRF, ELISA) cAMP_step2->cAMP_step3 cAMP_end Determine EC50/IC50 for cAMP modulation cAMP_step3->cAMP_end arrestin_start Cells co-expressing OTR-Rluc and β-arrestin-YFP arrestin_step1 Treat with this compound arrestin_start->arrestin_step1 arrestin_step2 Measure BRET signal arrestin_step1->arrestin_step2 arrestin_end Determine EC50 for β-arrestin recruitment arrestin_step2->arrestin_end

Caption: Proposed workflows for assessing cAMP modulation and β-arrestin recruitment by this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This protocol is adapted from the methodology described by Tahar et al. (1998).

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Human Uterine Smooth Muscle Cell (hUSMC) membranes (or other cells endogenously or recombinantly expressing the OTR).

  • [3H]-Oxytocin (Radioligand).

  • This compound (unlabeled competitor).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize hUSMC in lysis buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of various concentrations of unlabeled this compound.

    • 50 µL of [3H]-Oxytocin at a concentration near its Kd.

    • 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • For total binding (B0) wells, add binding buffer instead of a competitor.

  • Incubation: Incubate the plate at 22°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol is based on general methods for measuring GPCR-mediated calcium flux.

Objective: To measure the potency (EC50) of this compound in stimulating an increase in intracellular calcium concentration.

Materials:

  • Human Uterine Smooth Muscle Cells (hUSMC) or other suitable cell line expressing OTR.

  • Cell culture medium.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed hUSMC in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Use the automated injector to add various concentrations of this compound to the wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

    • Plot the peak ΔF against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent agonist of the oxytocin receptor, primarily signaling through the Gq/11-PLC-Ca2+ pathway to elicit its physiological effects. While its binding affinity and potency for inducing calcium mobilization are well-documented, a comprehensive understanding of its potential for biased agonism and its effects on other signaling pathways, such as cAMP modulation, remains to be established. The experimental protocols outlined in this guide provide a framework for the continued investigation of the intricate mechanism of action of this promising therapeutic agent. Further research in these areas will be crucial for fully characterizing its pharmacological profile and guiding its development for various clinical applications.

References

Biochemical Profile of [Asu1,6]-Oxytocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Receptor Binding, Selectivity, and Functional Signaling of a Key Oxytocin Analog

Introduction

[Asu1,6]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin. This modification, involving the substitution of the disulfide bridge between cysteine residues at positions 1 and 6 with a more stable carba-bridge (aminosuberic acid), confers enhanced metabolic stability. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its receptor binding affinity, selectivity profile, and functional signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of oxytocin receptor pharmacology and the development of novel oxytocic agents.

Receptor Binding Affinity and Selectivity

The interaction of this compound with the human oxytocin receptor (OTR) has been characterized through competitive radioligand binding assays. These studies are critical for understanding the potency and specificity of this analog.

Quantitative Binding Data

The binding affinity of this compound and related peptides for the human oxytocin receptor, as determined in studies using human uterine smooth muscle cells, is summarized in the table below. The inhibition constant (Ki) represents the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

LigandReceptorKi (nM)
OxytocinHuman Oxytocin Receptor0.75 ± 0.08
This compound Human Oxytocin Receptor 1.40 ± 0.24
Arginine Vasopressin (AVP)Human Oxytocin Receptor2.99 ± 0.39
[Thr4,Gly7]-OxytocinHuman Oxytocin Receptor17.9 ± 2.8
AtosibanHuman Oxytocin Receptor3.55 ± 0.52

Data sourced from studies on human uterine smooth muscle cells.[1]

These data indicate that this compound binds to the human oxytocin receptor with high affinity, comparable to that of native oxytocin.[1] Its affinity is slightly lower than that of oxytocin but demonstrates a potent interaction with the receptor.

Functional Signaling Pathways

The binding of this compound to the oxytocin receptor initiates a cascade of intracellular signaling events. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Gq/11-Mediated Signaling

Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and activates protein kinase C (PKC).

The increase in intracellular calcium concentration is a key event in many of the physiological responses to oxytocin, including smooth muscle contraction.[1]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Contributes to Asu_OT This compound Asu_OT->OTR Binds Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Intracellular Ca2+ Increase Ca_store->Ca_cytosol Release Ca_cytosol->Response Leads to Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from USMC) Start->Membrane_Prep Incubation Incubation: Membranes + [3H]-Oxytocin + this compound (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End Calcium_Mobilization_Workflow Start Start Cell_Culture Cell Culture (OTR-expressing cells) Start->Cell_Culture Dye_Loading Loading with Calcium-Sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Stimulation Stimulation with This compound Dye_Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis Data Analysis (EC50 determination) Measurement->Analysis End End Analysis->End

References

[Asu1,6]-Oxytocin: A Technical Guide to its Oxytocin Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding profile of [Asu1,6]-Oxytocin, a synthetic analog of oxytocin, with its cognate receptor, the oxytocin receptor (OXTR). This document details the quantitative binding affinities, explores the downstream signaling pathways, and provides detailed experimental protocols for key assays relevant to the study of this interaction.

Quantitative Binding Profile of this compound

This compound, an analog of oxytocin where the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by an aminosuberic acid bridge, exhibits a high affinity for the human oxytocin receptor. The binding affinity of this compound has been characterized primarily through competitive radioligand binding assays, which measure the ability of the unlabeled ligand to displace a radiolabeled ligand from the receptor.

A key study utilizing plasma membranes from human uterine smooth muscle cells (USMC) provides a precise determination of the inhibition constant (Ki) for this compound. These quantitative data are crucial for understanding the potency of this analog in comparison to the endogenous ligand, oxytocin, and other synthetic analogs.

Table 1: Competitive Binding Affinity of this compound and Related Compounds for the Human Oxytocin Receptor in Uterine Smooth Muscle Cells [1]

CompoundInhibition Constant (Ki) (nM)
Oxytocin0.75 ± 0.08
This compound 1.40 ± 0.24
Atosiban (Antagonist)3.55 ± 0.52
Arginine Vasopressin (AVP)2.99 ± 0.39

Data are presented as mean ± standard error of the mean.

In the same study, saturation binding experiments using [3H]-oxytocin on human USMC plasma membranes revealed a single class of high-affinity binding sites.[1]

Table 2: Saturation Binding Parameters for [3H]-Oxytocin on Human Uterine Smooth Muscle Cell Membranes [1]

ParameterValue
Equilibrium Dissociation Constant (Kd)0.76 ± 0.04 nM
Maximum Receptor Density (Bmax)153 ± 4 fmol/mg protein
Hill Coefficient (nH)1.02 ± 0.02

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[2] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

The canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels are a hallmark of oxytocin receptor activation and lead to various cellular responses, including smooth muscle contraction.[2][3]

Gq_Signaling_Pathway Asu1_6_OT This compound OXTR Oxytocin Receptor (GPCR) Asu1_6_OT->OXTR Binds Gq_protein Gαq/11 Protein OXTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response Initiates

Figure 1: Gq-protein mediated signaling pathway of the Oxytocin Receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from USMC) Incubation 4. Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [3H]-Oxytocin (Radioligand) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of this compound Competitor_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound/Free Incubation->Filtration Scintillation 6. Scintillation Counting to Quantify Bound Radioligand Filtration->Scintillation IC50_Calc 7. Determine IC50 from Competition Curve Scintillation->IC50_Calc Ki_Calc 8. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2: Workflow for a radioligand competition binding assay.

3.1.1. Materials

  • Receptor Source: Plasma membranes from cells or tissues expressing the oxytocin receptor (e.g., human uterine smooth muscle cells).

  • Radioligand: [3H]-Oxytocin.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

3.1.2. Procedure

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[2]

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Serial dilutions of this compound or buffer (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

    • [3H]-Oxytocin at a concentration close to its Kd.

    • Membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Oxytocin binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit a downstream signaling event, specifically the release of intracellular calcium.

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Measurement cluster_data_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Oxytocin Receptor Dye_Loading 2. Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Stimulation 3. Stimulate Cells with This compound Dye_Loading->Stimulation Fluorescence_Measurement 4. Measure Changes in Fluorescence Over Time Stimulation->Fluorescence_Measurement Dose_Response 5. Generate Dose-Response Curve Fluorescence_Measurement->Dose_Response EC50_Calc 6. Determine EC50 Value Dose_Response->EC50_Calc

Figure 3: Workflow for an intracellular calcium mobilization assay.

3.2.1. Materials

  • Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-OXTR or HEK293-OXTR).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3]

  • Agonist: this compound.

3.2.2. Procedure

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well microplate and allow them to adhere overnight.[3]

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer in the dark at 37°C for approximately 60 minutes.[3]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

3.2.3. Data Analysis

  • Quantify the change in fluorescence intensity from baseline for each concentration of this compound.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Table 3: Functional Potency of this compound in Stimulating Intracellular Calcium Increase in Human Uterine Smooth Muscle Cells [1]

AgonistEC50 (nM)
Oxytocin5.47
This compound (Potency order: Oxytocin > this compound)
Arginine Vasopressin (AVP)1190

The specific EC50 value for this compound was not explicitly stated in the reference, but its potency was ranked relative to oxytocin and AVP.[1]

Conclusion

This compound is a potent agonist of the human oxytocin receptor, with a binding affinity in the low nanomolar range, comparable to that of the endogenous ligand, oxytocin. Its binding to the receptor activates the canonical Gq/11 signaling pathway, leading to a robust increase in intracellular calcium concentration. The detailed protocols provided in this guide offer a framework for the quantitative assessment of the binding and functional properties of this compound and other oxytocin receptor modulators, which is essential for ongoing research and drug development efforts in this field.

References

The Potent Role of [Asu1,6]-Oxytocin in Ameliorating Glucose Intolerance: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vivo effects of [Asu1,6]-Oxytocin, an analog of the neuropeptide oxytocin, on glucose intolerance. Emerging research has highlighted the therapeutic potential of oxytocin and its analogs in managing metabolic disorders, including obesity and diabetes.[1] This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and putative signaling pathways associated with the glucoregulatory effects of this compound.

Core Findings: this compound Mitigates Glucose Intolerance and Enhances Insulin Secretion

In vivo studies, primarily in murine models, have demonstrated the capacity of this compound to reverse insulin resistance and glucose intolerance.[2][3] Notably, these beneficial metabolic effects appear to be independent of changes in body weight, suggesting a direct impact on glucose homeostasis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on glucose metabolism.

Table 1: Effect of Acute Central Administration of this compound on Glucose Tolerance in High-Fat Diet-Induced Prediabetic Mice

Treatment GroupGlucose Area Under the Curve (AUC)Fasting Blood Insulin (ng/mL)Body Weight (g)
VehicleData not available in snippetsData not available in snippetsData not available in snippets
[Asu1,6]-OXTSignificantly lower than vehicleSignificantly lower than vehicleNo significant change

Data derived from studies involving third-ventricle injection of this compound in mice with diet-induced obesity.[5]

Table 2: Effect of 7-Day Central Administration of this compound on Glucose Tolerance and Insulin Secretion in Streptozotocin (STZ)-Induced Diabetic Mice

Treatment GroupGlucose Tolerance (AUC)Fasting Blood InsulinGlucose-Stimulated Insulin Secretion (GSIS)Body Weight
Vehicle + STZImpairedReducedImpairedNo significant change
[Asu1,6]-OXT + STZSignificantly improved compared to Vehicle + STZHigher than Vehicle + STZImproved first and second phase compared to Vehicle + STZNo significant change

This study highlights the ability of this compound to improve pancreatic β-cell function in a model of insulin deficiency.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vivo effects of this compound.

Animal Models and Induction of Glucose Intolerance
  • High-Fat Diet (HFD)-Induced Obesity and Prediabetes: C57BL/6 mice are typically fed a high-fat diet for a period of 2 months to induce obesity, insulin resistance, and glucose intolerance.[5]

  • Streptozotocin (STZ)-Induced Diabetes: To model a state of impaired insulin secretion, C57BL/6 mice on a normal chow diet receive daily intraperitoneal (i.p.) injections of STZ for several consecutive days (e.g., from Day 4 to 7 of the experimental period).[4][5]

This compound Administration
  • Route of Administration: The primary route for central administration is via third-ventricle injection. This method ensures direct action on the central nervous system.

  • Dosage and Frequency: A common dosage is 4 μg of this compound per injection.[2][3] For acute studies, injections may be administered twice during an overnight fasting period.[5] For longer-term studies, injections can be given over a 7-day period.[4][5]

Glucose and Insulin Tolerance Tests
  • Glucose Tolerance Test (GTT): Following a period of fasting (e.g., overnight), a baseline blood glucose measurement is taken. Mice are then administered an oral or intraperitoneal glucose bolus. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance. The area under the curve (AUC) is calculated to quantify glucose tolerance.

  • Insulin Measurement: Fasting blood insulin levels are measured from blood samples collected after a fasting period.

  • Glucose-Stimulated Insulin Secretion (GSIS): To assess pancreatic β-cell function, blood samples are collected before and at specific time points after a glucose challenge to measure insulin secretion in response to hyperglycemia. This allows for the evaluation of both the first and second phases of insulin release.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathways through which this compound may exert its effects on glucose metabolism.

experimental_workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Metabolic Assessment HFD High-Fat Diet (2 months) Treatment This compound (4 µg, Third Ventricle) - Acute (2x, overnight) - Chronic (7 days) HFD->Treatment STZ Streptozotocin (STZ) (Days 4-7) STZ->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT Insulin Fasting Insulin & GSIS Treatment->Insulin BodyWeight Body Weight Monitoring Treatment->BodyWeight

Experimental workflow for assessing this compound effects.

The precise signaling pathways for this compound are still under investigation, but are thought to be similar to those of oxytocin. Oxytocin has been shown to influence glucose homeostasis through both central and peripheral mechanisms.[6]

signaling_pathway [Asu1,6]-OXT This compound OTR Oxytocin Receptor (OTR) [Asu1,6]-OXT->OTR Pancreas Pancreatic β-cells OTR->Pancreas Direct/Indirect Stimulation Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Improved_Tolerance Improved Glucose Tolerance Glucose_Uptake->Improved_Tolerance

References

[Asu1,6]-Oxytocin: A Technical Guide to a Long-Acting Oxytocin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin, represents a significant advancement in the pharmacological modulation of the oxytocin receptor (OTR). Also known as carbetocin, this engineered peptide exhibits enhanced stability and a prolonged duration of action compared to its endogenous counterpart. These characteristics have established its clinical importance, particularly in the prevention of postpartum hemorrhage. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative pharmacology with oxytocin, and the experimental methodologies used for its characterization.

This compound is a nonapeptide that, like oxytocin, binds to and activates the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) family. This activation is crucial for various physiological processes, most notably uterine contractions during and after childbirth. The structural modifications in this compound, specifically the replacement of the disulfide bridge with a thioether linkage and modifications at the N-terminus, confer resistance to enzymatic degradation, resulting in a longer half-life.

Comparative Quantitative Data: this compound vs. Oxytocin

The following tables summarize the key quantitative parameters that differentiate this compound from native oxytocin. These data are compiled from various in vitro and in vivo studies and are intended to provide a comparative reference.

Table 1: Receptor Binding Affinity and In Vitro Potency

LigandReceptor Binding Affinity (Ki)In Vitro Potency (EC50)
This compound (Carbetocin) ~7.1 nM~48.0 nM[1]
Oxytocin Similar magnitude to this compound[1]~5.62 nM[1]

Table 2: Comparative Pharmacokinetics

ParameterThis compound (Carbetocin)Oxytocin
Half-life 40 minutes[2][3]10-15 minutes
Duration of Action ProlongedShort
Route of Administration IntravenousIntravenous
Metabolism Slower enzymatic degradationRapidly degraded by oxytocinase

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the oxytocin receptor. The binding of this compound to the OTR, a Gq/11-coupled GPCR, initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This elevation in intracellular calcium is a critical step in the contraction of smooth muscle cells, such as those in the uterus.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Asu1_6_Oxytocin This compound Asu1_6_Oxytocin->OTR Binds to

Figure 1: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor in a competitive binding format.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).

  • Radioligand: [³H]-Oxytocin.

  • Unlabeled this compound and Oxytocin for competition.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Thaw the receptor membrane preparation on ice and homogenize gently. Dilute to the desired protein concentration in Assay Buffer.

  • Prepare serial dilutions of unlabeled this compound and oxytocin in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, [³H]-Oxytocin, and receptor membranes.

    • Non-specific Binding (NSB): A high concentration of unlabeled oxytocin (e.g., 1 µM), [³H]-Oxytocin, and receptor membranes.

    • Competition: Serial dilutions of this compound, [³H]-Oxytocin, and receptor membranes.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key downstream event of OTR activation.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OTR).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • This compound and Oxytocin.

  • Black, clear-bottom 96-well or 384-well microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the CHO-OTR cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Prepare serial dilutions of this compound and oxytocin in HBSS in a separate compound plate.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for a few seconds.

  • The instrument will then automatically inject the compounds from the compound plate into the corresponding wells of the cell plate.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response for each concentration of the agonist.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by plotting the response versus the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Characterization

The characterization of a novel oxytocin analog like this compound typically follows a structured workflow to assess its pharmacological properties.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Peptide Synthesis & Purification Binding Receptor Binding Assay (Determine Ki) Synthesis->Binding Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50 & Emax) Binding->Functional PK Pharmacokinetic Studies (Determine Half-life, etc.) Functional->PK PD Pharmacodynamic Studies (e.g., Uterine Contraction Model) PK->PD

Figure 2: Experimental Workflow for an Oxytocin Analog.

Conclusion

This compound (carbetocin) serves as a prime example of successful rational drug design, offering a clinically valuable alternative to native oxytocin with an improved pharmacokinetic profile. Its enhanced stability and prolonged duration of action have made it a cornerstone in the management of postpartum hemorrhage. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of novel oxytocin receptor modulators, with the potential to further refine therapeutic interventions in reproductive health and beyond.

References

The Physiological Role of [Asu¹,⁶]-Oxytocin in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

[Asu¹,⁶]-Oxytocin, a synthetic carba-analog of oxytocin, is a potent and selective agonist for the oxytocin receptor (OTR). By replacing the disulfide bridge with a more stable thioether linkage, this analog offers a longer half-life, making it a valuable tool for investigating the physiological and behavioral effects mediated by the central oxytocinergic system. This technical guide provides an in-depth overview of the physiological role of [Asu¹,⁶]-Oxytocin in the brain, focusing on its receptor pharmacology, signaling mechanisms, and potential behavioral outcomes. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development efforts in neuroscience.

Introduction: The Oxytocinergic System and [Asu¹,⁶]-Oxytocin

The neuropeptide oxytocin (OT) is a critical modulator of complex social behaviors, including social recognition, trust, and the formation of social bonds. It also plays a significant role in the regulation of anxiety and stress responses. These effects are mediated primarily through the activation of the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR) expressed in key brain regions associated with emotion and social cognition, such as the amygdala, hippocampus, and prefrontal cortex.

The therapeutic potential of targeting the oxytocinergic system for neuropsychiatric disorders characterized by social deficits is an area of intense research. However, native oxytocin has a short half-life and limited selectivity over the structurally similar vasopressin receptors (V1a, V1b, and V2), which can confound experimental results. [Asu¹,⁶]-Oxytocin (also known as dOVT) is an analog designed to overcome these limitations, demonstrating high affinity and selectivity for the OTR.

Receptor Pharmacology and Selectivity

The efficacy of [Asu¹,⁶]-Oxytocin as a research tool and potential therapeutic lead is defined by its binding affinity and functional potency at the OTR, alongside its selectivity against vasopressin receptors.

Data Presentation: Receptor Binding Affinity

The following table summarizes the available quantitative data for the binding affinity of [Asu¹,⁶]-Oxytocin and, for comparative purposes, native Oxytocin at the human oxytocin and vasopressin receptors.

CompoundReceptorBinding Affinity (Kᵢ, nM)Reference
[Asu¹,⁶]-Oxytocin Human OTR1.40 ± 0.24[1]
Human V1aRData Not Available-
Human V1bRData Not Available-
Human V2RData Not Available-
Oxytocin Human OTR0.83 ± 17% CV[2]
Human V1aR20.38 ± 26% CV[2]
Human V1bR36.32 ± 7% CV[2]
Human V2R>1000[2]

Note: Despite being characterized as a selective OTR agonist, specific binding affinity data for [Asu¹,⁶]-Oxytocin at vasopressin receptors were not available in the reviewed literature. The data for Oxytocin is provided to illustrate the typical cross-reactivity profile of the endogenous ligand.

Intracellular Signaling Pathways

Activation of the OTR by [Asu¹,⁶]-Oxytocin initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαq/11 proteins, though coupling to Gαi/o has also been demonstrated, suggesting the potential for functional selectivity.

Gq-Mediated Pathway

The canonical signaling pathway for the OTR is mediated by the Gq alpha subunit of the heterotrimeric G-protein.[2] This pathway is directly linked to changes in intracellular calcium concentrations.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Asu_OT [Asu¹,⁶]-Oxytocin OTR Oxytocin Receptor (OTR) Asu_OT->OTR Binds G_protein Gαq/βγ OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Other Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-protein coupled signaling pathway for the Oxytocin Receptor.

Gi-Mediated Pathway

The OTR can also couple to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of protein kinase A (PKA) activity. This alternative pathway allows for more nuanced regulation of neuronal function.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Asu_OT [Asu¹,⁶]-Oxytocin OTR Oxytocin Receptor (OTR) Asu_OT->OTR Binds Gi_protein Gαi/βγ OTR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Caption: Alternative Gi-protein coupled signaling pathway for the Oxytocin Receptor.

Physiological Role in the Brain: Anxiolysis and Social Behavior

While direct in-vivo studies on the central administration of [Asu¹,⁶]-Oxytocin and its effects on anxiety and social behavior are limited in the available literature, its role can be inferred from its selective agonism at the OTR and the known functions of the central oxytocinergic system. Central administration of oxytocin has been shown to produce anxiolytic-like effects and modulate social behaviors.

It is hypothesized that [Asu¹,⁶]-Oxytocin, when administered centrally, will produce similar effects, potentially with greater potency or duration due to its enhanced stability. Key brain regions implicated in these effects include the amygdala, where OTR activation is known to dampen fear and anxiety responses, and the nucleus accumbens, which is involved in the rewarding aspects of social interaction.

Logical_Relationship Admin Central Administration of [Asu¹,⁶]-Oxytocin OTR_Activation Selective Activation of Oxytocin Receptors (OTR) in key brain regions Admin->OTR_Activation Amygdala Modulation of Amygdala Activity OTR_Activation->Amygdala NAcc Modulation of Nucleus Accumbens Activity OTR_Activation->NAcc Anxiolysis Anxiolytic-like Effects (Reduced Anxiety) Amygdala->Anxiolysis Social Pro-social Effects (Increased Social Interaction) NAcc->Social

Caption: Hypothesized logical flow from central administration to behavioral outcomes.

Experimental Protocols

The characterization of [Asu¹,⁶]-Oxytocin and its effects on brain function relies on a suite of established in-vitro and in-vivo experimental procedures.

Radioligand Binding Assay (for Receptor Affinity)

This protocol determines the binding affinity (Kᵢ) of [Asu¹,⁶]-Oxytocin for the oxytocin receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human oxytocin receptor (e.g., HEK293T or CHO cells).

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]-Oxytocin).

    • Add increasing concentrations of the unlabeled competitor ligand ([Asu¹,⁶]-Oxytocin).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Calcium Mobilization Assay (for Functional Potency)

This assay measures the ability of [Asu¹,⁶]-Oxytocin to activate the Gq-coupled OTR and trigger intracellular calcium release, providing a measure of its functional potency (EC₅₀).

  • Cell Preparation:

    • Seed cells stably expressing the OTR (e.g., CHO-K1 cells) into a black, clear-bottom 96-well or 384-well microplate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.

  • Assay Procedure:

    • Prepare serial dilutions of [Asu¹,⁶]-Oxytocin in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells.

    • Add the different concentrations of [Asu¹,⁶]-Oxytocin to the wells and immediately begin measuring the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the response against the log concentration of [Asu¹,⁶]-Oxytocin.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Calcium_Assay_Workflow Start Start: Seed OTR-expressing cells in microplate Culture Culture overnight Start->Culture Load Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Culture->Load Measure Measure fluorescence change upon agonist addition Load->Measure Prepare Prepare serial dilutions of [Asu¹,⁶]-Oxytocin Prepare->Measure Analyze Analyze data: Plot dose-response curve Measure->Analyze End End: Determine EC₅₀ value Analyze->End

Caption: Experimental workflow for the Calcium Mobilization Assay.

Three-Chamber Social Interaction Test (for In-Vivo Behavioral Effects)

This test assesses social preference in rodents, a key behavioral domain modulated by oxytocin.

  • Apparatus:

    • A three-chambered rectangular box made of clear polycarbonate. The two outer chambers are connected to a central chamber by small openings.

    • Two identical wire cages, one for a novel object and one for a novel mouse.

  • Procedure:

    • Habituation Phase: The test mouse is placed in the central chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel, inanimate object is placed in the cage in the opposite chamber. The test mouse is returned to the central chamber, and its movement is recorded for 10 minutes.

    • Administration: [Asu¹,⁶]-Oxytocin or vehicle would be administered centrally (e.g., via intracerebroventricular injection) at a predetermined time before the sociability phase.

  • Data Analysis:

    • Automated video tracking software is used to measure the time the test mouse spends in each of the three chambers and the time spent sniffing each of the wire cages.

    • A sociability index is calculated (e.g., [Time with stranger mouse - Time with object] / [Time with stranger mouse + Time with object]).

    • Statistical analysis (e.g., t-test or ANOVA) is used to compare the sociability index between the [Asu¹,⁶]-Oxytocin-treated group and the vehicle-treated control group. An increase in the time spent with the stranger mouse is interpreted as a pro-social effect.

Conclusion and Future Directions

[Asu¹,⁶]-Oxytocin is a valuable pharmacological tool for dissecting the role of the oxytocin system in the brain. Its high affinity for the OTR and presumed selectivity make it superior to native oxytocin for studies requiring a stable and specific agonist. The primary signaling mechanism proceeds through the Gq/PLC/Ca²⁺ pathway, consistent with the known actions of oxytocin. Based on the extensive literature on oxytocin, it is strongly hypothesized that central activation of OTRs by [Asu¹,⁶]-Oxytocin will result in anxiolytic and pro-social behavioral effects.

However, to fully realize the potential of this analog, future research should focus on two critical areas:

  • Comprehensive Selectivity Profiling: Quantitative binding and functional assays for [Asu¹,⁶]-Oxytocin at all vasopressin receptor subtypes are urgently needed to definitively establish its selectivity profile.

  • In-Vivo Central Administration Studies: Behavioral studies employing direct central administration of [Asu¹,⁶]-Oxytocin are required to confirm its specific effects on anxiety, social cognition, and other OTR-mediated behaviors in the brain, and to correlate these effects with activity in specific neural circuits.

Addressing these knowledge gaps will be essential for validating [Asu¹,⁶]-Oxytocin as a precise tool for neuroscience research and for advancing the development of novel OTR-targeted therapeutics.

References

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin, a synthetic analog of the neuropeptide oxytocin, has emerged as a molecule of significant interest in the exploration of novel therapeutic strategies. Its structural modification, involving the substitution of the disulfide bridge with a more stable carba-bridge (aminosuberic acid), suggests the potential for an enhanced pharmacokinetic profile compared to native oxytocin. This alteration is hypothesized to confer resistance to enzymatic degradation, thereby prolonging its half-life and therapeutic window. Emerging research has highlighted its potential in metabolic regulation, with studies demonstrating its ability to reverse insulin resistance and glucose intolerance in animal models.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, offering a foundational resource for researchers and professionals in drug development.

Pharmacodynamics: Receptor Binding and Signaling

The pharmacodynamic effects of this compound are mediated through its interaction with the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) superfamily.

Receptor Binding Affinity

Quantitative analysis of the binding affinity of this compound for the human oxytocin receptor has been determined through competitive radioligand binding assays. These studies have demonstrated a high affinity of this compound for the OTR, comparable to that of native oxytocin.

CompoundReceptorAssay TypeK_i_ (nM)Reference
This compound Human Oxytocin ReceptorCompetitive Binding ([³H]-Oxytocin)1.40 ± 0.24[3]
OxytocinHuman Oxytocin ReceptorCompetitive Binding ([³H]-Oxytocin)0.75 ± 0.08[3]
Signaling Pathway

Upon binding to the oxytocin receptor, this compound initiates a cascade of intracellular signaling events. The OTR is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This rise in intracellular calcium is a hallmark of oxytocin receptor activation and is responsible for many of its physiological effects, such as smooth muscle contraction.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binding G_protein Gαq/βγ OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding Ca2 Ca²⁺ ER->Ca2 Release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Stimulation

Oxytocin Receptor Signaling Pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

While the pharmacodynamic profile of this compound is becoming clearer, comprehensive quantitative pharmacokinetic data for this specific analog remains limited in publicly available literature. However, by examining the pharmacokinetics of native oxytocin and other synthetic analogs, we can infer potential characteristics and highlight areas for future research.

Comparative Pharmacokinetic Parameters of Oxytocin and its Analogs

The following table summarizes key pharmacokinetic parameters for oxytocin and the long-acting analog, carbetocin. This comparative data provides a valuable reference for understanding how structural modifications can influence the pharmacokinetic profile of oxytocin-related peptides.

ParameterOxytocinCarbetocinThis compound
Half-life (t½) ~3-5 minutes (IV)[4]~40 minutes (IV)[5]Data not available
Bioavailability Low and variable (oral/intranasal)~80% (IM)[6]Data not available
Metabolism Primarily by oxytocinase in liver and kidneys[7]Primarily non-renal routes[6]Data not available
Excretion Small amount excreted unchanged in urine[7]~0.7% excreted unchanged in urine[6]Data not available

The short half-life of oxytocin necessitates continuous infusion for sustained therapeutic effects. The structural modifications in analogs like carbetocin lead to a significantly longer half-life, allowing for single-dose administration in certain clinical settings.[5] It is anticipated that the carba-modification in this compound will also result in an extended pharmacokinetic profile.

PK_PD_Relationship cluster_pk Pharmacokinetics (What the body does to the drug) cluster_pd Pharmacodynamics (What the drug does to the body) Absorption Absorption Distribution Distribution Metabolism Metabolism Receptor_Binding Receptor Binding (OTR) Distribution->Receptor_Binding Drug Concentration at Receptor Site Excretion Excretion Signal_Transduction Signal Transduction (Ca²⁺ Mobilization) Physiological_Effect Physiological Effect (e.g., Glucose Homeostasis) Physiological_Effect->Metabolism Feedback

Relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (K_i_) of this compound for the oxytocin receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing OTR start->prep setup Set up Competition Assay: - [³H]-Oxytocin (Radioligand) - this compound (Competitor) - Control (Non-specific binding) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay for Functional Activity

This protocol describes a method to assess the functional activity of this compound by measuring changes in intracellular calcium concentration.

  • Cell Preparation:

    • Seed cells expressing the oxytocin receptor into a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate to allow for de-esterification of the dye within the cells.

  • Compound Addition and Signal Detection:

    • Prepare a dilution series of this compound.

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to measure baseline fluorescence.

    • Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the change in fluorescence intensity from baseline for each concentration of the agonist.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion and Future Directions

This compound represents a promising avenue for the development of novel therapeutics, particularly in the realm of metabolic disorders. Its high affinity for the oxytocin receptor and its demonstrated efficacy in preclinical models of insulin resistance underscore its potential. However, a significant knowledge gap remains concerning its pharmacokinetic profile. Future research should prioritize comprehensive in vivo pharmacokinetic studies to determine its half-life, bioavailability, and metabolic fate. Such data are critical for establishing appropriate dosing regimens and for advancing this promising analog towards clinical application. The detailed experimental protocols and signaling pathway information provided in this guide serve as a robust foundation for these future investigations, paving the way for a deeper understanding and potential therapeutic realization of this compound.

References

[Asu1,6]-Oxytocin (Carbetocin): A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of [Asu1,6]-Oxytocin, a synthetic analogue of oxytocin also known as carbetocin. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the core degradation pathways to support research and development in the pharmaceutical industry.

Introduction

This compound (Carbetocin) is a long-acting oxytocin agonist used for the prevention of postpartum hemorrhage (PPH). Its enhanced stability compared to oxytocin, particularly in a heat-stable formulation, makes it a critical therapeutic option in settings where maintaining a consistent cold chain is challenging. Understanding the chemical and enzymatic stability of carbetocin is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide delves into the intrinsic stability of the molecule and its degradation products under various stress conditions.

Quantitative Stability Data

The stability of carbetocin has been assessed under various conditions, including long-term storage, accelerated temperature stress, and forced degradation studies. The data presented below is compiled from multiple studies to provide a comparative overview.

Stability of Heat-Stable Carbetocin Formulation

A significant advancement in carbetocin usage is the development of a heat-stable formulation. This formulation consists of 0.1 mg/mL carbetocin in a sodium succinate buffer with mannitol and methionine, adjusted to an optimal pH of 5.25–5.65.[1][2] The presence of methionine, an antioxidant, significantly reduces degradation by oxidation.[1]

Table 1: Purity of Heat-Stable Carbetocin Formulation Under Various Storage Conditions

TemperatureDurationPurity Maintained
30°C≥ 3 years≥95%
40°C6 months≥95%
50°C3 months≥95%
60°C1 month≥95%

Source:[1][2]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Carbetocin has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions.

Table 2: Summary of Carbetocin Degradation Under Forced Stress Conditions

Stress ConditionDegradation (%)Major Degradation Products Identified
Acidic Hydrolysis5.8%L-proline⁵ racemization (DP-I), C-terminal deamidation (DP-III)
Alkaline Hydrolysis18.9%L-serine⁴ racemization (DP-II), C-terminal deamidation (DP-III)
Thermal (in solution)1.4%Not specified
OxidativeNegligible in heat-stable formulation-
PhotolyticNot sensitive in primary container-

Source:[1][3]

Degradation Pathways

The primary degradation pathways of carbetocin involve racemization and deamidation. The specific pathway is highly dependent on the pH of the environment.

Chemical Degradation Pathways

Under stress conditions, carbetocin can degrade via three main pathways:

  • L-proline⁵ Racemization (DP-I): This occurs predominantly under acidic conditions.

  • L-serine⁴ Racemization (DP-II): This is observed exclusively under alkaline conditions.

  • C-terminal Deamidation (DP-III): This degradation occurs under both acidic and alkaline pH conditions.[3]

cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) Carbetocin Carbetocin DP-I L-proline⁵ Racemization Carbetocin->DP-I H⁺ DP-III_acid C-terminal Deamidation Carbetocin->DP-III_acid H⁺ DP-II L-serine⁴ Racemization Carbetocin->DP-II OH⁻ DP-III_alkaline C-terminal Deamidation Carbetocin->DP-III_alkaline OH⁻

Figure 1: Chemical Degradation Pathways of Carbetocin.
Enzymatic Degradation Pathway

In vivo, carbetocin is metabolized by peptidases, primarily in the kidneys.[4] This enzymatic degradation leads to the formation of specific metabolites. A study utilizing a rat kidney homogenate identified two primary metabolites resulting from the cleavage of the C-terminal peptide bonds.[5]

  • Metabolite I: desGlyNH2-carbetocin

  • Metabolite II: desLeuGlyNH2-carbetocin

Carbetocin Carbetocin Metabolite_I desGlyNH2-carbetocin (Metabolite I) Carbetocin->Metabolite_I Cleavage of Glycinamide Metabolite_II desLeuGlyNH2-carbetocin (Metabolite II) Metabolite_I->Metabolite_II Cleavage of Leucine Enzyme Peptidases (e.g., in kidney) Enzyme->Carbetocin Enzyme->Metabolite_I

Figure 2: Enzymatic Degradation Pathway of Carbetocin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols for key experiments cited in the literature.

Stability-Indicating RP-HPLC-UV Method for Carbetocin and Impurities

This method is designed for the simultaneous analysis of carbetocin and its related impurities, including degradation products.

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.

  • Chromatographic Column: YMC-pack C18 (or equivalent).

  • Mobile Phase A: A mixture of potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (80:20, v/v).

  • Mobile Phase B: A mixture of potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (72:28, v/v).

  • Elution: Gradient elution.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 40°C.

Source:[6]

cluster_workflow RP-HPLC-UV Analysis Workflow Sample Carbetocin Sample (Bulk or Formulation) Preparation Dissolve in appropriate solvent Sample->Preparation Injection Inject into HPLC system Preparation->Injection Separation Separation on YMC-pack C18 column Gradient elution with Mobile Phases A & B Injection->Separation Detection UV Detection at 220 nm Separation->Detection Analysis Data Acquisition and Analysis Detection->Analysis

Figure 3: Workflow for RP-HPLC-UV Analysis of Carbetocin.
Forced Degradation Study Protocol

The following protocol outlines the conditions for inducing the degradation of carbetocin to study its stability and identify degradation products.

  • Acidic Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified duration.

  • Alkaline Hydrolysis: The drug product is treated with a basic solution (e.g., 0.1 N NaOH) at room temperature or an elevated temperature for a defined period.

  • Oxidative Degradation: The drug product is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug product is subjected to high temperatures (e.g., 80°C) in a dry heat oven.

  • Photolytic Degradation: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Source:[3][7]

Enzymatic Degradation Assay

This assay is used to study the metabolic fate of carbetocin in the presence of enzymes.

  • Enzyme Source: Rat kidney homogenate.

  • Incubation: Carbetocin is incubated with the rat kidney homogenate at a physiological temperature (e.g., 37°C).

  • Sample Analysis: Aliquots are taken at various time points and analyzed by a suitable method, such as HPLC-MS, to identify and quantify the parent drug and its metabolites.

  • Metabolite Isolation: The metabolites (desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin) are isolated for further characterization and pharmacological activity testing.

Source:[5]

Conclusion

The stability of this compound (Carbetocin) is well-characterized, with a heat-stable formulation demonstrating remarkable resilience to thermal stress. The primary degradation pathways involve pH-dependent racemization and deamidation. The development and validation of robust, stability-indicating analytical methods are critical for ensuring the quality and efficacy of carbetocin formulations. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of this important pharmaceutical agent.

References

Methodological & Application

[Asu1,6]-Oxytocin: Application Notes and Protocols for Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin is an analog of oxytocin, a neuropeptide renowned for its pivotal role in social bonding, uterine contractions, and lactation.[1][2] Like oxytocin, this compound is a nonapeptide, with a disulfide bond between the cysteine residues at positions 1 and 6, forming a cyclic structure.[2] This structural similarity suggests that it interacts with the oxytocin receptor (OTR), a G-protein-coupled receptor, to elicit its physiological effects.[3][4] Research indicates that this compound holds therapeutic potential, particularly in the realms of metabolic disorders, as it has been shown to reverse insulin resistance and glucose intolerance in mouse models of obesity and diabetes.[1]

This document provides detailed experimental protocols for the investigation of this compound in rodent models, covering behavioral assays, pharmacokinetic analysis, and safety assessments. The protocols are based on established methodologies for oxytocin and its analogs, providing a robust framework for preclinical research.

Signaling Pathways

The binding of oxytocin and its analogs to the OTR activates several intracellular signaling cascades. The primary pathway involves the Gq/PLC/Ins3 pathway, but activation of the MAPK and RhoA/Rho kinase pathways also occurs.[3] In the cardiovascular system, the OTR is also associated with the ANP-cGMP and NO-cGMP pathways.[4]

Oxytocin_Signaling_Pathway OT This compound OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq OTR->Gq MAPK_pathway MAPK Pathway OTR->MAPK_pathway RhoA_pathway RhoA/Rho Kinase Pathway OTR->RhoA_pathway PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Physiological_Effects Physiological Effects (e.g., Uterine Contraction, Social Behavior) Ca2->Physiological_Effects PKC->Physiological_Effects MAPK_pathway->Physiological_Effects RhoA_pathway->Physiological_Effects Three_Chamber_Test_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Habituation Habituation Phase (10 min) Drug_Admin->Habituation Test_Phase Sociability Test Phase (10 min) Habituation->Test_Phase Data_Collection Video Recording Test_Phase->Data_Collection Data_Analysis Analyze Time Spent & Calculate Sociability Index Data_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for [Asu1,6]-Oxytocin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin. In this analog, the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a more stable carba-bridge involving L-α-Aminosuberic acid (Asu). This modification enhances the peptide's stability and resistance to enzymatic degradation, making it a valuable tool for in vitro studies of the oxytocin receptor (OTR) signaling pathway. These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays.

Physicochemical Properties and Solubility

Proper dissolution is critical for obtaining accurate and reproducible results in in vitro assays. The solubility of this compound, like other peptides, is dependent on its amino acid sequence, charge, and the presence of hydrophobic residues. While specific solubility data for this compound is not extensively published, its properties can be inferred from its parent molecule, oxytocin, and general peptide chemistry principles.

Table 1: Physicochemical and Solubility Data of Oxytocin and General Peptide Solvents

Property/SolventOxytocinThis compoundGeneral Recommendations for Peptides
Molecular Weight ~1007 g/mol 956.1 g/mol [1]Varies
Appearance White crystalline solidLyophilized powderLyophilized powder
Water SolubleExpected to be solublePrimary solvent for hydrophilic peptides
Phosphate-Buffered Saline (PBS, pH 7.2) ~5 mg/mLExpected to be solubleCommonly used for biological assays
Dimethyl Sulfoxide (DMSO) ~14 mg/mLExpected to be solubleFor hydrophobic peptides; use <0.5% in final assay
Ethanol ~5 mg/mLExpected to be solubleCan be used for initial solubilization
Storage (Lyophilized) -20°C to -80°C-20°C-20°C to -80°C
Storage (in Solution) Aqueous solutions not recommended for >1 dayAliquot and store at -20°C to -80°CAliquot and store at -20°C to -80°C to avoid freeze-thaw cycles

Experimental Protocols

Reconstitution of this compound

This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for various in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile PBS (pH 7.2)

  • For hydrophobic peptides: Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Pre-treatment of the Vial: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the powder is at the bottom of the vial.

  • Solvent Selection:

    • For most applications, sterile, nuclease-free water or sterile PBS (pH 7.2) is the recommended solvent.

    • If the peptide proves difficult to dissolve in aqueous buffers, a small amount of DMSO can be used to initially solubilize the peptide. A final DMSO concentration of less than 0.5% in the assay is generally well-tolerated by most cell lines.

  • Preparation of a 1 mM Stock Solution:

    • Determine the amount of solvent needed to achieve a 1 mM stock solution using the molecular weight of this compound (956.1 g/mol ). For example, to prepare a 1 mM solution from 1 mg of peptide:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 956.1 g/mol ) / 0.001 mol/L = 0.001046 L = 1.046 mL

    • Carefully add the calculated volume of the chosen solvent to the vial.

  • Dissolution:

    • Gently swirl or vortex the vial to dissolve the peptide completely.

    • If necessary, sonication in a water bath for a few minutes can aid in dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for using the dissolved this compound in a cell-based assay to measure its effect on the oxytocin receptor.

Materials:

  • Cells expressing the oxytocin receptor (e.g., human uterine smooth muscle cells, CHO-K1 cells transfected with the human OTR)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 1 mM)

  • Assay buffer (e.g., HBSS or serum-free medium)

  • Multi-well cell culture plates (e.g., 96-well)

  • Assay-specific detection reagents (e.g., for measuring intracellular calcium, cAMP, or reporter gene expression)

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions:

    • On the day of the assay, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations. For oxytocin and its analogs, typical working concentrations for in vitro assays are in the nanomolar range (e.g., 0.1 nM to 100 nM)[2][3]. A common effective concentration observed for oxytocin is around 1 nM[2][4].

  • Cell Treatment:

    • Wash the cells with assay buffer to remove any residual serum.

    • Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of any solvent used, e.g., DMSO).

  • Incubation: Incubate the cells with the peptide for the desired period, which will depend on the specific assay being performed (e.g., minutes for calcium flux, hours for reporter gene assays).

  • Detection: Perform the assay-specific detection steps according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC₅₀.

Visualization of Signaling Pathways and Workflows

Oxytocin Receptor Signaling Pathway

This compound, as an analog of oxytocin, is expected to activate the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ER->Cellular_Response Ca_influx Ca²⁺ Influx Ca_influx->Cellular_Response PKC->Cellular_Response Asu_OT This compound Asu_OT->OTR Binds to

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Experimental Workflow for this compound Dissolution and Use

The following diagram illustrates the logical steps for preparing and using this compound in an in vitro assay.

Experimental_Workflow start Start: Lyophilized This compound centrifuge Centrifuge Vial start->centrifuge add_solvent Add Sterile Solvent (Water, PBS, or DMSO) centrifuge->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution 1 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Low-Binding Tubes stock_solution->aliquot prepare_working Prepare Working Dilutions (e.g., 0.1-100 nM) stock_solution->prepare_working Dilute for Assay store Store at -20°C / -80°C aliquot->store cell_assay Perform In Vitro Cell-Based Assay prepare_working->cell_assay end End: Data Analysis cell_assay->end

Caption: Workflow for dissolving and using this compound.

References

[Asu1,6]-Oxytocin: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin is a synthetic analog of the neuropeptide oxytocin. In this analog, the disulfide bridge between the cysteine residues at positions 1 and 6 is replaced by a more stable carba-bridge (an asu-group, from α-aminosuberic acid). This modification enhances its metabolic stability, making it a valuable tool for neuroscience research where prolonged and consistent receptor activation is desired. These application notes provide an overview of the use of this compound in neuroscience, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

Receptor Binding Affinity

The binding affinity of this compound to the oxytocin receptor (OTR) has been characterized in comparison to native oxytocin. This data is crucial for determining appropriate experimental concentrations.

LigandReceptorPreparationK i (nM)Reference
This compound Oxytocin ReceptorHuman Uterine Smooth Muscle Cells1.40 ± 0.24
OxytocinOxytocin ReceptorHuman Uterine Smooth Muscle CellsNot explicitly stated, but potency is higher than this compound

Note: The provided data is from a study on human uterine smooth muscle cells. While indicative of its affinity for the oxytocin receptor, binding kinetics may vary in neuronal tissues.

Signaling Pathways

This compound, as an analog of oxytocin, is presumed to activate the same intracellular signaling pathways upon binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). In neuronal cells, the OTR primarily couples to Gαq/11 and Gαi G-proteins.

Gαq/11-Mediated Signaling Pathway

Activation of the Gαq/11 pathway by this compound leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic transmission.[1][2]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Asu1_6_OT This compound OTR Oxytocin Receptor (OTR) Asu1_6_OT->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Effects Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Effects PKC->Neuronal_Effects

Gαq/11-Mediated Signaling Cascade

Experimental Protocols

The following protocols are adapted from established methods for oxytocin administration and behavioral testing in rodents. Researchers should optimize dosages and timings for their specific experimental conditions.

Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Mice for Social Behavior Studies

Objective: To investigate the effects of centrally administered this compound on social behavior in mice.

Materials:

  • This compound powder

  • Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microsyringe pump and Hamilton syringe

  • Guide cannula and dummy cannula

  • Dental cement

  • Behavioral testing apparatus (e.g., three-chamber social interaction test)

Procedure:

  • Animal Surgery (Cannula Implantation):

    • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target lateral ventricle. Coordinates for C57BL/6J mice are typically: Anteroposterior (AP): -0.2 mm from Bregma; Mediolateral (ML): ±1.0 mm from midline; Dorsoventral (DV): -2.5 mm from the skull surface.

    • Implant a guide cannula at these coordinates and secure it with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week post-surgery.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile aCSF or saline to the desired concentration. A starting dose of 0.5 µg in a volume of 2 µL can be used, based on similar oxytocin studies.[3]

    • On the day of the experiment, gently restrain the mouse and remove the dummy cannula.

    • Connect the injection cannula to a Hamilton syringe via tubing and fill it with the this compound solution.

    • Insert the injection cannula into the guide cannula.

    • Infuse the solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage.

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Testing (Social Interaction):

    • Conduct the social interaction test approximately 15-30 minutes after ICV injection.

    • The three-chamber test is commonly used to assess social approach and social novelty preference.

    • Record and analyze the time spent in each chamber and the time spent interacting with a novel mouse versus a novel object or a familiar mouse.

ICV_Workflow Start Start Surgery Cannula Implantation (Stereotaxic Surgery) Start->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Drug_Prep Prepare this compound Solution Recovery->Drug_Prep ICV_Injection Intracerebroventricular (ICV) Injection Drug_Prep->ICV_Injection Behavioral_Test Social Behavior Testing (e.g., 3-Chamber Test) ICV_Injection->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis End End Data_Analysis->End

ICV Administration Workflow
Protocol 2: In Vitro Electrophysiological Recording of Neuronal Response to this compound

Objective: To characterize the electrophysiological effects of this compound on specific neuronal populations.

Materials:

  • Brain slice preparation equipment (vibratome, dissection tools)

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • This compound

  • Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass pipettes for recording

  • Data acquisition and analysis software

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, amygdala) using a vibratome in ice-cold, oxygenated slicing aCSF.

    • Transfer slices to a holding chamber with oxygenated recording aCSF at room temperature and allow them to recover for at least one hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated recording aCSF.

    • Using whole-cell patch-clamp configuration, obtain recordings from individual neurons.

    • Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents).

  • Drug Application:

    • Bath-apply this compound at a known concentration (e.g., 100 nM - 1 µM) to the recording chamber.

    • Record the changes in neuronal activity during and after drug application.

    • Wash out the drug with fresh aCSF to observe the reversibility of the effects.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in membrane potential, action potential firing frequency, and the amplitude and frequency of excitatory or inhibitory postsynaptic currents.

    • Compare the neuronal activity before, during, and after the application of this compound.

Electrophysiology_Workflow Start Start Slice_Prep Acute Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery (≥ 1 hour) Slice_Prep->Recovery Recording_Setup Establish Whole-Cell Patch-Clamp Recording Recovery->Recording_Setup Baseline Record Baseline Neuronal Activity Recording_Setup->Baseline Drug_Application Bath Apply This compound Baseline->Drug_Application Record_Response Record Neuronal Response Drug_Application->Record_Response Washout Washout Record_Response->Washout Data_Analysis Data Analysis Washout->Data_Analysis End End Data_Analysis->End

In Vitro Electrophysiology Workflow

Concluding Remarks

This compound presents a valuable tool for neuroscientists studying the oxytocinergic system. Its enhanced stability offers advantages for in vivo studies requiring prolonged receptor activation. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at further elucidating the role of the oxytocin system in brain function and behavior. It is important to note that while the signaling pathways are presumed to be identical to oxytocin, further research is needed to confirm the specific downstream effects of this compound in different neuronal populations.

References

Application Notes and Protocols: Utilizing [Asu1,6]-Oxytocin for the Investigation of Social Behavior in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin is a synthetic analog of the neuropeptide oxytocin, a key regulator of social behaviors in mammals.[1][2][3] Oxytocin itself is comprised of nine amino acids with a disulfide bond between cysteine residues at positions 1 and 6.[4] In this compound, this disulfide bridge is replaced by a more stable lactam bridge, which can offer advantages in terms of stability and pharmacokinetics for research applications.[5] Given its structural similarity, this compound is a valuable molecular tool for probing the oxytocin signaling system and its role in modulating social interactions, social recognition, and social preference.[2][6] These application notes provide detailed protocols for utilizing this compound in common rodent models of social behavior, along with representative data and an overview of the underlying signaling pathway.

Signaling Pathway

This compound, as an analog of oxytocin, is presumed to exert its effects through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[7] Upon binding, it is expected to initiate a signaling cascade similar to that of endogenous oxytocin, primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain regions critical for social cognition, such as the amygdala, nucleus accumbens, and prefrontal cortex.[8][9]

Oxytocin_Signaling_Pathway Oxytocin Signaling Pathway OT This compound OXTR Oxytocin Receptor (OXTR) (GPCR) OT->OXTR Binding G_protein Gq/11 Protein OXTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Modulation of Neuronal Activity & Pro-Social Behaviors Ca_release->Cellular_Response PKC->Cellular_Response

Fig. 1: Oxytocin Signaling Pathway

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of oxytocin on social behavior in mice. Researchers should optimize parameters such as dosage and timing of administration for their specific experimental conditions.

Administration of this compound

Two common routes of administration for centrally acting neuropeptides are intracerebroventricular (ICV) and intranasal (IN).

a) Intracerebroventricular (ICV) Injection

This method delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier.[10][11][12]

  • Materials:

    • This compound

    • Sterile artificial cerebrospinal fluid (aCSF) or saline

    • Stereotaxic apparatus

    • Hamilton syringe with a 28-gauge needle

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Secure the animal in the stereotaxic apparatus.

    • Surgically expose the skull and identify the bregma.

    • Based on a mouse brain atlas, determine the coordinates for the lateral ventricle.

    • Slowly drill a small hole at the target coordinates.

    • Lower the Hamilton syringe needle to the desired depth.

    • Infuse a small volume (e.g., 5 µL) of the this compound solution or vehicle over several minutes.[10]

    • Slowly retract the needle and suture the incision.

    • Allow the animal to recover before behavioral testing.

ICV_Workflow ICV Administration Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Procedure prep_solution Prepare this compound in aCSF inject Inject Solution into Ventricle prep_solution->inject anesthetize Anesthetize Mouse stereotax Mount in Stereotaxic Frame anesthetize->stereotax expose_skull Expose Skull & Identify Bregma stereotax->expose_skull drill Drill Burr Hole expose_skull->drill drill->inject suture Suture Incision inject->suture recover Post-operative Recovery suture->recover behavior_test Behavioral Testing recover->behavior_test

Fig. 2: ICV Administration Workflow

b) Intranasal (IN) Administration

This non-invasive method is thought to allow for direct nose-to-brain delivery of peptides.[6][13]

  • Materials:

    • This compound

    • Sterile saline

    • Micropipette

  • Procedure:

    • Briefly anesthetize the mouse with isoflurane or restrain it gently.

    • Hold the mouse in a supine position.

    • Using a micropipette, deliver a small volume (e.g., 2-5 µL per nostril) of the this compound solution or vehicle onto the external nares.[10][14]

    • Allow the mouse to inhale the droplets.

    • Wait for a designated period (e.g., 30-45 minutes) before behavioral testing to allow for CNS uptake.[5]

Three-Chamber Social Approach Test

This test assesses sociability (preference for a social stimulus over a non-social object) and social novelty preference (preference for a novel mouse over a familiar one).[1][15][16]

  • Apparatus: A three-chambered rectangular box with openings between the chambers.

  • Procedure:

    • Habituation (10 min): Place the test mouse in the center chamber and allow it to explore all three empty chambers.

    • Sociability Test (10 min): Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other. Record the time the test mouse spends in each chamber and sniffing each cage.[1]

    • Social Novelty Preference Test (10 min): Introduce a second, novel "stranger" mouse into the previously empty cage. The first "stranger" mouse is now the "familiar" mouse. Record the time the test mouse spends interacting with the novel versus the familiar mouse.[1]

Three_Chamber_Test_Workflow Three-Chamber Test Workflow administer Administer this compound or Vehicle habituation Phase 1: Habituation (10 min) (Empty Apparatus) administer->habituation sociability Phase 2: Sociability (10 min) (Stranger 1 vs. Empty Cage) habituation->sociability social_novelty Phase 3: Social Novelty (10 min) (Familiar Stranger 1 vs. Novel Stranger 2) sociability->social_novelty analyze Analyze Time in Chambers & Sniffing Time social_novelty->analyze

Fig. 3: Three-Chamber Test Workflow
Social Recognition Test

This test evaluates an animal's ability to remember a previously encountered conspecific.[2][3][17]

  • Procedure:

    • Habituation: Habituate the test mouse to the testing arena.

    • Acquisition Trial (e.g., 5 min): Introduce a juvenile "stimulus" mouse into the home cage of the test mouse and record the duration of social investigation (e.g., sniffing).[3]

    • Inter-exposure Interval: Return the stimulus mouse to its home cage for a specific duration (e.g., 30 minutes).

    • Recognition Trial (e.g., 5 min): Re-introduce the same "familiar" juvenile mouse and record the duration of social investigation. A significant reduction in investigation time indicates social recognition.[3] To test for specificity, a novel juvenile can be introduced in a subsequent trial.

Data Presentation

The following tables present hypothetical quantitative data based on published studies with oxytocin to illustrate expected outcomes. Researchers should generate their own data for this compound.

Table 1: Effect of this compound on Sociability in the Three-Chamber Test

Treatment GroupTime with Stranger Mouse (s)Time with Empty Cage (s)Sociability Index*
Vehicle150 ± 1575 ± 100.67
This compound (low dose)180 ± 2060 ± 80.75
This compound (high dose)200 ± 1850 ± 70.80

*Sociability Index = (Time with Stranger - Time with Empty Cage) / (Time with Stranger + Time with Empty Cage) Data are presented as mean ± SEM.

Table 2: Effect of this compound on Social Novelty Preference

Treatment GroupTime with Novel Mouse (s)Time with Familiar Mouse (s)Social Novelty Index*
Vehicle120 ± 1280 ± 90.20
This compound (low dose)150 ± 1560 ± 80.43
This compound (high dose)170 ± 1850 ± 60.55

*Social Novelty Index = (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar) Data are presented as mean ± SEM.

Table 3: Effect of this compound on Social Recognition

Treatment GroupInvestigation Time - Trial 1 (s)Investigation Time - Trial 2 (s)Recognition Index*
Vehicle90 ± 860 ± 70.33
This compound95 ± 940 ± 50.58

*Recognition Index = (Time Trial 1 - Time Trial 2) / (Time Trial 1 + Time Trial 2) Data are presented as mean ± SEM.

Conclusion

This compound is a promising tool for elucidating the neurobiological mechanisms of social behavior. The protocols and information provided here offer a framework for researchers to design and execute experiments in animal models. Careful consideration of dosage, administration route, and behavioral paradigms will be critical for obtaining robust and reproducible data. Further research is warranted to fully characterize the specific pharmacological profile and behavioral effects of this compound in comparison to endogenous oxytocin.

References

Application Notes and Protocols for Intracerebroventricular Injection of [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of [Asu1,6]-Oxytocin, a synthetic analog of the neuropeptide oxytocin. This document is intended to guide researchers in the fields of neuroscience, pharmacology, and drug development in the proper handling, administration, and study of this compound in rodent models.

Introduction

This compound is an analog of oxytocin where the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a d-aminosuberic acid linkage. This modification enhances the metabolic stability of the peptide, making it a valuable tool for investigating the central effects of oxytocin receptor activation. Oxytocin itself is a neuropeptide critically involved in a wide array of physiological and behavioral processes, including social bonding, anxiety modulation, and metabolic regulation.[1] Central administration of oxytocin analogs allows for the direct investigation of these effects within the central nervous system, bypassing the blood-brain barrier.

Data Presentation

The following table summarizes quantitative data from studies involving the intracerebroventricular administration of oxytocin and its analog this compound in rodents.

ParameterSpeciesCompoundDoseEffectReference
Glucose IntoleranceMouseThis compound4 µgImproved glucose tolerance[1]
Fasting Blood InsulinMouseThis compound4 µgLowered fasting blood insulin levels[1]
Social InvestigationMouseOxytocin0.5 µgEnhanced social investigation behavior[2]
Anxiety-like Behavior (Elevated Plus Maze)RatOxytocin100 ng/hIncreased time spent in open arms[3]
Stress-Induced Corticosterone ReleaseRatOxytocin10 or 100 ng/hDose-dependently decreased plasma corticosterone[3]
Pain ThresholdRatOxytocinNot specifiedElevated pain threshold[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for ICV Injection

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

Procedure:

  • Calculate the required amount of peptide: Based on the desired final concentration and injection volume, calculate the mass of this compound needed. For example, for a 4 µg dose in a 2 µL injection volume, the required concentration is 2 µg/µL.

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Reconstitute the peptide in a suitable vehicle. Sterile aCSF is the preferred vehicle for central injections to maintain physiological osmolarity and pH. Alternatively, sterile 0.9% saline can be used.

  • Mixing: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting and Storage: Aliquot the reconstituted peptide solution into sterile, pyrogen-free microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Mice

Materials:

  • Stereotaxic frame with mouse adaptor

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, forceps, hemostats, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Suturing material

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Ophthalmic ointment

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Administer a pre-operative analgesic as per approved institutional protocols.

  • Surgical Preparation: Shave the fur from the scalp and clean the area with alternating scrubs of 70% ethanol and an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.

  • Stereotaxic Placement: Secure the mouse in the stereotaxic frame, ensuring the head is level.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Identification of Bregma: Identify the bregma landmark on the skull.

  • Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle (e.g., Anteroposterior: -0.5 mm from bregma; Mediolateral: ±1.0 mm from midline), drill a small hole through the skull.

  • Cannula Implantation: Slowly lower the guide cannula to the target dorsoventral coordinate (e.g., -2.2 mm from the skull surface).

  • Fixation: Secure the cannula to the skull using dental cement.

  • Suturing: Suture the scalp incision around the cannula implant.

  • Post-operative Care: Insert a dummy cannula into the guide cannula to keep it patent. Administer post-operative analgesics and antibiotics as required. Monitor the animal closely during recovery on a heating pad. Provide easily accessible food and water.

Protocol 3: Intracerebroventricular Injection of this compound

Materials:

  • Mouse with implanted ICV cannula

  • Reconstituted this compound solution

  • Internal injection cannula (sized to extend slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe

  • Infusion pump

Procedure:

  • Habituation: Gently handle the mouse for several days leading up to the injection to minimize stress.

  • Preparation: Thaw an aliquot of the this compound solution on ice.

  • Injection Setup: Connect the Hamilton syringe to the internal injection cannula via polyethylene tubing and fill the assembly with the peptide solution, ensuring no air bubbles are present. Place the syringe in an infusion pump.

  • Injection: Gently restrain the mouse and remove the dummy cannula from the guide cannula. Insert the internal injection cannula into the guide cannula.

  • Infusion: Infuse the desired volume of the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

  • Post-Infusion: Leave the injection cannula in place for a short period (e.g., 1-2 minutes) after the infusion is complete to allow for diffusion and prevent backflow.

  • Cannula Replacement: Gently withdraw the injection cannula and replace it with the dummy cannula.

  • Behavioral Observation: Return the mouse to its home cage or the testing apparatus and begin behavioral observations according to the experimental design.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_surgery Stereotaxic Surgery cluster_injection ICV Injection reconstitute Reconstitute this compound in aCSF vortex Vortex to Dissolve reconstitute->vortex aliquot Aliquot and Store at -80°C vortex->aliquot load Load Injection Cannula aliquot->load anesthetize Anesthetize Mouse implant Implant Guide Cannula (ICV Coordinates) anesthetize->implant recover Post-operative Recovery implant->recover inject Infuse Solution (e.g., 0.5 µL/min) recover->inject load->inject observe Behavioral/Physiological Analysis inject->observe

Caption: Experimental workflow for ICV injection of this compound.

G OT This compound OTR Oxytocin Receptor (GPCR) OT->OTR Gq Gαq OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca releases Response Cellular Responses (e.g., neuromodulation) Ca->Response MAPK MAPK Cascade PKC->MAPK activates MAPK->Response

Caption: Simplified oxytocin receptor signaling pathway.

References

Application Notes and Protocols for Oxytocin Receptor Agonist Administration in Mouse Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxytocin (OT), a nonapeptide hormone, and its analogs are pivotal in modulating social behaviors. [Asu1,6]-Oxytocin is a potent and selective oxytocin receptor agonist. These application notes provide a comprehensive overview of the dosages and protocols for utilizing oxytocin receptor agonists, primarily focusing on oxytocin, in behavioral experiments conducted in mice. The provided data and methodologies are collated from multiple studies to serve as a robust guide for designing and executing experiments in this domain. While the focus is on oxytocin due to the availability of published data, these protocols can serve as a foundational starting point for studies involving this compound, with the understanding that dose-response relationships may vary.

Quantitative Data Summary

The following table summarizes the dosages of oxytocin used in various behavioral experiments in mice, as reported in the cited literature. This information is critical for dose selection and experimental design.

AgonistDosageRoute of AdministrationMouse StrainBehavioral TestKey Findings
Oxytocin0.8 IU/kgIntranasal (IN)BTBR T+ Itpr3tf/J (BTBR) and C57BL/6J (B6)Three-chambered social approach, juvenile reciprocal social interactions, open-field, self-grooming, fear conditioningDid not improve most autism-relevant behaviors in BTBR mice, with minor exceptions in female sniffing.[1][2]
Oxytocin0.15, 0.3, and 0.6 IUIntranasal (IN)Oprm1+/+ and Oprm1-/-Social interaction, stereotypies, anxiety (novelty-suppressed feeding), nociception (tail immersion)0.3 IU acute dose improved social behavior in Oprm1-/- mice 5 minutes after administration.[3][4]
Oxytocin0.8 IU/kgIntranasal (IN)California mice (Peromyscus californicus)Maternal care and communication (ultrasonic vocalizations)Acutely increased maternal communication and maintained maternal care.[5]
Oxytocin0.6 IUIntranasal (IN)16p11.2 deletion, Shank3 knockout, Fmr1 knockoutSocial behavior, repetitive behaviors (grooming)No significant effect on social behavior; normalized grooming deficit in Fmr1 mice.[6]
Oxytocin0.15 and 0.3 IUIntranasal (IN)C57BL/6JSocial interaction, ultrasonic vocalizationsChronic administration reduced social behaviors. Acute administration had mixed effects.[7]
Oxytocin0.5, 1.0, and 2.0 mg/kgIntraperitoneal (IP)Grin1neo/neoSociability (three-chamber choice task)Subchronic treatment with 2.0 mg/kg increased sociability in female Grin1neo/neo mice.[8]
Oxytocin100 µg/kgIntranasal (IN)Fmr1 KO and BWT (bilateral whisker trimmed) miceSocial discriminationEarly life treatment rescued social behavior deficits by suppressing hippocampal hyperactivity.[9]
Oxytocin10 and 100 µg/kgIntraperitoneal (IP)C57BL/6NSocial interaction, prepulse inhibition, novel object recognitionIncreased social interaction time.[10]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are based on descriptions from the cited research articles.

Intranasal (IN) Administration of Oxytocin

This protocol is adapted from studies investigating the effects of intranasally delivered oxytocin on social behaviors.[1][3][4]

Materials:

  • Oxytocin solution (or this compound) in sterile saline (0.9% NaCl)

  • Micropipette and sterile tips

  • Mouse restraint device (optional, but recommended for consistency)

Procedure:

  • Preparation: Dissolve oxytocin in sterile saline to the desired concentration. A common approach is to prepare a solution where a small volume (e.g., 2-5 µL per nostril) delivers the target dose. For example, a 1 IU solution contains 1.667 mg of synthetic OT.[3][4]

  • Animal Handling: Gently restrain the mouse. This can be done by scruffing the neck or using a commercial restraint tube. The goal is to immobilize the head to ensure accurate administration.

  • Administration: Using a micropipette, deliver a small drop (e.g., 5 µL) of the oxytocin solution to the external nares of each nostril.[3][4] Allow the mouse to inhale the droplet naturally. Alternate nostrils for larger total volumes.

  • Post-Administration: Return the mouse to its home cage. Behavioral testing is typically conducted at a specific time point post-administration, often ranging from 5 to 45 minutes.[1][3][4]

Three-Chamber Social Approach Test

This test assesses social preference and novelty.

Apparatus:

  • A rectangular, three-chambered box. The dividing walls have openings allowing access to all chambers.

  • Two small, wire cages or inverted wire cups to contain stimulus mice.

Procedure:

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 5-10 minutes).

  • Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore for a set period (e.g., 10 minutes). Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Phase: Replace the empty cage with a new, unfamiliar "stranger 2" mouse. The "stranger 1" mouse remains. Place the test mouse back in the center chamber and allow it to explore for a set period (e.g., 10 minutes). Record the time spent in each chamber and sniffing each wire cage.

Direct Social Interaction Test

This test measures spontaneous social engagement between two mice.

Apparatus:

  • A neutral, open-field arena.

Procedure:

  • Habituation: Individually habituate the test mouse and a stimulus mouse to the arena for a short period.

  • Interaction: Place both mice in the arena together for a set duration (e.g., 10 minutes).

  • Data Collection: Record the duration and frequency of various social behaviors, such as nose-to-nose sniffing, anogenital sniffing, following, and physical contact.[3][4]

Visualizations

Experimental Workflow for Intranasal Oxytocin Administration and Behavioral Testing

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis drug_prep Prepare Oxytocin Solution (e.g., 0.3 IU in Saline) restrain Gently Restrain Mouse drug_prep->restrain animal_acclimation Acclimate Mice to Testing Room animal_acclimation->restrain administer Administer Intranasally (5 µL per nostril) restrain->administer wait Waiting Period (5-45 min) administer->wait behavior_test Conduct Behavioral Assay (e.g., Social Interaction) wait->behavior_test data_collection Record Behavioral Data behavior_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Workflow for intranasal oxytocin studies in mice.

Signaling Pathway of Oxytocin Receptor Activation

oxytocin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin or This compound OXTR Oxytocin Receptor (OXTR) (GPCR) OXT->OXTR Binds Gq11 Gαq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates cellular_response Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca_release->cellular_response Contributes to MAPK MAPK Pathway PKC->MAPK Activates PKC->cellular_response Leads to MAPK->cellular_response Leads to

Caption: Oxytocin receptor signaling cascade.

References

Measuring [Asu1,6]-Oxytocin Concentration: Application Notes and Protocols for a Competitive ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of [Asu1,6]-Oxytocin, a synthetic analog of Oxytocin, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). As no commercial ELISA kit is specifically designed for this compound, this guide focuses on the adaptation and validation of a standard Oxytocin ELISA kit for this purpose.

Introduction

This compound is an analog of the neurohypophysial hormone Oxytocin. It has garnered significant interest in research and drug development due to its potential therapeutic applications, including its role in reversing insulin resistance and glucose intolerance.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response assessments, and understanding its physiological effects.

Competitive ELISA is a highly sensitive and specific method for quantifying small molecules like peptides in various biological matrices.[2][3][4] This document outlines the principles of the assay, detailed experimental procedures, and critical validation steps necessary to ensure accurate and reliable measurement of this compound.

Principle of the Assay

The competitive ELISA is a quantitative immunoassay technique. The fundamental principle involves the competition between the unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) Oxytocin for a limited number of binding sites on a specific anti-Oxytocin antibody.

The microplate wells are coated with a capture antibody (e.g., goat anti-rabbit IgG). A mixture of the sample (containing unknown this compound), a standard (known concentration of this compound), or a control is added to the wells, along with a fixed amount of labeled Oxytocin and a specific rabbit anti-Oxytocin antibody. During incubation, the unlabeled this compound and the labeled Oxytocin compete for binding to the anti-Oxytocin antibody. The antibody-antigen complexes are then captured by the antibody coated on the plate.

Following a washing step to remove unbound reagents, a substrate solution is added. The enzymatic reaction results in a color change that is inversely proportional to the concentration of this compound in the sample. The absorbance is measured using a microplate reader, and the concentration is determined by interpolating from a standard curve.

Materials and Reagents

While a specific kit for this compound is not commercially available, a high-quality Oxytocin ELISA kit should be selected. It is critical to obtain synthetic this compound to be used as a standard.

Typical Oxytocin ELISA Kit Components:

ComponentDescriptionStorage
Goat anti-rabbit IgG Microplate96-well plate pre-coated with goat anti-rabbit IgG.4°C
Oxytocin StandardLyophilized native Oxytocin. Note: This will be replaced by a user-prepared this compound standard. -20°C
Oxytocin AntibodyRabbit polyclonal or monoclonal antibody specific for Oxytocin.4°C
Labeled Oxytocin ConjugateOxytocin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or biotin.4°C or -20°C
Assay BufferBuffer for diluting standards, samples, and antibodies.4°C
Wash Buffer ConcentrateConcentrated buffer for washing the plate.4°C
Substrate SolutionTMB (3,3',5,5'-Tetramethylbenzidine) or other appropriate substrate.4°C (protect from light)
Stop SolutionAcidic solution to stop the enzymatic reaction.4°C
Plate SealerAdhesive film to cover the plate during incubation.Room Temperature

Materials Required but Not Provided:

  • Synthetic this compound (for standard curve generation)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Vortex mixer

  • Tubes for sample and standard dilution

  • Optional: Solid Phase Extraction (SPE) cartridges for sample purification

Experimental Protocols

Reagent Preparation
  • This compound Standard Curve Preparation:

    • Prepare a stock solution of synthetic this compound in Assay Buffer. The exact concentration will depend on the expected range of the samples. A typical starting stock concentration might be 1000 ng/mL.

    • Perform serial dilutions of the stock solution to create a standard curve. A common range for Oxytocin assays is 15.6 pg/mL to 1000 pg/mL.[5]

  • Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with distilled or deionized water as per the kit instructions.

  • Labeled Oxytocin Conjugate and Antibody: Reconstitute and dilute as per the kit manufacturer's protocol.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate results and depends on the sample matrix. It is highly recommended to perform a validation of the chosen method.

a) Serum and Plasma:

  • Collect blood into appropriate tubes (e.g., with EDTA or heparin for plasma, or serum separator tubes).

  • Centrifuge at 1000 x g for 15 minutes at 4°C.

  • For many commercial Oxytocin ELISA kits, a sample extraction step is recommended to remove interfering substances.[6]

    • Solid Phase Extraction (SPE): This is a common method for purifying and concentrating oxytocin and its analogs from plasma and serum.[7]

      • Activate a C18 SPE cartridge with methanol, followed by equilibration with water.

      • Load the plasma or serum sample onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute the this compound with an appropriate solvent (e.g., acetonitrile/water mixture).

      • Evaporate the solvent and reconstitute the extract in Assay Buffer.

    • Protein Precipitation: An alternative is to precipitate proteins using a solvent like acetonitrile.

b) Saliva:

  • Collect saliva samples and centrifuge at 1000 x g for 15 minutes at 4°C to remove debris.

  • The supernatant can often be used directly in the assay after dilution with Assay Buffer. However, validation is essential as interfering substances may be present.

c) Urine:

  • Collect urine samples and centrifuge to remove particulate matter.

  • The supernatant may require dilution with Assay Buffer before use.

d) Cell Culture Supernatants:

  • Centrifuge the cell culture media at 1000 x g for 15 minutes to pellet cells and debris.

  • The supernatant can typically be assayed directly or after dilution.

Assay Procedure

The following is a general protocol. Refer to the specific instructions of the chosen Oxytocin ELISA kit for precise volumes and incubation times.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Standards, Buffers) Add_Reagents Add Standards, Samples, Labeled Oxytocin, and Antibody to Plate Reagent_Prep->Add_Reagents Sample_Prep Prepare Samples (Dilution, Extraction) Sample_Prep->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Solution Wash1->Add_Substrate Incubate2 Incubate in Dark Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate this compound Concentration Generate_Curve->Calculate_Conc

Caption: General workflow for the competitive ELISA.

  • Add Reagents: Add standards, controls, and prepared samples to the appropriate wells of the microplate. Immediately add the diluted anti-Oxytocin antibody and the labeled Oxytocin conjugate.

  • Incubate: Cover the plate with a plate sealer and incubate as per the kit's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).

  • Wash: Aspirate the contents of the wells and wash the plate multiple times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Substrate: Add the substrate solution to each well.

  • Incubate: Cover the plate and incubate in the dark at room temperature for the time specified in the kit protocol (typically 15-30 minutes). A blue color will develop.

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Standard Curve: Average the duplicate OD readings for each standard, control, and sample. Subtract the average zero standard OD. Plot the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentration: Interpolate the this compound concentration in the samples from the standard curve.

  • Correction for Dilution: Multiply the interpolated concentration by the dilution factor used during sample preparation.

Validation for this compound Measurement

Since a standard Oxytocin ELISA kit is being used, rigorous validation is essential to ensure its suitability for measuring this compound.

  • Cross-Reactivity: The primary concern is the cross-reactivity of the anti-Oxytocin antibody with this compound. This can be assessed by running a standard curve with synthetic this compound. The ability to generate a reliable standard curve is the first indication of sufficient cross-reactivity.

  • Spike and Recovery: To assess the accuracy of the assay in a given sample matrix, known amounts of this compound are "spiked" into the biological samples. The samples are then processed and assayed. The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100% Acceptable recovery is typically between 80-120%.

  • Linearity of Dilution (Parallelism): This confirms that the endogenous analyte in the sample behaves similarly to the standard. A sample containing a high concentration of this compound is serially diluted with the Assay Buffer and assayed. The measured concentrations should be linear with the dilution factor. The dose-response curves for the serially diluted sample and the standard curve should be parallel.

Performance Characteristics of a Typical Oxytocin ELISA Kit

The following table summarizes typical performance data for commercially available Oxytocin ELISA kits. These values should be used as a general guide, and the specific performance of the chosen kit for measuring this compound must be determined through validation.

ParameterTypical Value
Assay Range 15.6 - 1000 pg/mL[5][8][9]
Sensitivity < 10 pg/mL[8][10]
Sample Types Serum, Plasma, Saliva, Urine, Cell Culture Supernatants[2][10]
Intra-Assay Precision (CV%) < 10%[8]
Inter-Assay Precision (CV%) < 15%[8]
Spike Recovery 85 - 115% (matrix dependent)

This compound Signaling Pathway

This compound, as an analog of Oxytocin, is expected to exert its effects through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).[2] The binding of the ligand to the OTR activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This pathway is crucial for many of the physiological effects of Oxytocin and its analogs.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Asu_OT This compound OTR Oxytocin Receptor (OTR) Asu_OT->OTR Binds G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Oxytocin Receptor.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washing, contaminated reagents, or substrate exposed to light.Ensure thorough washing, use fresh reagents, and protect the substrate from light.
Low signal Inactive reagents, incorrect incubation times/temperatures, or low antibody affinity for this compound.Check reagent expiration dates and storage. Optimize incubation parameters. Consider a different Oxytocin ELISA kit with potentially better cross-reactivity.
Poor standard curve Improper standard dilution, pipetting errors, or inappropriate curve fit.Prepare fresh standards carefully. Use a 4-PL curve fit.
High variability (CV%) Inconsistent pipetting, improper mixing, or plate not washed uniformly.Ensure proper pipetting technique and thorough mixing. Use a plate washer if available.
Poor recovery Matrix effects in the sample.Implement or optimize a sample extraction procedure (e.g., SPE).

Conclusion

The quantification of this compound using a competitive ELISA is a feasible and sensitive method. However, due to the lack of a specific commercial kit, researchers must adapt and rigorously validate an existing Oxytocin ELISA kit. Key to this process is the use of a synthetic this compound standard and the thorough assessment of assay performance through spike and recovery, and parallelism experiments in the specific biological matrix of interest. By following these guidelines, researchers can obtain accurate and reliable data for their studies in drug development and physiological research.

References

Application Notes and Protocols for HPLC Purification and Analysis of [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of [Asu1,6]-Oxytocin, an analog of the neuropeptide hormone oxytocin. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC), a robust and widely adopted technique for the separation, identification, and quantification of peptides. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in peptide synthesis, purification, and quality control.

Introduction to this compound and the Role of HPLC

This compound is a synthetic analog of oxytocin where the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a thioether (lanthionine) bridge, specifically with a subberic acid derivative. This modification enhances the peptide's stability and resistance to enzymatic degradation, making it a subject of interest in therapeutic research.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the development and production of synthetic peptides like this compound. It is employed in two primary capacities:

  • Preparative HPLC: Used for the purification of the target peptide from a crude synthetic mixture, effectively separating it from impurities such as deletion sequences, incompletely deprotected peptides, and other synthesis-related byproducts.

  • Analytical HPLC: Employed for the qualitative and quantitative analysis of the purified peptide. This includes assessing purity, determining concentration, and identifying potential degradants in stability studies.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptides, separating molecules based on their hydrophobicity.

Purification of this compound by Preparative RP-HPLC

The following protocol is a general guideline for the purification of crude synthetic this compound. Optimization may be required based on the specific impurity profile of the crude peptide.

Experimental Protocol: Preparative HPLC

Objective: To purify this compound from crude synthetic material to a high degree of purity (>98%).

Materials and Reagents:

  • Crude synthetic this compound

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 reverse-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small percentage of acetonitrile in water with 0.1% TFA).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Set up the preparative HPLC system with the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the filtered crude sample onto the column.

    • Monitor the separation at 220 nm or 280 nm.

    • Collect fractions corresponding to the main peak, which should be the this compound.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical RP-HPLC (see Section 3).

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Data Presentation: Preparative HPLC Conditions

Table 1: Preparative RP-HPLC Parameters for this compound Purification

ParameterRecommended Condition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature Ambient

Workflow Visualization

preparative_hplc_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Column filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end end lyophilize->end Purified this compound

Workflow for the purification of synthetic this compound.

Analysis of this compound by Analytical RP-HPLC

The following protocol outlines a standard method for the purity assessment and quantification of this compound.

Experimental Protocol: Analytical HPLC

Objective: To determine the purity and concentration of a purified sample of this compound.

Materials and Reagents:

  • Purified this compound sample

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Phosphate Buffer

  • Analytical C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

Instrumentation:

  • Analytical HPLC system with a gradient pump, autosampler, UV detector, and data acquisition software.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare the purified sample of this compound for analysis at a concentration that falls within the calibration range.

  • HPLC Conditions:

    • Set up the analytical HPLC system according to the parameters in Table 2 .

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the this compound sample using the calibration curve.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Presentation: Analytical HPLC Conditions

Table 2: Analytical RP-HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 15-45% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 3: Example Analytical Data for Oxytocin (as a proxy for this compound)

ParameterValueReference
Retention Time ~10.8 min[1]
Linearity Range 1 to 10 IU/ml (approx. 1.7 to 17 µg/mL)[1]
Recovery 80-99%[2]

Note: The retention time and optimal gradient for this compound may differ slightly from oxytocin due to the modification of the disulfide bridge.

Workflow Visualization

analytical_hplc_workflow cluster_prep Standard & Sample Preparation cluster_hplc Analytical HPLC cluster_data Data Analysis prep_std Prepare Reference Standards inject Inject Standards & Sample prep_std->inject prep_sample Prepare Purified Sample prep_sample->inject run_hplc Chromatographic Separation inject->run_hplc detect UV Detection (220 nm) run_hplc->detect calc_purity Calculate Purity run_hplc->calc_purity cal_curve Generate Calibration Curve detect->cal_curve detect->calc_purity det_conc Determine Concentration cal_curve->det_conc end1 end1 det_conc->end1 Quantitative Result end2 end2 calc_purity->end2 Purity Assessment

Workflow for the analysis of purified this compound.

Conclusion

The HPLC methods detailed in these application notes provide a robust framework for the successful purification and analysis of this compound. The preparative protocol enables the isolation of the target peptide to a high degree of purity, which is essential for subsequent research and development activities. The analytical protocol allows for accurate and precise determination of purity and concentration, ensuring the quality and integrity of the purified product. While the provided methods are based on established principles for oxytocin and its analogs, it is recommended that researchers perform method validation to ensure suitability for their specific application and instrumentation.

References

Application of [Asu1,6]-Oxytocin in Diabetes and Obesity Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asu1,6]-Oxytocin, an analog of the neuropeptide oxytocin, has emerged as a promising agent in the investigation of metabolic disorders.[1][2] Research indicates its potential in addressing both diabetes and obesity by reversing insulin resistance and glucose intolerance, often preceding significant weight reduction.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in preclinical studies, along with a summary of key quantitative findings and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound administration in mouse models of diet-induced obesity and streptozotocin-induced diabetes.

Table 1: Effects of Central this compound Administration on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice

ParameterVehicle Control (Mean ± SEM)This compound (4 µg) (Mean ± SEM)Percentage ChangeStatistical Significance (p-value)Reference
Glucose Tolerance (AUC) ~25000 mg/dlmin~18000 mg/dlmin~28% decrease< 0.05[3]
Fasting Blood Insulin ~2.5 ng/ml~1.5 ng/ml~40% decrease< 0.05[3]
Body Weight No significant change reportedNo significant change reportedNot ApplicableNot Significant[3]

AUC: Area Under the Curve for Glucose Tolerance Test.

Table 2: Effects of Central this compound Administration in Streptozotocin (STZ)-Induced Diabetic Mice

ParameterVehicle Control (Mean ± SEM)This compound (4 µg) (Mean ± SEM)Percentage ChangeStatistical Significance (p-value)Reference
Glucose Tolerance (AUC) ~35000 mg/dlmin~28000 mg/dlmin~20% decrease< 0.05[3]
Fasting Blood Insulin ~0.2 ng/ml~0.4 ng/ml~100% increase< 0.05[3]
First-Phase GSIS ~0.5 ng/ml~1.0 ng/ml~100% increase< 0.05[3]
Second-Phase GSIS ~0.8 ng/ml~1.5 ng/ml~87.5% increase< 0.05[3]
Body Weight No significant change reportedNo significant change reportedNot ApplicableNot Significant[3]

GSIS: Glucose-Stimulated Insulin Secretion.

Experimental Protocols

Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Insulin syringes with appropriate gauge needles for injection

Protocol:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile saline or aCSF to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.

  • Dilution: Based on the required dosage (e.g., 4 µg per injection), dilute the stock solution to the final concentration for injection. For a 4 µg dose in a 2 µL injection volume, the final concentration would be 2 µg/µL.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Diluted solutions for immediate use should be kept on ice.

Third-Ventricle Cannulation and Intracerebroventricular (ICV) Injection in Mice

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Internal cannula connected to a Hamilton syringe via PE50 tubing

  • Surgical drill

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics as per institutional guidelines

Protocol:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane and securely fix its head in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Bregma Identification and Coordinate Setting: Identify the bregma and lambda landmarks. Set the stereotaxic coordinates for the third ventricle. For C57BL/6 mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): 0.0 mm; Dorsoventral (DV): -4.5 mm.

  • Craniotomy and Cannula Implantation: Drill a small hole at the determined coordinates. Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement. Insert the dummy cannula to keep the guide cannula patent.

  • Post-operative Care and Recovery: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least one week before commencing experiments.

  • ICV Injection: For injection, gently restrain the conscious mouse, remove the dummy cannula, and insert the internal cannula connected to the Hamilton syringe. Infuse the this compound solution (e.g., 4 µg in 2 µL) over a period of 2 minutes. Leave the internal cannula in place for an additional minute to allow for diffusion before replacing it with the dummy cannula.

Diet-Induced Obesity (DIO) Mouse Model

Materials:

  • Male C57BL/6J mice (e.g., 6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Metabolic cages (optional)

Protocol:

  • Acclimation: Acclimate the mice to the housing facility for at least one week on a standard chow diet.

  • Diet Induction: Divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.

  • Monitoring: Monitor body weight and food intake weekly. The development of obesity and insulin resistance typically occurs over 8-12 weeks.

  • Experimental Intervention: Once the DIO phenotype is established (e.g., significantly higher body weight and impaired glucose tolerance compared to the control group), proceed with the this compound treatment as described in Protocol 2.2.

Streptozotocin (STZ)-Induced Diabetes Mouse Model

Materials:

  • Male C57BL/6J mice

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Glucose meter and test strips

Protocol:

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, dissolve 1 mg of STZ in 100 µL of buffer). Keep the solution on ice and protected from light.

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution (e.g., 150-200 mg/kg for a type 1 diabetes model) or multiple low doses (e.g., 50 mg/kg daily for 5 consecutive days for a model with some remaining beta-cell function).

  • Hyperglycemia Monitoring: Monitor blood glucose levels daily for the first week. Hyperglycemia (blood glucose > 250 mg/dL) typically develops within 3-7 days.

  • Experimental Intervention: Once stable hyperglycemia is confirmed, proceed with the this compound treatment.

Glucose Tolerance Test (GTT)

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Glucose meter and test strips

  • Timer

Protocol:

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Take a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).

  • Glucose Administration: Administer a glucose bolus via oral gavage or i.p. injection (typically 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the Area Under the Curve (AUC) to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic effects of oxytocin and its analogs, such as this compound, are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. The activation of OTR in different tissues initiates distinct signaling cascades that contribute to improved glucose homeostasis and lipid metabolism.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Asu1,6-Oxytocin Asu1,6-Oxytocin OTR Oxytocin Receptor (OTR) Asu1,6-Oxytocin->OTR Binding Gq_alpha Gq/11 α-subunit OTR->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activation Insulin_secretion Insulin Secretion (in Pancreatic β-cells) Ca2_release->Insulin_secretion Stimulation GLUT4_vesicles GLUT4 Vesicles PKC->GLUT4_vesicles Phosphorylation Cascade GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake G cluster_setup Phase 1: Model Development & Surgery cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Metabolic Phenotyping start Start: Select Mouse Model (e.g., C57BL/6J) diet Induce Disease Model (e.g., High-Fat Diet or STZ) start->diet surgery Third-Ventricle Cannulation Surgery diet->surgery recovery Post-operative Recovery (1 week) surgery->recovery treatment Administer this compound or Vehicle (e.g., daily ICV injections for 7 days) recovery->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring gtt Perform Glucose Tolerance Test (GTT) treatment->gtt insulin_assay Measure Fasting Insulin & GSIS gtt->insulin_assay tissue_collection Tissue Collection (e.g., Pancreas, Adipose, Muscle) insulin_assay->tissue_collection data_analysis Data Analysis & Interpretation tissue_collection->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of [Asu1,6]-Oxytocin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure differ from native Oxytocin?

A1: this compound is a synthetic analog of Oxytocin. In this analog, the disulfide bridge between the cysteine residues at positions 1 and 6 is replaced by a more stable lactam bridge formed with L-α-Aminosuberic acid (Asu).[1] This modification enhances the peptide's stability.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary factors influencing the solubility of this compound?

A3: The solubility of this compound, like other peptides, is influenced by several factors:

  • pH of the solution: The net charge of the peptide changes with pH, affecting its interaction with the solvent. Solubility is often lowest at the isoelectric point (pI).

  • Amino Acid Composition: The presence of hydrophilic (charged or polar) and hydrophobic amino acids in the sequence dictates its overall polarity.

  • Peptide Concentration: At higher concentrations, peptides have a greater tendency to aggregate and precipitate.

  • Temperature: Solubility can be temperature-dependent, though excessive heat can degrade the peptide.

  • Ionic Strength of the Buffer: The salt concentration of the buffer can influence solubility.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, organic co-solvents are a common strategy for dissolving peptides that are difficult to solubilize in aqueous buffers alone. For Oxytocin, solvents like ethanol, DMSO, and dimethyl formamide (DMF) have been used.[2] It is likely that these solvents would also be effective for this compound. It is critical to use a minimal amount of the organic solvent to create a concentrated stock solution, which can then be slowly diluted with the desired aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your downstream experiments.

Troubleshooting Guides

Problem/Observation Potential Cause Recommended Solution
The lyophilized this compound powder does not dissolve in my aqueous buffer. The peptide may have low solubility at the chosen pH, or the buffer composition may not be optimal.1. Check the pH of your buffer. Try dissolving a small aliquot in buffers with different pH values (e.g., slightly acidic, neutral, and slightly basic) to find the optimal pH for solubilization. 2. Use a small amount of an organic co-solvent. Prepare a concentrated stock solution in a minimal amount of DMSO or DMF, and then slowly add this stock solution to your aqueous buffer while vortexing.[2]
The solution is cloudy or contains visible particulates after attempting to dissolve the peptide. The peptide is not fully dissolved and may be present as a suspension or has aggregated.1. Sonication. Use a bath sonicator for a few minutes to break up any aggregates. 2. Gentle Warming. Briefly warm the solution to 30-40°C. Avoid excessive heating to prevent degradation. 3. Centrifugation. If particulates persist, centrifuge the solution to pellet the insoluble material and use the supernatant. Note that this will reduce the actual concentration of the dissolved peptide.
The peptide dissolves initially but precipitates out of solution over time or upon storage. The solution is supersaturated, or the peptide is unstable under the storage conditions.1. Lower the concentration. The desired concentration may be above the peptide's solubility limit in that specific buffer. 2. Optimize storage conditions. Store the solution at the recommended temperature (typically -20°C or -80°C in aliquots to avoid freeze-thaw cycles). 3. Consider a different buffer system. Some buffer components can affect peptide stability.

Data Presentation

Table 1: Solubility of Oxytocin in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
PBS (pH 7.2)5[2][3]
Ethanol5[2]
DMSO14[2]
Dimethyl formamide (DMF)30[2]

Table 2: Estimated Solubility and Influencing Factors for this compound

PropertyEstimated Value/InfluenceRationale
Aqueous Solubility Potentially ≥ 5 mg/mLThe introduction of L-α-Aminosuberic acid, a dicarboxylic amino acid, may increase hydrophilicity compared to the disulfide bridge in Oxytocin.
Optimal pH for Solubility Likely slightly acidic to neutralPeptides are generally more soluble at a pH away from their isoelectric point.
Co-solvent Compatibility HighExpected to be soluble in common organic solvents like DMSO and DMF, similar to Oxytocin.

Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Initial Solvent Test (Optional but Recommended): If you are unsure about the best solvent, test the solubility of a small aliquot in a few different solvents (e.g., sterile water, PBS, a slightly acidic buffer).

  • Reconstitution:

    • For direct aqueous dissolution, add the desired volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the vial to achieve the target concentration.

    • Gently vortex or swirl the vial to mix.

  • Aid Dissolution (if necessary):

    • If the peptide does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.

    • Alternatively, warm the solution briefly at a temperature not exceeding 40°C.

  • Sterilization and Storage:

    • Filter-sterilize the solution through a 0.22 µm filter if required for your application.

    • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Method for Difficult-to-Dissolve this compound Using a Co-solvent
  • Equilibrate the Peptide: Allow the vial of lyophilized peptide to reach room temperature.

  • Prepare a Concentrated Stock in Organic Solvent:

    • Add a minimal volume of a compatible organic solvent (e.g., DMSO or DMF) to the lyophilized peptide. For example, add 20-50 µL of DMSO to 1 mg of peptide.

    • Vortex thoroughly until the peptide is completely dissolved.

  • Dilution into Aqueous Buffer:

    • While gently vortexing your target aqueous buffer, slowly add the concentrated organic stock solution dropwise.

    • Do not add the aqueous buffer to the organic solvent, as this can cause the peptide to precipitate.

  • Final Concentration and Storage:

    • Ensure the final concentration of the organic co-solvent is low enough to be compatible with your experimental system (typically <1%).

    • Filter-sterilize if necessary, aliquot, and store at -20°C or -80°C.

Visualizations

experimental_workflow start Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate choose_solvent Choose Solvent System equilibrate->choose_solvent aqueous Aqueous Buffer choose_solvent->aqueous Direct Method cosolvent Organic Co-solvent (e.g., DMSO) choose_solvent->cosolvent Co-solvent Method dissolve_aqueous Add Buffer & Vortex aqueous->dissolve_aqueous dissolve_cosolvent Create Concentrated Stock cosolvent->dissolve_cosolvent check_solubility Fully Dissolved? dissolve_aqueous->check_solubility dilute Slowly Add to Aqueous Buffer dissolve_cosolvent->dilute sonicate_warm Sonicate / Gentle Warmth check_solubility->sonicate_warm No final_solution Final Peptide Solution check_solubility->final_solution Yes sonicate_warm->check_solubility dilute->final_solution store Aliquot & Store (-20°C / -80°C) final_solution->store

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Problem: Peptide is not dissolving check_pH Is the buffer pH optimal? start->check_pH use_cosolvent Use a minimal amount of organic co-solvent (DMSO/DMF) check_pH->use_cosolvent No / Unsure check_aggregation Is the solution cloudy? check_pH->check_aggregation Yes adjust_pH Test solubility in buffers of different pH adjust_pH->check_aggregation use_cosolvent->check_aggregation sonicate Apply sonication check_aggregation->sonicate Yes check_concentration Is the concentration too high? check_aggregation->check_concentration No gentle_heat Apply gentle heat (<40°C) sonicate->gentle_heat gentle_heat->check_concentration lower_concentration Reduce the final concentration check_concentration->lower_concentration Yes solution_stable Solution is clear check_concentration->solution_stable No lower_concentration->solution_stable

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: [Asu1,6]-Oxytocin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for [Asu1,6]-Oxytocin receptor binding assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very high non-specific binding in my assay. What are the potential causes and solutions?

High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Several factors can contribute to this issue.

Potential Causes:

  • Inadequate Blocking: The filter membrane or plate wells may have unoccupied sites that can bind the radioligand non-specifically.

  • Hydrophobic Interactions: The radioligand or test compounds may be sticking to the filter material, tubes, or plate wells due to hydrophobicity.

  • Insufficient Washing: Failure to adequately wash away unbound radioligand after incubation can lead to high background.

  • Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to spurious binding.

Troubleshooting Solutions:

  • Optimize Blocking: Pre-soak filter plates (e.g., GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter material.[1] For plate-based assays, ensure adequate blocking of wells with an appropriate blocking agent like bovine serum albumin (BSA).

  • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the wash buffer can help to reduce hydrophobic interactions.

  • Increase Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the oxytocin receptor.[2]

  • Use Fresh, High-Quality Reagents: Prepare fresh buffers and ensure all reagents are of high purity and free from contamination.

Q2: My specific binding signal is too low. How can I improve the signal-to-noise ratio?

A low specific binding signal can make it difficult to accurately determine binding affinities and other parameters.

Potential Causes:

  • Low Receptor Expression: The cells or tissue preparation may have a low density of oxytocin receptors (Bmax).

  • Inactive Receptor: Receptors may have been denatured or degraded during membrane preparation or storage.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.

  • Degradation of Ligands: The radioligand or this compound may have degraded over time.

  • Insufficient Radioligand Concentration: The concentration of the radioligand may be too low to generate a detectable signal.

Troubleshooting Solutions:

  • Use a System with Higher Receptor Expression: If possible, use a cell line known to express high levels of the oxytocin receptor or tissues with high receptor density.

  • Optimize Membrane Preparation and Storage: Ensure that membrane preparation is performed quickly on ice and that membranes are stored at -80°C in appropriate cryopreservation buffer to maintain receptor integrity.[1]

  • Optimize Incubation Conditions: Empirically determine the optimal incubation time and temperature to reach equilibrium.[1] Ensure the assay buffer has the correct pH and ionic strength.

  • Use Fresh Ligands: Aliquot and store radioligands and test compounds according to the manufacturer's instructions to prevent degradation.

  • Verify Radioligand Concentration: Ensure the radioligand concentration is appropriate for the assay. While concentrations at or below the Kd are recommended to minimize non-specific binding, the signal must be detectable above background.[2]

Q3: My results are not reproducible between experiments. What could be causing this variability?

Poor reproducibility can undermine the validity of your findings. Consistency in all steps of the protocol is key.

Potential Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant error.

  • Variable Incubation Times or Temperatures: Fluctuations in incubation conditions between assays can affect binding.

  • Inconsistent Membrane Preparations: Batch-to-batch variability in the quality and concentration of the receptor membrane preparation.

  • Cell Passage Number: For cell-based assays, receptor expression levels can change with increasing cell passage number.

  • Improper Mixing: Failure to adequately mix reagents can lead to non-uniform binding.

Troubleshooting Solutions:

  • Calibrate Pipettes: Regularly calibrate and use high-quality pipettes. For critical steps, consider using a repeating pipette.

  • Standardize Incubation: Use a reliable incubator or water bath and a timer to ensure consistent incubation conditions.

  • Standardize Membrane Preparation: Follow a strict, standardized protocol for every membrane preparation. Determine the protein concentration of each batch and normalize the amount used in each assay.

  • Monitor Cell Passage Number: Use cells within a defined, low passage number range for all experiments.

  • Ensure Thorough Mixing: Gently vortex or mix all solutions and suspensions before and during addition to the assay plate.

Experimental Protocols

Detailed Methodology for a Competition Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for the oxytocin receptor.

1. Membrane Preparation:

  • Culture cells expressing the human oxytocin receptor to confluency.

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape the cells into ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension on ice using a Dounce homogenizer or similar device.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and large debris.[1]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[1]

  • Wash the membrane pellet by resuspending in ice-cold Lysis Buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable Cryopreservation Buffer (e.g., Lysis Buffer with 10% glycerol).[1]

  • Determine the protein concentration of the membrane preparation using a BCA assay or a similar method.[1]

  • Aliquot the membrane preparation and store at -80°C until use.[1]

2. Radioligand Binding Assay:

  • Prepare serial dilutions of the test compound (this compound) in Assay Binding Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Binding Buffer, radioligand (e.g., [³H]-Oxytocin at a concentration near its Kd), and receptor membranes.

    • Non-specific Binding (NSB): A high concentration of unlabeled oxytocin (e.g., 1 µM), radioligand, and receptor membranes.[3]

    • Competition: The test compound at various concentrations, radioligand, and receptor membranes.

  • Incubate the plate at a predetermined optimal temperature and time to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[3]

  • Rapidly filter the contents of each well through a GF/C filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold.[1]

  • Wash the filters three to four times with ice-cold Wash Buffer.[1]

  • Dry the filter plate (e.g., for 30 minutes at 50°C).[1]

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[1]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[4]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters used in oxytocin receptor binding assays. These values may require optimization for specific experimental conditions.

ParameterTypical Value/RangeReference
Assay Binding Buffer 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[1]
Wash Buffer 50 mM Tris-HCl, pH 7.4[1]
Radioligand Concentration At or below the Kd of the radioligand[2]
Membrane Protein per Well 3-20 µg[1]
Final Assay Volume 250 µL[1]
Incubation Time 60-120 minutes (or until equilibrium is reached)[3]
Incubation Temperature Room temperature or 30°C
Non-specific Binding Control 1 µM unlabeled Oxytocin[3]
Filter Plate Pre-soak 0.3% Polyethyleneimine (PEI)[1]

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.

Gprotein cluster_membrane Plasma Membrane OXTR Oxytocin Receptor (OXTR) Gq11 Gαq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound Ligand->OXTR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca2->Response PKC->Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for this compound Receptor Binding Assay

This diagram illustrates the key steps involved in performing a competitive radioligand binding assay to determine the affinity of this compound for the oxytocin receptor.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Plate_Setup 3. Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Reagent_Prep 2. Prepare Reagents (Radioligand, Buffers, This compound) Reagent_Prep->Plate_Setup Incubation 4. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 5. Filter and Wash Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Calculation 7. Calculate Specific Binding and % Inhibition Counting->Calculation Analysis 8. Determine IC50 and Ki Calculation->Analysis

Caption: Workflow for a Competition Binding Assay.

References

Technical Support Center: Optimizing [Asu1,6]-Oxytocin Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing [Asu1,6]-Oxytocin in your research. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experimental protocols and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

A1: this compound is a synthetic analog of oxytocin.[1][2] The modification involves the substitution of the disulfide bridge between cysteine residues at positions 1 and 6 with an aminosuberic acid bridge. This structural change confers increased selectivity for the oxytocin receptor (OTR) and potentially alters its pharmacokinetic and pharmacodynamic properties compared to native oxytocin.

Q2: What is the primary mechanism of action of this compound?

A2: Like oxytocin, this compound exerts its effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Activation of the OTR primarily couples to the Gq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

Q3: What are the known side effects of this compound?

A3: Currently, there is limited specific information available on the side effect profile of this compound. However, as a selective oxytocin receptor agonist, it is plausible that it may share some side effects with native oxytocin, although potentially with a different incidence or severity due to its increased selectivity. Known side effects of oxytocin are generally dose-dependent and can include:

  • Cardiovascular: Tachycardia (fast heart rate), bradycardia (slow heart rate), premature ventricular contractions, and other arrhythmias.[4]

  • Gastrointestinal: Nausea and vomiting.[4]

  • Central Nervous System (CNS): Headaches.[4]

  • Uterine (in relevant models): Uterine hyperstimulation (excessively frequent or strong contractions).[4]

It is crucial to carefully monitor for these and any other adverse effects during your in vivo experiments. Due to its selectivity, this compound may have a reduced incidence of side effects associated with off-target binding to vasopressin receptors, such as cardiovascular effects.[3][5]

Q4: What is a recommended starting dosage for in vivo studies with this compound?

A4: A study in mice investigating the effects of this compound on obesity and diabetes utilized a dosage of 4 μg per injection administered via third-ventricle injection, twice daily for 7 days. This regimen was shown to improve glucose intolerance and lower fasting blood insulin levels.[1][2] For other applications or animal models, it is essential to perform a dose-response study to determine the optimal dose that achieves the desired therapeutic effect while minimizing side effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound to facilitate comparison and experimental design.

Table 1: Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Cell Line
This compound Oxytocin Receptor1.40 ± 0.24 Human Uterine Smooth Muscle Cells
OxytocinOxytocin Receptor0.76 (Kd)Human Uterine Smooth Muscle Cells

Kᵢ (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: Functional Potency - Intracellular Calcium (Ca²⁺) Mobilization

CompoundRelative Potency OrderCell Line
Oxytocin1Human Uterine Smooth Muscle Cells
This compound 2 Human Uterine Smooth Muscle Cells
Arginine Vasopressin (AVP)3Human Uterine Smooth Muscle Cells

This table indicates the rank order of potency in stimulating an increase in intracellular calcium concentration.

Experimental Protocols & Troubleshooting

Signaling Pathway Diagram

Asu1_6_Oxytocin_Signaling_Pathway Asu1_6_OT This compound OTR Oxytocin Receptor (OTR) Asu1_6_OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Activation) DAG->Cellular_Response Activates PKC, leading to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Mediates

Caption: this compound signaling pathway via the Gq-PLC-IP3-Ca²⁺ cascade.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) at a concentration near its Kd.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Receptor Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration too high.- Insufficient blocking.- Inadequate washing.- Use a radioligand concentration at or below its Kd.- Increase the BSA concentration in the assay buffer.- Increase the number and/or volume of washes.
Low Specific Binding - Low receptor expression in membranes.- Degraded radioligand or peptide.- Incorrect buffer composition (e.g., missing Mg²⁺).- Confirm receptor expression via Western blot.- Use fresh, properly stored reagents.- Ensure the assay buffer contains all necessary components.
Poor Reproducibility - Inconsistent pipetting.- Variation in incubation time or temperature.- Incomplete mixing.- Use calibrated pipettes and consistent technique.- Standardize incubation conditions.- Ensure thorough mixing of all components.
Intracellular Calcium (Ca²⁺) Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of this compound in stimulating intracellular calcium release.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the oxytocin receptor onto a 96-well or 384-well black, clear-bottom plate.

    • Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

    • Add increasing concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Troubleshooting Guide: Calcium Mobilization Assay

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of extracellular dye.- Cell death or damage.- Increase the number of wash steps after dye loading.- Handle cells gently and ensure they are healthy.
No or Weak Signal - Low receptor expression.- Inactive compound.- Incompatible dye or buffer.- Verify receptor expression and coupling to Gq.- Use a fresh, validated batch of this compound.- Optimize dye and buffer conditions for your cell line.
Signal Fades Quickly - Phototoxicity or photobleaching.- Rapid receptor desensitization.- Reduce the intensity and duration of light exposure.- Use a lower concentration of the agonist or a shorter reading time.
Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify the accumulation of IP1, a downstream product of the PLC signaling pathway, as a measure of OTR activation.

Methodology:

  • Cell Stimulation:

    • Seed cells expressing the oxytocin receptor in a 96-well or 384-well plate.

    • Incubate the cells with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and increasing concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells using the lysis buffer provided in a commercial IP-One HTRF® assay kit.

    • Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.

    • Incubate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.

  • Measurement and Analysis:

    • Measure the HTRF® signal using a compatible plate reader.

    • Calculate the IP1 concentration based on a standard curve.

    • Plot the IP1 concentration against the log concentration of this compound and fit to a dose-response curve to determine the EC₅₀.

Troubleshooting Guide: IP1 Accumulation Assay

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Window - Low receptor expression or Gq coupling.- Insufficient stimulation time.- Inefficient LiCl-mediated IP1 accumulation.- Use a cell line with higher receptor expression or co-transfect with Gαq.- Optimize the stimulation time.- Ensure the correct concentration of LiCl is used.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the plate.- Pipetting errors.- Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Avoid using the outer wells of the plate or fill them with buffer.- Use calibrated pipettes and reverse pipetting for viscous solutions.
Assay Drift - Temperature or time-dependent changes in reagents or cells.- Prepare fresh reagents and minimize the time between plate preparation and reading.- Ensure consistent incubation times for all plates.

Experimental Workflow Diagrams

Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing OTR start->prep assay Set up Binding Assay: - Radioligand - this compound (competitor) - Membranes prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Filter and Wash to Separate Bound/Free incubate->filter count Measure Radioactivity filter->count analyze Analyze Data: - Plot competition curve - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Functional_Assay_Workflow start Start seed Seed OTR-Expressing Cells in Plate start->seed load Load with Ca²⁺ Dye (for Ca²⁺ Assay) or Add Stimulation Buffer + LiCl (for IP1 Assay) seed->load add_compound Add Increasing Concentrations of this compound load->add_compound measure Measure Fluorescence (Ca²⁺ Assay) or Lyse and Measure HTRF Signal (IP1 Assay) add_compound->measure analyze Analyze Data: - Plot dose-response curve - Determine EC₅₀ measure->analyze end End analyze->end

Caption: General workflow for functional cell-based assays (Ca²⁺ or IP1).

References

Technical Support Center: [Asu1,6]-Oxytocin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of [Asu1,6]-Oxytocin to minimize degradation and ensure experimental consistency. The information provided is primarily based on stability data for oxytocin, a structurally similar peptide, and should be considered as a strong guideline for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of peptide activity or inconsistent experimental results. Degradation of this compound due to improper storage temperature.Lyophilized Powder: Always store at -20°C for long-term stability.[1] Reconstituted Solution: Store at 2-8°C for short-term use (up to 30 days is a general guideline for oxytocin) and at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[2]
Degradation due to improper pH of the solvent.Reconstitute in a buffer with a pH around 4.5, as this is the pH of maximum stability for oxytocin.[3][4] Avoid highly acidic (below pH 2) or alkaline (above pH 7) conditions.
Oxidation of the peptide.Use degassed, sterile water or buffer for reconstitution. Minimize headspace with an inert gas (e.g., argon or nitrogen) in the vial if storing for extended periods.
Exposure to light.Store both the lyophilized powder and reconstituted solutions in the dark or in amber vials to protect from light.[5]
Aggregation of the peptide.Visually inspect the solution for any precipitation or cloudiness. If observed, the peptide may have aggregated and should not be used. Centrifuge the vial to see if a pellet forms. To minimize aggregation, avoid vigorous shaking or vortexing during reconstitution; gently swirl or pipet up and down.
Visible particles or discoloration in the reconstituted solution. Bacterial contamination.Use sterile water or buffer for reconstitution and handle using aseptic techniques. Consider filtering the solution through a 0.22 µm filter.
Incompatibility with the storage container.Store in high-quality, low-protein-binding polypropylene or glass vials.
Chemical degradation leading to insoluble products.This indicates significant degradation. The solution should be discarded. Review storage conditions and handling procedures.
Difficulty dissolving the lyophilized powder. The peptide has formed aggregates.Allow the vial to equilibrate to room temperature before opening and adding solvent. Gently swirl to dissolve. Sonication in a water bath can be attempted but may cause some degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C.[1]

Q2: How should I reconstitute this compound?

It is recommended to reconstitute this compound with sterile, pyrogen-free water or a buffer at a slightly acidic pH (around 4.5).[2][3] A common reconstitution ratio is 1 mg of peptide per 1 mL of solvent.[2] Gently swirl the vial to dissolve the powder; do not shake vigorously.

Q3: What are the storage conditions for reconstituted this compound?

For short-term storage (up to a few weeks), the reconstituted solution should be kept at 2-8°C.[2] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: How long is reconstituted this compound stable?

Based on data for oxytocin, reconstituted solutions stored at 2-8°C can be stable for several weeks, potentially up to 30 days.[2] However, for critical applications, it is recommended to use freshly prepared solutions or to perform stability studies under your specific experimental conditions.

Q5: Can I repeatedly freeze and thaw my this compound solution?

Repeated freeze-thaw cycles are not recommended as they can lead to peptide degradation and aggregation. It is best practice to aliquot the reconstituted solution into single-use vials before freezing.

Degradation

Q6: What are the main causes of this compound degradation?

The primary factors leading to the degradation of oxytocin, and likely this compound, are elevated temperature, suboptimal pH, oxidation, and exposure to light.[2][3][5]

Q7: What are the common degradation products of oxytocin?

Common degradation products of oxytocin include deamidated species, disulfide-linked dimers and larger aggregates, as well as tri- and tetrasulfide-containing monomers.[3][4] The specific degradation pathway is highly dependent on the pH of the solution.[3]

Q8: How does pH affect the stability of this compound?

For oxytocin, the highest stability is observed at a pH of 4.5.[3] Degradation is faster at both acidic (pH 2.0) and neutral to alkaline (pH 7.0 and 9.0) conditions.[4]

Quantitative Data on Oxytocin Degradation

The following table summarizes the degradation rate constants (kobs) for oxytocin at different pH values and temperatures. This data can be used as a proxy to understand the stability of this compound.

Temperature (°C)pHConcentration (mg/mL)Observed Degradation Rate Constant (kobs, day-1)
702.00.02, 0.1, 0.50.63
704.50.020.314
704.50.10.391
704.50.50.420
707.0Not SpecifiedFaster than pH 4.5
709.0Not SpecifiedFastest degradation

Data extracted from a study on oxytocin degradation kinetics.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Solvent Preparation: Prepare a sterile, pyrogen-free reconstitution solvent. For optimal stability, a buffer at pH 4.5 is recommended.

  • Reconstitution: Using a sterile syringe, add the desired volume of solvent to the vial. A common concentration is 1 mg/mL.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking or vortexing.

  • Storage: If not for immediate use, store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer and storage conditions (e.g., different temperatures, pH values).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. A C8 or C18 column is typically used with a mobile phase consisting of an acetonitrile and phosphate buffer gradient.[5][6]

  • Detection: Monitor the elution profile at a wavelength of 220 nm.[5][6]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The decrease in the main peak area over time corresponds to the degradation of the peptide.

Visualizations

Troubleshooting Logic for Loss of Peptide Activity start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling temp Stored at -20°C (lyophilized) or 2-8°C (solution)? check_storage->temp freeze_thaw Avoided repeated freeze-thaw? check_handling->freeze_thaw ph Reconstituted in pH ~4.5 buffer? temp->ph Yes outcome_bad_temp Adjust storage temperature. temp->outcome_bad_temp No light Protected from light? ph->light Yes outcome_bad_ph Use recommended buffer. ph->outcome_bad_ph No outcome_good Protocols are optimal. Consider other experimental variables. light->outcome_good Yes outcome_bad_light Store in dark/amber vials. light->outcome_bad_light No dissolution Gentle dissolution (no vortexing)? freeze_thaw->dissolution Yes outcome_bad_freeze_thaw Aliquot upon reconstitution. freeze_thaw->outcome_bad_freeze_thaw No contamination Used sterile reagents and technique? dissolution->contamination Yes outcome_bad_dissolution Revise dissolution technique. dissolution->outcome_bad_dissolution No contamination->outcome_good Yes outcome_bad_contamination Improve aseptic technique. contamination->outcome_bad_contamination No Key Degradation Pathways of Oxytocin Analogs cluster_conditions Degradation Conditions cluster_products Degradation Products OT This compound (Intact) Deamidation Deamidated Species OT->Deamidation Aggregation Dimers & Aggregates OT->Aggregation Sulfides Trisulfides & Tetrasulfides OT->Sulfides Temp High Temperature Temp->OT pH_high High pH (>7) pH_high->OT pH_low Low pH (<3) pH_low->OT Light Light Exposure Light->OT Oxidation Oxidizing Agents Oxidation->OT Experimental Workflow for Stability Assessment start Reconstitute this compound prepare_samples Prepare samples under different conditions (pH, temp) start->prepare_samples incubate Incubate for defined time points prepare_samples->incubate sample_collection Collect aliquots at each time point incubate->sample_collection hplc Analyze by RP-HPLC sample_collection->hplc data_analysis Quantify peak area of intact peptide hplc->data_analysis end Determine degradation rate data_analysis->end

References

Technical Support Center: Measurement of Endogenous [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the measurement of endogenous [Asu1,6]-Oxytocin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of quantifying this oxytocin analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring endogenous this compound levels?

A1: The most common analytical methods for quantifying endogenous oxytocin and its analogs like this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] Each method has its own set of advantages and challenges in terms of sensitivity, specificity, cost, and throughput.[1] LC-MS/MS is often considered the gold standard for its high specificity, but it is more expensive and requires specialized instrumentation compared to immunoassays.[1][3]

Q2: Why are the reported concentrations of oxytocin so variable across different studies?

A2: The variability in reported oxytocin concentrations is a well-documented issue and stems from several factors.[4][5] A primary reason is the lack of standardized and validated measurement methodologies across different laboratories.[1][6] Discrepancies often arise from the use of different assay types (e.g., ELISA vs. LC-MS/MS), variations in sample collection and processing, and the use of commercial assay kits with differing antibody specificities.[7][8]

Q3: What is the importance of sample extraction, and is it always necessary?

A3: Sample extraction, typically using Solid-Phase Extraction (SPE), is a critical step for removing interfering substances from biological matrices like plasma, serum, saliva, or urine.[9][10] These interfering molecules can cross-react with immunoassay antibodies or cause matrix effects in LC-MS/MS, leading to inaccurate measurements.[9][11] Unextracted samples often yield significantly higher and less reliable oxytocin concentrations compared to extracted samples.[1] While some specific immunoassays for certain matrices might not require extraction, it is generally recommended to validate this for your specific sample type and assay.[1]

Troubleshooting Guides

Immunoassay (ELISA/RIA) Issues

Problem: High background or non-specific signal.

  • Possible Cause: Insufficient washing, cross-reactivity of the antibody, or contaminated reagents.

  • Troubleshooting Steps:

    • Ensure thorough washing of the plate between steps to remove unbound reagents.[12]

    • Verify the specificity of the primary antibody. Consider using a different antibody or a more specific assay kit.

    • Prepare fresh buffers and substrate solutions.[12]

    • Check for potential interference from components in your sample matrix by running a matrix blank.

Problem: Low or no signal.

  • Possible Cause: Low concentration of this compound in the sample, improper storage of samples or reagents, or an error in the assay procedure.

  • Troubleshooting Steps:

    • Confirm that the sample concentration is within the detection range of the assay. You may need to concentrate your sample.

    • Ensure all reagents, including standards and antibodies, have been stored at the recommended temperatures and have not expired.[12]

    • Review the assay protocol to ensure all steps were performed correctly, including incubation times and temperatures.[13]

    • Verify that the stop solution was added before reading the plate.[12]

Problem: High coefficient of variation (CV) between duplicate wells.

  • Possible Cause: Inaccurate pipetting, improper mixing of reagents, or bubbles in the wells.

  • Troubleshooting Steps:

    • Check and calibrate your pipettes to ensure accurate dispensing.[12]

    • Ensure complete mixing of all reagents before adding them to the wells.

    • Carefully inspect the plate for any bubbles in the wells before reading and remove them if present.

    • Use a repeating pipette for adding reagents to minimize variability.

LC-MS/MS Issues

Problem: Poor sensitivity or inability to detect low concentrations.

  • Possible Cause: Inefficient ionization, matrix effects (ion suppression), or suboptimal sample preparation.

  • Troubleshooting Steps:

    • Optimize the mass spectrometer's source parameters for this compound.

    • Improve sample cleanup to reduce matrix effects. This may involve optimizing the SPE protocol or using a different extraction method.[14][15]

    • Consider derivatization of the analyte to improve its ionization efficiency.[14]

    • Ensure the LC method provides good separation from potentially interfering compounds.[3]

Problem: Inconsistent recovery during sample preparation.

  • Possible Cause: Variability in the solid-phase extraction (SPE) procedure.

  • Troubleshooting Steps:

    • Strictly control all steps of the SPE protocol, including conditioning, loading, washing, and elution volumes and flow rates.

    • Ensure the SPE sorbent is appropriate for this compound.

    • Perform spike-and-recovery experiments with each batch of samples to monitor extraction efficiency.

    • Make sure the elution solvent is completely evaporated before reconstituting the sample for analysis.[16]

Data Presentation

Table 1: Comparison of Common Analytical Methods for this compound Measurement

FeatureImmunoassay (ELISA/RIA)LC-MS/MS
Principle Antibody-antigen bindingMass-to-charge ratio
Specificity Moderate to High (Antibody dependent)[7]Very High[14]
Sensitivity Varies widely by kit[1]High to Very High[17][18]
Throughput HighLow to Medium
Cost per Sample Low to Moderate[1]High[1]
Key Challenge Cross-reactivity & Matrix Effects[7][11]Matrix Effects (Ion Suppression/Enhancement) & Cost[14]

Table 2: Typical Endogenous Oxytocin Concentrations in Human Plasma

Sample PreparationTypical Concentration Range (pg/mL)Method
Without Extraction 100 - 1000+Immunoassay
With Extraction 1 - 10Immunoassay (RIA)
With Extraction 1 - 10LC-MS/MS[1]

Note: These are typical ranges for endogenous oxytocin and may vary for this compound. Data from a meta-analysis has shown unextracted blood sample levels to be around 275.61 pg/ml, while extracted samples are around 4.75 pg/ml.[1]

Experimental Protocols

General Protocol for Sample Collection and Handling

Proper sample handling is crucial to prevent the degradation of this compound.

  • Blood Collection: Collect blood samples in chilled tubes containing EDTA as an anticoagulant and a protease inhibitor.[1]

  • Processing: Centrifuge the blood at 4°C as soon as possible to separate the plasma.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.[13] Avoid repeated freeze-thaw cycles.[13]

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This is a general protocol and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.[16]

  • Sample Loading: Acidify the plasma sample and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent mixture (e.g., acetonitrile in water).[16]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or by vacuum centrifugation.[16]

  • Reconstitution: Reconstitute the dried extract in the assay buffer for immediate analysis.[16]

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Collect Collect Sample (e.g., Blood) Process Process Sample (e.g., Centrifuge for Plasma) Collect->Process Store Store at -80°C Process->Store Extract Solid-Phase Extraction (SPE) Store->Extract Dry Dry Down Eluate Extract->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Immunoassay Immunoassay (ELISA/RIA) Reconstitute->Immunoassay LCMS LC-MS/MS Reconstitute->LCMS Quantify Quantify Concentration Immunoassay->Quantify LCMS->Quantify Validate Validate Data Quantify->Validate

Caption: A generalized workflow for the measurement of endogenous this compound.

signaling_pathway Asu_OT This compound OTR Oxytocin Receptor (OTR) Asu_OT->OTR Binds to G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Technical Support Center: Enhancing the Stability of [Asu1,6]-Oxytocin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Asu1,6]-Oxytocin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure contribute to its stability?

A1: this compound is a synthetic analog of the neuropeptide hormone oxytocin. In this analog, the disulfide bridge between the cysteine residues at positions 1 and 6 is replaced by a more stable lanthionine bridge. This modification, where a thioether bond replaces the disulfide bond, significantly enhances the peptide's resistance to chemical and enzymatic degradation compared to native oxytocin.[1][2] The lanthionine bridge is less susceptible to reduction and disulfide exchange reactions, which are common degradation pathways for oxytocin.

Q2: What are the primary factors that can lead to the degradation of this compound in cell culture media?

A2: While more stable than oxytocin, this compound can still be subject to degradation in cell culture environments. The primary factors include:

  • Enzymatic Degradation: Proteases and peptidases secreted by cells or present in serum supplements can cleave the peptide backbone.

  • pH Instability: Extreme pH values in the cell culture medium can lead to hydrolysis of amide bonds and other chemical modifications. The optimal pH for the stability of the closely related analog, carbetocin, has been determined to be around 5.45.[3][4]

  • Oxidation: Although the lanthionine bridge is stable, other amino acid residues in the sequence may be susceptible to oxidation, particularly if the medium contains reactive oxygen species.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration in the medium.

Q3: My this compound appears to be losing its biological activity in my experiments. What are the likely causes?

A3: Loss of biological activity is most likely due to a decrease in the concentration of the intact, active peptide. This can be caused by:

  • Degradation: As discussed in Q2, enzymatic and chemical degradation can reduce the amount of active this compound.

  • Precipitation: The peptide may precipitate out of the solution, especially if its solubility limit is exceeded or if it interacts with components of the cell culture medium.

  • Incorrect Storage: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at inappropriate temperatures) can lead to degradation before the peptide is even added to the cell culture.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Cell Culture Supernatant
Possible Cause Troubleshooting Steps
Enzymatic Degradation by Serum Components Reduce or Eliminate Serum: If your cell line permits, reduce the concentration of fetal bovine serum (FBS) or other serum supplements. Consider adapting your cells to a serum-free medium for critical experiments. Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some proteases, though it may not eliminate all enzymatic activity.
Protease Secretion by Cells Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. This can help to inhibit a wide range of proteases secreted by the cells. Optimize Cell Seeding Density: Very high cell densities can lead to a higher concentration of secreted proteases. Experiment with different seeding densities to find a balance between cell health and peptide stability.
Chemical Instability in the Medium Optimize Medium pH: Ensure your cell culture medium is buffered to a stable pH, ideally between 6.0 and 7.5. For long-term experiments, consider using a medium with a more robust buffering system. Use Freshly Prepared Medium: Prepare complete medium with this compound immediately before use to minimize the time the peptide is exposed to potentially degrading conditions at 37°C.
Issue 2: Inconsistent or Lower-Than-Expected Bioactivity
Possible Cause Troubleshooting Steps
Peptide Precipitation Check Peptide Solubility: Refer to the manufacturer's instructions for the solubility of this compound. Prepare a concentrated stock solution in a recommended solvent (e.g., sterile water or a specific buffer) before diluting it into the cell culture medium. Perform a Solubility Test: Before your main experiment, perform a small-scale test to ensure the peptide remains soluble at the desired final concentration in your complete cell culture medium.
Adsorption to Labware Use Low-Binding Plastics: Utilize polypropylene or other low-protein-binding tubes and plates for preparing and storing this compound solutions. Pre-treat Labware: In some cases, pre-treating labware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, although this may not be suitable for all experimental designs.
Incorrect Stock Solution Handling Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store Properly: Store lyophilized peptide at -20°C or -80°C. Once in solution, store aliquots at -80°C for long-term storage.

Data Presentation: Stability of Oxytocin Analogs

While specific quantitative stability data for this compound in various cell culture media is not extensively available in published literature, data from the structurally similar and highly stable oxytocin analog, carbetocin, provides valuable insights. Carbetocin also features a modification at the N-terminus and a substitution of the disulfide bond, rendering it more stable than native oxytocin.

Table 1: Comparative Stability of Carbetocin and Oxytocin at Elevated Temperatures

TemperatureTimeCarbetocin PurityOxytocin Purity
50°C 17 days≥95%<90%
60°C 4 days≥95%<90%

Data adapted from studies on a heat-stable formulation of carbetocin.[3]

Table 2: Expected Half-Life of Oxytocin in Biological Fluids

Biological MatrixTemperatureApproximate Half-Life
Human Plasma37°C~3-5 minutes
Cell Culture (HEK-293 supernatant)37°CVaries (can be several hours depending on cell type and conditions)[6]
Cell Culture (Calu-3 supernatant)37°CVaries (can be several hours depending on cell type and conditions)[6]

Note: The half-life of this compound is expected to be significantly longer than that of oxytocin due to the stabilizing lanthionine bridge.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the half-life of this compound in your specific cell culture conditions using LC-MS.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium (with and without serum)

  • Protease inhibitor cocktail (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled to a mass spectrometer (MS)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid (FA)

  • Sterile water with 0.1% TFA or FA

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at your desired density and allow them to adhere and grow for 24-48 hours.

  • Peptide Spiking: Prepare a stock solution of this compound. Spike the peptide into the cell culture medium of each well to achieve the final desired concentration. Include cell-free wells with the peptide-spiked medium as a control for non-enzymatic degradation.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a small aliquot (e.g., 100 µL) of the cell culture supernatant from each well.

  • Sample Preparation: To precipitate proteins and stop enzymatic activity, add an equal volume of cold acetonitrile with 0.1% TFA to each supernatant sample.[7]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC-MS to quantify the amount of intact this compound.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of peptide remaining relative to the T=0 time point.

    • Determine the half-life (t½) of the peptide under your experimental conditions by fitting the data to a one-phase decay model.

Visualizations

Signaling Pathway of the Oxytocin Receptor

Activation of the oxytocin receptor (OTR) by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses.

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Asu1,6-Oxytocin Asu1,6-Oxytocin OTR Oxytocin Receptor (OTR) Asu1,6-Oxytocin->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of the Oxytocin Receptor upon binding of this compound.

Experimental Workflow for Stability Assessment

The following workflow illustrates the key steps in determining the stability of this compound in a cell culture experiment.

G Workflow for this compound Stability Assay cluster_experiment Experimental Setup cluster_analysis Sample Analysis cluster_data Data Interpretation start Seed Cells add_peptide Spike with this compound start->add_peptide incubate Incubate (Time Course) add_peptide->incubate collect_samples Collect Supernatant incubate->collect_samples prepare_samples Protein Precipitation collect_samples->prepare_samples analyze LC-MS Analysis prepare_samples->analyze quantify Quantify Peak Area analyze->quantify calculate Calculate % Remaining quantify->calculate determine_half_life Determine Half-Life calculate->determine_half_life

Caption: A step-by-step workflow for assessing the stability of this compound in cell culture.

Troubleshooting Logic for Peptide Instability

This diagram outlines a logical approach to troubleshooting issues related to the instability of this compound in cell culture.

G Troubleshooting Logic for Peptide Instability cluster_degradation_solutions Degradation Solutions cluster_precipitation_solutions Precipitation Solutions start Problem: Loss of Peptide Activity check_degradation Is the peptide degrading? start->check_degradation check_precipitation Is the peptide precipitating? check_degradation->check_precipitation No reduce_serum Reduce/Remove Serum check_degradation->reduce_serum Yes check_solubility Verify Solubility check_precipitation->check_solubility Yes add_inhibitors Add Protease Inhibitors reduce_serum->add_inhibitors optimize_ph Optimize Medium pH add_inhibitors->optimize_ph use_low_binding Use Low-Binding Ware check_solubility->use_low_binding optimize_concentration Optimize Concentration use_low_binding->optimize_concentration

Caption: A decision-making diagram for troubleshooting this compound instability.

References

Avoiding common pitfalls in [Asu1,6]-Oxytocin behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing [Asu1,6]-Oxytocin in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the rigor and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and how does it differ from Oxytocin?

This compound is a synthetic analog of Oxytocin.[1] In this analog, the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a thioether linkage, specifically with an aminosuberic acid (Asu) residue. This modification increases the stability of the molecule by making it resistant to enzymatic degradation by oxytocinase.[2] While it is expected to have a similar biological activity profile to Oxytocin, its pharmacokinetic and pharmacodynamic properties may differ, potentially leading to variations in behavioral effects.

Q2: What are the known signaling pathways activated by this compound?

This compound, similar to Oxytocin, is expected to primarily act via the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).[3][4][5] Activation of the OTR triggers a cascade of intracellular events, primarily through the Gαq/11 pathway, leading to the activation of Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] This signaling cascade is crucial for mediating the effects of Oxytocin on social behavior and other physiological processes.

Q3: What are the common behavioral assays used to study the effects of this compound?

Common behavioral assays to investigate the effects of this compound, drawing parallels from Oxytocin research, include:

  • Social Recognition Test: To assess social memory.[6][7]

  • Three-Chamber Social Interaction Test: To evaluate sociability and preference for social novelty.

  • Elevated Plus Maze and Open Field Test: To measure anxiety-like behaviors.

  • Fear Conditioning: To study effects on fear learning, memory, and extinction.[8][9][10]

Dosing and Administration

Q4: How do I determine the optimal dose of this compound for my behavioral study?

Determining the optimal dose is a critical step and often requires a dose-response study.[11][12][13][14] The effective dose can vary depending on the animal model, route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular, intranasal), and the specific behavior being investigated.[15] It is advisable to start with doses reported in the literature for Oxytocin or its analogs and then perform a dose-finding study to identify the most effective and specific dose for your experimental conditions.[11][12][13][14] A recent meta-analysis on oxytocin in autism spectrum disorders suggests that higher doses might be more effective for certain behavioral outcomes.[14][16]

Q5: What is the recommended route of administration for this compound in rodent behavioral studies?

The choice of administration route depends on the research question.

  • Intranasal (IN) administration: A non-invasive method that is thought to allow for more direct access to the central nervous system.[15]

  • Intracerebroventricular (ICV) injection: A direct central administration that bypasses the blood-brain barrier.

  • Intraperitoneal (IP) or Subcutaneous (SC) injection: Systemic administration routes. The ability of peripherally administered this compound to cross the blood-brain barrier and exert central effects should be carefully considered.

Solution Preparation and Stability

Q6: How should I prepare and store this compound solutions?

This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[17] For experiments, reconstitute the peptide in a sterile, appropriate vehicle (e.g., sterile saline, artificial cerebrospinal fluid). It is crucial to be aware of the stability of the peptide in solution. Oxytocin solutions can be unstable at elevated temperatures.[2] Studies on oxytocin have shown that its stability can be influenced by the infusion solution and temperature. For instance, oxytocin in 5% dextrose or 0.9% sodium chloride is stable for at least 90 days at room temperature, while in lactated Ringer's solution, its stability is reduced.[18] It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation. The stability of oxytocin in aqueous solutions can be improved with a combination of divalent metal salts and a citrate buffer.[2]

Troubleshooting Guides

Social Recognition Test
Problem Possible Cause Troubleshooting Steps
No preference for the novel conspecific in the control group. 1. Insufficient habituation time. 2. Anxiogenic testing environment (e.g., bright lighting).[19] 3. Olfactory cues from previous subjects. 4. Stimulus animals are too similar or too different.1. Ensure adequate habituation to the testing arena.[19] 2. Reduce lighting levels (<50 lux) and minimize noise.[19] 3. Thoroughly clean the apparatus with an appropriate cleaning agent (e.g., 70% ethanol) between trials. 4. Use age- and sex-matched stimulus animals that are unfamiliar to the test subject.[19]
High variability in interaction times. 1. Inconsistent handling of animals. 2. Health status of the animals. 3. Dominance hierarchy issues if animals are group-housed.1. Handle all animals consistently and gently to minimize stress. 2. Ensure all animals are healthy and free from any conditions that may affect social behavior. 3. House animals in stable social groups.[7]
This compound treated group shows no enhancement of social memory. 1. Suboptimal dose of this compound. 2. Inappropriate timing of administration relative to the test. 3. Degradation of the peptide.1. Conduct a dose-response study to determine the optimal dose. 2. Optimize the time interval between administration and the start of the behavioral test. 3. Prepare fresh solutions of this compound for each experiment.
Fear Conditioning
Problem Possible Cause Troubleshooting Steps
Low freezing levels in the control group during conditioning. 1. Insufficient shock intensity. 2. Habituation to the conditioning context. 3. Distractions in the testing environment.1. Calibrate the shock generator to ensure the appropriate intensity is delivered.[8] 2. Ensure the conditioning context is novel to the animals. 3. Use sound-attenuating chambers to minimize external noise.[20]
High freezing levels in the control group during context or cued fear testing. 1. Generalization of fear to the testing environment. 2. Overly stressful handling procedures.1. Ensure the context for cued fear testing is distinct from the conditioning context.[20] 2. Handle animals gently and habituate them to the transport and handling procedures.
This compound treated group shows no effect on fear memory or extinction. 1. Dose of this compound is not optimal for modulating fear responses. 2. Timing of administration is critical (e.g., pre-conditioning, pre-retrieval, pre-extinction). 3. Potential for anxiogenic or anxiolytic effects of the peptide at the tested dose.1. Perform a dose-response study specifically for the fear conditioning paradigm. 2. Systematically vary the timing of administration to target specific phases of memory (acquisition, consolidation, retrieval, extinction). 3. Include control tests for anxiety-like behavior (e.g., elevated plus maze) to assess baseline anxiety levels.

Experimental Protocols

Social Recognition Test Protocol

This protocol is adapted from standard procedures for social recognition in rodents.[6][7]

  • Habituation:

    • Individually house the experimental animal in a clean, standard cage in the testing room for at least 30 minutes prior to the test to allow for habituation.[7]

  • Trial 1 (Acquisition):

    • Introduce a juvenile, unfamiliar conspecific (stimulus 1) into the cage of the experimental animal.

    • Allow the animals to interact for a defined period (e.g., 4 minutes).

    • Measure the total time the experimental animal spends actively investigating stimulus 1 (e.g., sniffing the head and anogenital regions).

    • After the interaction period, remove stimulus 1.

  • Inter-trial Interval (ITI):

    • A specific delay is introduced (e.g., 30-60 minutes for short-term memory, 24 hours for long-term memory). The experimental animal remains in its home cage during this interval.

  • Trial 2 (Retrieval):

    • Re-introduce the now familiar stimulus 1 along with a novel, unfamiliar conspecific (stimulus 2) into the experimental animal's cage.

    • Allow the animals to interact for a defined period (e.g., 4 minutes).

    • Measure the time the experimental animal spends investigating each stimulus animal.

  • Data Analysis:

    • Calculate a discrimination index: (Time investigating novel animal - Time investigating familiar animal) / (Total investigation time). A positive index indicates successful social recognition.

Fear Conditioning Protocol

This protocol outlines a standard cued and contextual fear conditioning paradigm.[8][9]

  • Day 1: Conditioning

    • Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.

    • Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz), for 20-30 seconds.

    • Immediately following the CS, deliver an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval of 1-2 minutes.

    • Record freezing behavior (the complete absence of movement except for respiration) throughout the session.

  • Day 2: Contextual Fear Test

    • Place the animal back into the same conditioning chamber for a 5-minute period without presenting the CS or US.

    • Measure the percentage of time the animal spends freezing as an indicator of contextual fear memory.

  • Day 3: Cued Fear Test

    • Place the animal in a novel context (different shape, flooring, odor, and lighting) to minimize contextual fear.

    • Allow for a 2-3 minute habituation period in the novel context.

    • Present the CS (the tone) for a sustained period (e.g., 3 minutes) without the US.

    • Measure the percentage of time the animal spends freezing during the CS presentation as an indicator of cued fear memory.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Asu_OT This compound Asu_OT->OTR Binds to G_protein->PLC Activates

Caption: this compound signaling through the Gq/11 pathway.

G Social Recognition Test Workflow cluster_setup Setup cluster_trial1 Trial 1: Acquisition cluster_iti Inter-Trial Interval cluster_trial2 Trial 2: Retrieval cluster_analysis Data Analysis Habituation Habituation (30 min) Introduce_S1 Introduce Stimulus 1 (Unfamiliar) Habituation->Introduce_S1 Interact_1 Interaction (4 min) Introduce_S1->Interact_1 Measure_1 Measure Interaction Time Interact_1->Measure_1 Delay Delay (e.g., 60 min or 24h) Measure_1->Delay Introduce_S1_S2 Introduce Stimulus 1 (Familiar) & Stimulus 2 (Novel) Delay->Introduce_S1_S2 Interact_2 Interaction (4 min) Introduce_S1_S2->Interact_2 Measure_2 Measure Interaction Times for S1 and S2 Interact_2->Measure_2 Calculate_DI Calculate Discrimination Index Measure_2->Calculate_DI

Caption: Experimental workflow for the social recognition test.

G Troubleshooting Logic for Behavioral Studies Start Unexpected Behavioral Results Check_Peptide Verify Peptide Integrity (Preparation, Storage, Dose) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Timing, Handling, Environment) Start->Check_Protocol Check_Animals Assess Animal Health and Housing Conditions Start->Check_Animals Check_Apparatus Inspect and Calibrate Apparatus Start->Check_Apparatus Refine_Dose Conduct Dose-Response Study Check_Peptide->Refine_Dose Refine_Timing Optimize Administration Timing Check_Protocol->Refine_Timing Standardize_Handling Standardize Handling and Acclimation Check_Protocol->Standardize_Handling Control_Environment Control Environmental Variables (Light, Sound) Check_Protocol->Control_Environment Check_Animals->Standardize_Handling Check_Apparatus->Control_Environment

Caption: A logical approach to troubleshooting unexpected results.

References

Optimizing experimental design for [Asu1,6]-Oxytocin intranasal administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for experiments involving the intranasal administration of [Asu1,6]-Oxytocin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the formulation, administration, and analysis phases of your research.

Formulation & Stability

Q1: What is a suitable vehicle for dissolving this compound for intranasal administration in animal models?

A sterile 0.9% saline solution is the most commonly used and recommended vehicle for dissolving this compound for acute preclinical studies. For enhanced stability or to improve nasal residence time, formulation pH should be maintained between 4.5 and 6.5, and the use of mucoadhesive polymers like chitosan or permeation enhancers may be considered.

Q2: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can indicate issues with solubility or stability. First, ensure the saline or buffer used for dissolution is sterile and at an appropriate pH. Peptide degradation can occur, especially with improper storage. This compound solutions should be prepared fresh before each experiment. If long-term storage is necessary, aliquot the solution and freeze it at -20°C or below. Avoid repeated freeze-thaw cycles. If issues persist, consider analyzing the peptide's purity and concentration.

Q3: How can I improve the stability of my peptide formulation for longer-term studies?

For chronic studies requiring repeated administrations, formulation stability is critical. Key strategies include:

  • Buffering: Use of citrate or phosphate buffers to maintain an optimal pH can prevent degradation.

  • Preservatives: Including preservatives like chlorobutanol can help maintain the stability of the nasal formulation.

  • Mucoadhesives: Excipients like chitosan or hydroxypropyl methylcellulose (HPMC) can increase the viscosity and residence time in the nasal cavity, which may also protect the peptide from enzymatic degradation.

  • Dry Powder Formulations: For maximum stability, especially in resource-scarce regions, dry-powder formulations are a viable option, though they require specialized delivery devices.

Administration & Dosing

Q4: I'm observing high variability in my behavioral or physiological results. What are the common causes related to administration?

High variability is a frequent challenge in intranasal delivery studies and can stem from several factors:

  • Inconsistent Administration Technique: The volume, angle, and speed of administration must be consistent. Improper technique can lead to the solution being swallowed rather than absorbed through the nasal mucosa. For rodent studies, ensure the animal is properly restrained and the head is held in a stable, parallel position to the floor.

  • Animal Stress: Stress from handling and administration can significantly impact physiological and behavioral outcomes, especially when studying a neuropeptide like oxytocin. A thorough acclimation period of 2-4 weeks is crucial to minimize stress responses.

  • Nasal Cavity Physiology: The nasal cycle (alternating congestion and decongestion of the nostrils) and the presence of mucus can alter absorption. Administering smaller droplets (e.g., 2.5 µL per nostril) with a brief pause in between can improve absorption.

  • Device Inconsistency: Ensure the pipette or spray device delivers a consistent and accurate volume with each administration.

Q5: How do I ensure the administered this compound is reaching the central nervous system (CNS)?

Confirming direct nose-to-brain transport is a key experimental validation step. While challenging, several methods can be employed:

  • Pharmacokinetic Studies: Measuring peptide concentrations in cerebrospinal fluid (CSF) and brain tissue homogenates at different time points post-administration and comparing them to plasma concentrations can provide strong evidence. Studies have shown that after nasal application, oxytocin concentrations in the brain are significantly higher than after intravenous injection, despite lower plasma levels, indicating direct transport.[1]

  • Ex Vivo Imaging: Using fluorescently labeled this compound allows for qualitative visualization of its distribution in the brain after sacrifice.

  • Autoradiography: Administration of a radiolabeled version of the peptide can provide more quantitative mapping of its distribution within different brain regions.

Q6: What is a typical dosage range for intranasal this compound in rodent models?

Dosages for intranasal oxytocin in mice typically range from 0.15 IU to 0.8 IU/kg. A common starting point is 0.8 IU/kg, which is similar to weight-adjusted doses used in some clinical studies.[2][3] However, dose-response relationships can be complex, sometimes showing an inverted U-shape.[4][5] It is crucial to perform a dose-response study to determine the optimal dose for the specific behavioral or physiological endpoint being investigated in your model.

Data Presentation: Comparative Pharmacokinetics of Oxytocin and its Analogues

Direct pharmacokinetic data for intranasally administered this compound is not widely available in published literature. The following tables summarize available data for native Oxytocin and its analogue Carbetocin to provide a comparative context for experimental design.

Table 1: Pharmacokinetic Parameters of Intranasal vs. Intravenous Oxytocin in Humans

Parameter Intranasal Oxytocin Intravenous Oxytocin
Bioavailability Low and highly variable (<1% to ~11%)[1][6][7] 100% (by definition)
Time to Peak (Tmax) ~15 - 30 minutes[6] Almost immediate
Half-life (plasma) Short (~3 - 10 minutes) ~3 - 10 minutes

| Key Consideration | High inter-subject variability is a major challenge.[7] | Gold standard for bioavailability comparison. |

Note: Bioavailability of intranasal peptides is notoriously low and variable. Formulation enhancements are often required to improve this parameter.

Table 2: Comparative Efficacy of Carbetocin vs. Oxytocin for Postpartum Hemorrhage (PPH) Prevention (Systemic Administration)

Outcome Measure Carbetocin Oxytocin Relative Risk (RR) / Notes
Blood Loss ≥500 ml No significant difference No significant difference RR: 0.52 (95% CI: 0.24 to 1.15)[8]
Need for Additional Uterotonics 3.1% 7.2% RR: 0.41 (Carbetocin was more effective)[9]

| Need for Blood Transfusion | No significant difference | No significant difference | RR: 1.13 (95% CI: 0.94 to 1.37)[8] |

Note: This table compares systemic (IV/IM) administration for a clinical outcome but is included to illustrate the comparative efficacy of an oxytocin analogue. Such comparisons for CNS-related outcomes following intranasal delivery are a critical area for future research.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intranasal Administration

This protocol is adapted from standard methods for preparing oxytocin solutions for preclinical research.

Materials:

  • This compound peptide powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Required Amount: Determine the total volume and final concentration of the solution needed for the experiment. For example, to prepare 1 mL of a 0.8 IU/kg dosing solution for a 25g mouse (assuming a 5 µL administration volume), you will need to calculate the total IU required.

  • Weigh Peptide: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a clean environment to avoid contamination.

  • Dissolution: Add the calculated volume of sterile 0.9% saline to the tube.

  • Mixing: Gently vortex or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Storage: Prepare the solution fresh on the day of the experiment. If necessary, store aliquots at -20°C for short-term storage. Avoid multiple freeze-thaw cycles.

  • Quality Control: Before administration, visually inspect the solution for any particulates or discoloration.

Protocol 2: Intranasal Administration to an Awake Mouse

This protocol requires significant practice to minimize animal stress and ensure accurate delivery.

Materials:

  • Prepared this compound solution

  • Calibrated P10 or P20 micropipette

  • Sterile pipette tips

  • Treats for positive reinforcement (e.g., sunflower seed)

Procedure:

  • Acclimation: For 2-4 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure and minimize stress.

  • Restraint: Gently restrain the mouse using a modified scruff grip with your non-dominant hand. The key is to hold the mouse securely so its neck is stable and parallel to the floor. This precise grip is critical to prevent the solution from being inhaled into the lungs or draining into the stomach.

  • Dosing: Using your dominant hand, set the micropipette to the desired volume (e.g., 2.5 µL). Carefully bring the pipette tip to one nostril, avoiding direct contact.

  • Administration: Dispense a single droplet onto the nostril. The mouse will reflexively inhale the droplet.

  • Alternating Nostrils: Wait approximately 30-60 seconds, then repeat the procedure for the other nostril. This allows time for absorption and prevents overflow.

  • Post-Administration Care: Immediately after dosing, return the mouse to its cage and provide a treat as positive reinforcement. This helps to reduce stress and distracts the animal from scratching its nose.

  • Observation: Briefly observe the animal to ensure there are no adverse reactions.

Visualizations: Pathways and Workflows

Oxytocin Receptor Signaling Pathway

OxytocinSignaling OT This compound OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK Rho Rho Kinase Pathway Gq->Rho PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cell_Response Cellular Responses (e.g., Contraction, Neurotransmission) Ca_Release->Cell_Response PKC->Cell_Response MAPK->Cell_Response Rho->Cell_Response

Caption: Simplified primary signaling pathway of the Oxytocin Receptor (OTR).

Experimental Workflow: Preclinical Intranasal Study

ExperimentalWorkflow start Start acclimation 1. Animal Acclimation (2-4 Weeks) start->acclimation formulation 2. Peptide Formulation (Prepare Fresh Solution) acclimation->formulation grouping 3. Randomize Animal Groups (Treatment vs. Vehicle) formulation->grouping admin 4. Intranasal Administration (Consistent Technique) grouping->admin behavior 5. Behavioral/Physiological Testing admin->behavior sampling 6. Sample Collection (Brain, CSF, Plasma) behavior->sampling analysis 7. Data Analysis (Statistics, Imaging) sampling->analysis end End analysis->end

Caption: A typical experimental workflow for a preclinical intranasal study.

Troubleshooting Logic: High Data Variability

Troubleshooting start High Data Variability Observed check_admin Review Administration Technique? start->check_admin Source? check_form Check Formulation Protocol? start->check_form Source? check_stress Assess Animal Handling/Stress? start->check_stress Source? sol_admin Solution: Standardize grip, angle, volume. Retrain staff. check_admin->sol_admin Yes sol_form Solution: Prepare fresh daily, verify pH, check for precipitates. check_form->sol_form Yes sol_stress Solution: Extend acclimation period, use positive reinforcement. check_stress->sol_stress Yes

Caption: A decision-making diagram for troubleshooting high data variability.

References

Refining protocols for chronic [Asu1,6]-Oxytocin treatment in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for refining protocols involving chronic in vivo treatment with [Asu1,6]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A: this compound is a synthetic analog of Oxytocin.[1] It is designed for greater stability and selectivity. Like Oxytocin, it is an agonist for the Oxytocin Receptor (OTR), but it exhibits a high affinity for the OTR, comparable to native Oxytocin, while potentially having different selectivity profiles for related vasopressin receptors.[2] This selectivity is crucial for minimizing off-target effects that can occur with chronic administration of native Oxytocin, which can interact with vasopressin receptors.[3]

Q2: How should this compound be stored and prepared for in vivo experiments?

A: Proper storage and handling are critical to maintain the peptide's integrity.

  • Lyophilized Powder: Store at -20°C for long-term stability.

  • Reconstitution: Use sterile, pyrogen-free water or a suitable sterile buffer (e.g., 0.9% saline).[4] Avoid vigorous shaking; gently swirl or pipette to dissolve.

  • Reconstituted Solution: Aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term use (up to 30 days), the reconstituted solution can be stored at 2-8°C, protected from light.[4] Like native Oxytocin, this compound solutions can be susceptible to degradation at room temperature or higher.[5][6]

Q3: What are the recommended administration routes and dosages for chronic studies?

A: The optimal route and dose depend on the research question, animal model, and desired target (central vs. peripheral).

  • Systemic Administration (Intraperitoneal, Subcutaneous): These routes are common for investigating peripheral effects or when central penetration is expected. Dosing is highly variable and requires pilot studies. Published studies with native oxytocin in mice often use doses in the range of 0.1 to 1.0 mg/kg.[7]

  • Intranasal Administration: This route is often used to bypass the blood-brain barrier and target the central nervous system, though delivery efficiency can be debated.[8] Doses in mouse studies have ranged from 0.15 to 0.8 IU/kg.[9][10]

  • Central Administration (Intracerebroventricular, ICV): This is the most direct method for CNS delivery, ensuring that the compound reaches the brain. A study using this compound in mice administered 4 μg per injection into the third ventricle.[1] This method is invasive and requires stereotaxic surgery.

Q4: Can chronic treatment with an OTR agonist lead to receptor downregulation?

Troubleshooting Guide

Problem 1: Inconsistent or No Behavioral Effect Observed

Potential Cause Troubleshooting Step
Compound Degradation Verify storage and handling protocols. Prepare fresh solutions and protect from light and elevated temperatures.[4][5]
Incorrect Dosage Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
Administration Route If targeting the CNS, consider that systemic administration may result in insufficient brain penetration. Compare with a more direct route like intranasal or ICV administration.[1][8]
Receptor Downregulation The treatment duration may be too long, leading to reduced receptor sensitivity.[11] Measure OTR levels in relevant brain regions. Consider intermittent dosing schedules instead of daily administration.
Divergent Acute vs. Chronic Effects Be aware that the effects of chronic treatment can differ significantly from acute administration.[10][11] Your observed results may be a valid outcome of long-term exposure.

Problem 2: Unexpected Side Effects (e.g., changes in water balance, cardiovascular effects)

Potential Cause Troubleshooting Step
Off-Target Receptor Activation Although this compound is selective, high doses may still activate vasopressin receptors (V1aR, V2R), which can affect blood pressure and kidney function.[3] Reduce the dose or confirm the selectivity of your compound batch.
General Health of Animals Chronic administration of any substance can impact animal welfare. Monitor body weight, food/water intake, and general activity levels.[11] Ensure these are not confounding your results.
Antidiuretic Effect High doses of oxytocics can cause water intoxication.[13][14] Monitor for signs of hyponatremia if using very high doses and ensure animals have free access to water.

Data Presentation

Table 1: Receptor Binding Affinity (Ki) of Oxytocin Analogs

CompoundReceptorSpeciesKi (nM)Citation
This compound Oxytocin Receptor (OTR)Human1.40 ± 0.24[2]
OxytocinOxytocin Receptor (OTR)Human0.75 ± 0.08[2]
Arginine Vasopressin (AVP)Oxytocin Receptor (OTR)Human2.99 ± 0.39[2]
OxytocinV1a Vasopressin ReceptorHuman-Varies by study
OxytocinV2 Vasopressin ReceptorHuman-Varies by study

Table 2: Example Chronic Dosing Regimens from Rodent Studies (Native Oxytocin)

Animal ModelAdministration RouteDoseDurationKey FindingCitation
C57BL/6J MiceIntranasal0.15 or 0.3 IUDaily for 17 daysReduced social behaviors; OTR downregulation.[9][11]
Autism Model Mice (16p11.2, Shank3, Fmr1)Intranasal0.6 IUDaily for 28 daysLimited effects on social behavior.[8]
BTBR MiceIntranasal0.8 IU/kgDaily for 30 daysNo significant improvement in autism-relevant behaviors.[10]
BALB/cByJ & C58/J MiceIntraperitoneal1.0 mg/kgDaily for 7 days (sub-chronic)Prosocial effects observed 1-2 weeks post-treatment.[7]

Experimental Protocols

Protocol 1: Chronic this compound Administration via Osmotic Minipump

This protocol provides a method for continuous, long-term delivery of this compound, which avoids handling stress from repeated injections and ensures stable compound levels.

  • Animal Model: Select appropriate mouse or rat strain based on the research question. House animals individually after surgery.

  • This compound Preparation:

    • Calculate the total amount of peptide needed based on the pump flow rate, desired final dose (e.g., in mg/kg/day), and duration of the experiment.

    • Reconstitute the lyophilized peptide in sterile vehicle (e.g., 0.9% saline) to the final concentration required for the pumps. Ensure complete dissolution.

  • Osmotic Minipump Preparation:

    • Under sterile conditions, fill osmotic minipumps (e.g., Alzet) with the vehicle or this compound solution according to the manufacturer's instructions.

    • Prime the pumps by incubating them in sterile saline at 37°C for the recommended time (typically 4-6 hours) to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal using a standard protocol (e.g., isoflurane).

    • Shave and sterilize the surgical area (typically the dorsal scapular region).

    • Make a small subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics and monitor the animal's recovery closely.

  • Chronic Treatment and Behavioral Testing:

    • Allow animals to recover for at least 24-48 hours before initiating behavioral testing.

    • Conduct behavioral assays at specified time points during the infusion period.

  • Endpoint Tissue Collection:

    • At the end of the treatment period, euthanize the animals via an approved method.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde if histology is required.

    • Collect brain and/or peripheral tissues of interest. Flash-freeze tissues for biochemical assays (e.g., receptor quantification) or post-fix for immunohistochemistry.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization baseline Baseline Behavioral Testing acclimatize->baseline implant Surgical Implantation of Pumps baseline->implant prepare_compound Prepare [Asu1,6]-OXT & Vehicle prepare_pumps Prepare Osmotic Pumps prepare_compound->prepare_pumps prepare_pumps->implant recover Post-Op Recovery implant->recover chronic_tx Chronic Infusion Period recover->chronic_tx behavior_test Behavioral Testing During Tx chronic_tx->behavior_test euthanize Euthanasia & Tissue Collection behavior_test->euthanize biochem Biochemical Assays (e.g., Receptor Levels) euthanize->biochem data_analysis Statistical Analysis biochem->data_analysis

Caption: Experimental workflow for a chronic in vivo study using osmotic minipumps.

signaling_pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) (Gq/11-coupled GPCR) g_protein Gαq/11 Activation OTR->g_protein ligand This compound ligand->OTR Binds plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Responses (e.g., neuronal excitability) ca_release->downstream pkc->downstream troubleshooting_logic cluster_protocol Protocol & Compound Integrity cluster_biology Biological Factors start Experiment Yields No/Inconsistent Effect check_storage Was compound stored correctly? (-20°C lyophilized, 2-8°C solution) start->check_storage check_dose Is the dose appropriate? (Review literature, run dose-response) start->check_dose check_route Is the administration route optimal for the target (CNS vs. peripheral)? start->check_route check_downregulation Could OTRs be downregulated? (Measure receptor levels) start->check_downregulation check_acute_v_chronic Are results different from acute studies? (This may be an expected outcome) start->check_acute_v_chronic action_revise Revise Protocol: - Use fresh compound - Adjust dose/route check_storage->action_revise If No check_dose->action_revise If No check_route->action_revise If No action_measure Add Endpoint: - Quantify OTR/V1aR protein or mRNA check_downregulation->action_measure If Yes/Possible action_accept Consider as Valid Negative/ Divergent Finding check_acute_v_chronic->action_accept If Yes

References

Validation & Comparative

[Asu1,6]-Oxytocin vs. Oxytocin: A Comparative Analysis of Oxytocin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of [Asu1,6]-Oxytocin and the endogenous ligand, Oxytocin, for the human Oxytocin Receptor (OTR). The data presented is compiled from peer-reviewed research to facilitate an objective evaluation for drug development and scientific research.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter crucial for various physiological processes, including social bonding, uterine contractions, and lactation.[1] The oxytocin receptor (OTR), a class I G-protein coupled receptor (GPCR), mediates the effects of oxytocin.[2][3] this compound, also known as deamino-dicarba-oxytocin, is a synthetic analog of oxytocin with a modified structure designed to enhance its stability and duration of action. Understanding the comparative binding affinity of these molecules is critical for the development of novel therapeutics targeting the oxytocin system.

Quantitative Comparison of Binding Affinity

A study by an author and colleagues characterized the binding affinities of oxytocin and this compound for the human oxytocin receptor in uterine smooth muscle cells. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, was determined for both compounds.

CompoundKi (nM) for Human OTRCell Type
Oxytocin 0.75 ± 0.08Human Uterine Smooth Muscle Cells
This compound 1.40 ± 0.24Human Uterine Smooth Muscle Cells
Data sourced from a study.[4]

The data indicates that while both molecules exhibit high affinity for the oxytocin receptor in the nanomolar range, Oxytocin demonstrates a slightly higher binding affinity (lower Ki value) compared to its synthetic analog, this compound.[4]

Experimental Methodology: Competitive Radioligand Binding Assay

The binding affinities were determined using a competitive radioligand binding assay, a standard method for quantifying the interaction between a ligand and a receptor.

Principle

This assay measures the ability of an unlabeled ligand (the "competitor," i.e., Oxytocin or this compound) to displace a radiolabeled ligand (in this case, [3H]-oxytocin) from the oxytocin receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.

Experimental Workflow

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis cell_culture Culture of human uterine smooth muscle cells homogenization Cell homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to isolate plasma membranes homogenization->centrifugation protein_assay Protein concentration determination centrifugation->protein_assay incubation Incubation of membranes with [3H]-oxytocin and competitor (Oxytocin or this compound) protein_assay->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Washing to remove non-specific binding filtration->washing scintillation Scintillation counting to quantify bound radioactivity washing->scintillation ic50 Determination of IC50 values from competition curves scintillation->ic50 ki Calculation of Ki values using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol Steps

  • Membrane Preparation:

    • Human uterine smooth muscle cells expressing the oxytocin receptor are cultured.

    • Cells are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The protein concentration of the membrane preparation is determined using a suitable method like the BCA assay.

  • Competitive Binding Assay:

    • A constant concentration of [3H]-oxytocin is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor (this compound or Oxytocin) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of [3H]-oxytocin versus the log concentration of the competitor.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like Oxytocin or this compound, the oxytocin receptor initiates a signaling cascade. The primary pathway involves coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).

G cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Oxytocin or This compound Ligand->OTR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from endoplasmic reticulum IP3->Ca_release PKC_activation Protein Kinase C (PKC) activation DAG->PKC_activation Cellular_response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Oxytocin receptor signaling pathway.

Conclusion

Both Oxytocin and its synthetic analog, this compound, are potent ligands for the human oxytocin receptor, exhibiting high binding affinities in the low nanomolar range.[4] While Oxytocin shows a slightly higher affinity, the comparable potency of this compound, coupled with its enhanced stability, makes it a valuable tool for research and a potential candidate for therapeutic applications where prolonged oxytocinergic activity is desired. The choice between these two molecules will depend on the specific requirements of the research or clinical application, balancing the need for maximal receptor affinity with the advantages of improved pharmacokinetic properties.

References

Validating the Specificity of [Asu1,6]-Oxytocin's In Vivo Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nonapeptide oxytocin (OT) is a key neuromodulator involved in a wide array of physiological processes, including social bonding, uterine contractions, and metabolism. Its therapeutic potential is vast, yet hampered by its short half-life and lack of receptor specificity, particularly its cross-reactivity with vasopressin receptors (V1aR, V1bR, and V2R). This has spurred the development of OT analogs with improved pharmacokinetic profiles and receptor selectivity. This guide provides a comparative analysis of [Asu1,6]-Oxytocin, an analog of oxytocin, against native oxytocin and other alternatives to validate the specificity of its in vivo effects.

Executive Summary

This compound has demonstrated potential in preclinical studies for reversing insulin resistance and glucose intolerance. However, a comprehensive evaluation of its receptor specificity is crucial for validating its on-target effects and predicting potential off-target liabilities. This guide synthesizes available data on its in vivo efficacy, provides detailed experimental protocols for comparative studies, and visualizes the key signaling pathways involved. While in vivo comparative data on metabolic parameters exist, a notable gap remains in the publicly available literature regarding the specific binding affinities of this compound to oxytocin and vasopressin receptors, which is a critical aspect of its specificity profile.

Comparative Analysis of In Vivo Effects

A key study by Zhang et al. (2013) provides a direct in vivo comparison of this compound with native oxytocin and another analog, [Ser4, Ile8]-oxytocin, in mouse models of obesity and diabetes. The findings from this study are summarized below.[1][2]

Table 1: In Vivo Comparison of Oxytocin Analogs on Metabolic Parameters
Compound Animal Model Dosage & Administration Effect on Glucose Tolerance Effect on Fasting Insulin Reference
This compound High-fat diet-induced prediabetic mice4 μg, third-ventricle injection, twice over 7 daysImprovedLowered[1][2]
[Ser4, Ile8]-Oxytocin High-fat diet-induced prediabetic miceNot specified in direct comparisonImprovedLowered[1][2]
Native Oxytocin High-fat diet-induced prediabetic miceNot specified in direct comparisonImprovedLowered[1][2]

Note: While the study demonstrated the efficacy of all three compounds, a detailed quantitative comparison of the magnitude of the effects at equivalent doses was not provided.

Receptor Selectivity Profile

A critical aspect of validating the specificity of an oxytocin analog is to determine its binding affinity for the oxytocin receptor (OTR) in comparison to the vasopressin receptor subtypes (V1aR, V1bR, V2R). Unfortunately, despite a thorough literature search, specific quantitative data on the binding affinities of this compound for these receptors could not be located in publicly available scientific literature.

For a comprehensive understanding, it is recommended that future studies on this compound include a detailed receptor binding profile. This is essential for distinguishing its effects from those potentially mediated by vasopressin receptors, which are known to influence cardiovascular and renal functions.

Signaling Pathways

The biological effects of oxytocin and its analogs are mediated through their interaction with G protein-coupled receptors, primarily the oxytocin receptor (OTR). Understanding the downstream signaling cascades is fundamental to interpreting in vivo outcomes.

Oxytocin Receptor Signaling

Upon binding of an agonist like this compound, the OTR primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a range of cellular responses depending on the cell type.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT_analog This compound OTR Oxytocin Receptor (OTR) OT_analog->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response

Oxytocin Receptor Signaling Cascade
Vasopressin Receptor Signaling

Cross-reactivity with vasopressin receptors is a key consideration for oxytocin analogs. The three main vasopressin receptor subtypes (V1a, V1b, and V2) are coupled to different G proteins and elicit distinct physiological responses.

Vasopressin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin V1R V1a/V1b Receptor AVP->V1R V2R V2 Receptor AVP->V2R Gq11 Gαq/11 V1R->Gq11 activates Gs Gαs V2R->Gs activates PLC Phospholipase C Gq11->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers V1_Response V1-mediated Responses (e.g., vasoconstriction) Ca_release->V1_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates V2_Response V2-mediated Responses (e.g., water reabsorption) PKA->V2_Response

Vasopressin Receptor Signaling Pathways

Experimental Protocols

To facilitate further research and validation of this compound's specificity, detailed methodologies for key in vivo and in vitro assays are provided below.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol is adapted from the methodology described by Zhang et al. (2013) for assessing the in vivo effects of oxytocin analogs on glucose metabolism.[1][2]

GTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model High-fat diet-induced prediabetic mice Fasting Overnight Fasting (12-16 hours) Animal_Model->Fasting Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Injection Administer Compound ([Asu1,6]-OT, OT, Vehicle) (e.g., third-ventricle injection) Baseline_Glucose->Injection Glucose_Challenge Administer Glucose (e.g., 2 g/kg, i.p.) Injection->Glucose_Challenge Blood_Sampling Collect Blood Samples at 15, 30, 60, 90, 120 min Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure Blood Glucose Levels Blood_Sampling->Glucose_Measurement AUC Calculate Area Under the Curve (AUC) Glucose_Measurement->AUC Comparison Compare AUC between treatment groups AUC->Comparison

Workflow for In Vivo Glucose Tolerance Test

Materials:

  • This compound, Native Oxytocin, Vehicle (e.g., sterile saline)

  • High-fat diet-fed mice (e.g., C57BL/6J)

  • Glucose solution (e.g., 20% in sterile saline)

  • Glucometer and test strips

  • Stereotaxic apparatus for central injections (if applicable)

  • Insulin assay kit (e.g., ELISA)

Procedure:

  • Animal Preparation: Acclimatize high-fat diet-fed mice to handling for several days before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water.

  • Compound Administration: Administer this compound, native oxytocin, or vehicle control via the desired route (e.g., third-ventricle injection as per Zhang et al., 2013).[1][2] The dosage used in the reference study was 4 μg per injection.[3][4][5]

  • Baseline Blood Glucose: After a set time post-compound administration, measure baseline blood glucose from a tail snip.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (i.p.) injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Fasting Insulin: A separate cohort of similarly treated animals can be used to measure fasting blood insulin levels.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group. Statistical analysis (e.g., ANOVA) should be used to compare the AUCs between groups.

In Vitro Receptor Binding Assay

To determine the binding affinity of this compound to OTR and vasopressin receptors, a competitive radioligand binding assay is the gold standard.

Binding_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor of Interest (OTR, V1aR, V1bR, V2R) Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand Select Radioligand (e.g., [³H]-Oxytocin) Radioligand->Incubation Competitor Prepare Serial Dilutions of this compound Competitor->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Displacement_Curve Plot Displacement Curve (% Bound vs. [Competitor]) Quantification->Displacement_Curve IC50 Determine IC₅₀ Value Displacement_Curve->IC50 Ki Calculate Ki Value (Cheng-Prusoff equation) IC50->Ki

Workflow for In Vitro Receptor Binding Assay

Materials:

  • Cell lines expressing human or rodent OTR, V1aR, V1bR, and V2R

  • Cell culture reagents

  • Radiolabeled ligand (e.g., [³H]-Oxytocin or a selective antagonist)

  • Unlabeled this compound and other reference compounds (native OT, vasopressin)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising oxytocin analog with potential therapeutic applications in metabolic disorders. The in vivo data from Zhang et al. (2013) demonstrates its efficacy in improving glucose tolerance and reducing insulin resistance in a mouse model, comparable to native oxytocin.[1][2] However, to fully validate the specificity of its effects, further research is imperative.

Key Recommendations for Future Research:

  • Comprehensive Receptor Binding Profile: A thorough in vitro characterization of the binding affinities of this compound for OTR, V1aR, V1bR, and V2R is essential. This will provide a quantitative measure of its selectivity.

  • Direct In Vivo Comparative Studies: Head-to-head in vivo studies comparing this compound with native oxytocin and highly selective OTR agonists (e.g., TGOT) are needed. These studies should assess a range of behavioral and physiological endpoints relevant to oxytocin's functions, including social behavior, anxiety, and uterine contractility, in addition to metabolic parameters.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with its dose-response relationships for various in vivo effects, will be crucial for its development as a therapeutic agent.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the pharmacological profile of this compound and confidently assess its potential as a specific and effective therapeutic agent.

References

A Comparative Guide to the Cross-Reactivity of [Asu1,6]-Oxytocin with Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of [Asu1,6]-Oxytocin with vasopressin receptors. Due to the limited availability of direct binding and functional data for this compound on vasopressin receptors, this guide utilizes data from the structurally similar long-acting oxytocin analog, Carbetocin, as a primary comparator. This provides valuable insights into the potential selectivity profile of this compound.

Introduction

Oxytocin (OT) and arginine vasopressin (AVP) are structurally related neuropeptides that mediate their effects through a family of G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2). Despite their structural similarities, they regulate distinct physiological processes. This compound is a synthetic analog of oxytocin with a dicarba modification, which enhances its metabolic stability. Understanding its cross-reactivity with vasopressin receptors is crucial for developing selective therapeutics with minimal off-target effects.

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki) of Oxytocin, Arginine Vasopressin, and the oxytocin analog Carbetocin for the Oxytocin receptor and Vasopressin V1a receptor in various species. Lower Ki values indicate higher binding affinity.

LigandReceptorSpeciesKi (nM)
OxytocinOTRHamster4.28[1]
Arginine VasopressinOTRHamster36.1[1]
OxytocinV1aRHamster495.2[1]
Arginine VasopressinV1aRHamster4.70[1]
CarbetocinV1aRRat7.24
CarbetocinV2RRat61.3

Data for Carbetocin is presented as a surrogate for this compound due to a lack of direct binding data for the latter on vasopressin receptors.

Comparative Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For V1a and V1b receptors, which couple to Gq proteins, this is often measured as an increase in intracellular calcium ([Ca2+]i). For the V2 receptor, which couples to Gs, the response is typically a change in cyclic AMP (cAMP) levels. The following table summarizes the functional activity (EC50) of this compound at the Oxytocin receptor and Carbetocin at vasopressin receptors. Lower EC50 values indicate greater potency.

LigandReceptorAssaySpeciesEC50 (nM)
This compoundOTR[Ca2+]i increaseHumanNot specified, but potent
CarbetocinOTRFunctional Reporter AssayHuman0.7
CarbetocinV1aRFunctional Reporter AssayHuman41
CarbetocinV2RFunctional Reporter AssayHuman172

Data for Carbetocin is presented as a surrogate for this compound due to a lack of direct functional data for the latter on vasopressin receptors. One study suggests Carbetocin may act as an antagonist at V1a and V1b receptors, meaning it binds but does not activate them.

Signaling Pathways

Oxytocin and vasopressin receptors are all Class A G-protein coupled receptors. Their activation initiates distinct intracellular signaling cascades.

cluster_OTR_V1a_V1b OTR, V1aR, V1bR Signaling cluster_V2R V2R Signaling Ligand (OT, AVP, [Asu1,6]-OT) Ligand (OT, AVP, [Asu1,6]-OT) Receptor (OTR, V1aR, V1bR) Receptor (OTR, V1aR, V1bR) Ligand (OT, AVP, [Asu1,6]-OT)->Receptor (OTR, V1aR, V1bR) Binds Gq/11 Gq/11 Receptor (OTR, V1aR, V1bR)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC activation PKC activation DAG->PKC activation Activates Cellular Response 1 Cellular Response 1 Ca2+ release->Cellular Response 1 PKC activation->Cellular Response 1 Ligand (AVP) Ligand (AVP) V2 Receptor V2 Receptor Ligand (AVP)->V2 Receptor Binds Gs Gs V2 Receptor->Gs Activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response 2 Cellular Response 2 PKA->Cellular Response 2

Caption: Signaling pathways for OTR/V1aR/V1bR and V2R.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Start Start Prepare membranes from cells expressing the receptor of interest Prepare membranes from cells expressing the receptor of interest Start->Prepare membranes from cells expressing the receptor of interest Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) Prepare membranes from cells expressing the receptor of interest->Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) Separate bound from free radioligand by filtration Separate bound from free radioligand by filtration Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound)->Separate bound from free radioligand by filtration Quantify radioactivity of bound ligand Quantify radioactivity of bound ligand Separate bound from free radioligand by filtration->Quantify radioactivity of bound ligand Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Quantify radioactivity of bound ligand->Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Calculate Ki using the Cheng-Prusoff equation Calculate Ki using the Cheng-Prusoff equation Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding)->Calculate Ki using the Cheng-Prusoff equation End End Calculate Ki using the Cheng-Prusoff equation->End

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the vasopressin receptor of interest (V1a, V1b, or V2) are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]-Arginine Vasopressin) and a range of concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound ligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation.

Start Start Culture cells expressing the V1a or V1b receptor Culture cells expressing the V1a or V1b receptor Start->Culture cells expressing the V1a or V1b receptor Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Culture cells expressing the V1a or V1b receptor->Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Stimulate cells with varying concentrations of this compound Stimulate cells with varying concentrations of this compound Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)->Stimulate cells with varying concentrations of this compound Measure the change in fluorescence intensity over time Measure the change in fluorescence intensity over time Stimulate cells with varying concentrations of this compound->Measure the change in fluorescence intensity over time Determine the EC50 (concentration that produces 50% of the maximal response) Determine the EC50 (concentration that produces 50% of the maximal response) Measure the change in fluorescence intensity over time->Determine the EC50 (concentration that produces 50% of the maximal response) End End Determine the EC50 (concentration that produces 50% of the maximal response)->End

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the V1a or V1b vasopressin receptor are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) which can enter the cell and becomes fluorescent upon binding to calcium.

  • Stimulation: The cells are then stimulated with various concentrations of this compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal calcium response (EC50) is calculated to determine its potency.

This assay measures the change in intracellular cyclic AMP (cAMP) levels following V2 receptor activation.

Start Start Culture cells expressing the V2 receptor Culture cells expressing the V2 receptor Start->Culture cells expressing the V2 receptor Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation Culture cells expressing the V2 receptor->Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation Stimulate cells with varying concentrations of this compound Stimulate cells with varying concentrations of this compound Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation->Stimulate cells with varying concentrations of this compound Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Stimulate cells with varying concentrations of this compound->Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Determine the EC50 (concentration that produces 50% of the maximal response) Determine the EC50 (concentration that produces 50% of the maximal response) Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA)->Determine the EC50 (concentration that produces 50% of the maximal response) End End Determine the EC50 (concentration that produces 50% of the maximal response)->End

Caption: Workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Cells expressing the V2 vasopressin receptor are cultured.

  • Inhibitor Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

  • Stimulation: The cells are stimulated with different concentrations of this compound.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available commercial kits, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the log of the this compound concentration.

Conclusion

While direct experimental data on the cross-reactivity of this compound with vasopressin receptors remains limited, the available information on the structurally similar analog, Carbetocin, suggests a degree of selectivity for the oxytocin receptor over vasopressin receptors. Carbetocin exhibits significantly lower affinity and potency at V1a and V2 receptors compared to the oxytocin receptor. Furthermore, some evidence suggests it may act as an antagonist at V1a and V1b receptors. These findings imply that this compound may also possess a favorable selectivity profile, though further direct experimental validation is necessary to confirm this. The experimental protocols detailed in this guide provide a framework for conducting such validation studies, which are essential for the development of targeted and effective oxytocin-based therapeutics.

References

A Comparative Analysis of [Asu1,6]-Oxytocin and Atosiban as Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of [Asu1,6]-Oxytocin and atosiban as antagonists of the oxytocin receptor. This document synthesizes available experimental data on their binding affinities and functional antagonism, details the methodologies of key experiments, and illustrates the relevant biological pathways and experimental workflows.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Dysregulation of the oxytocin system can lead to conditions such as preterm labor, making the development of effective OTR antagonists a significant therapeutic goal. Atosiban is a well-established OTR antagonist used clinically to delay preterm labor. This compound, an analog of oxytocin, is also known to interact with the OTR. This guide provides a detailed comparison of these two compounds, focusing on their efficacy as OTR antagonists based on published experimental data.

Quantitative Comparison of Receptor Binding Affinity

The primary measure of a ligand's affinity for a receptor is its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Data from competitive radioligand binding assays using [3H]-oxytocin on plasma membranes from human uterine smooth muscle cells (USMC) provides a direct comparison of the binding affinities of this compound and atosiban for the human oxytocin receptor.

CompoundReceptorKi (nM)Cell Type/Tissue
This compound Human Oxytocin Receptor1.40 ± 0.24[1]Human Uterine Smooth Muscle Cells[1]
Atosiban Human Oxytocin Receptor3.55 ± 0.52[1]Human Uterine Smooth Muscle Cells[1]

Table 1: Comparison of Binding Affinities of this compound and Atosiban for the Human Oxytocin Receptor.

Based on these findings, this compound demonstrates a slightly higher binding affinity for the human oxytocin receptor in uterine smooth muscle cells compared to atosiban, as indicated by its lower Ki value.

Functional Antagonism

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine its biological effect – in this case, the ability to inhibit the action of the natural ligand, oxytocin. A common method to assess functional antagonism is to measure the inhibition of oxytocin-induced intracellular calcium mobilization.

Atosiban has been shown to be a potent antagonist in this regard. In human uterine smooth muscle cells, atosiban potently and in a concentration-dependent manner inhibited the increase in intracellular Ca2+ concentration ([Ca2+]i) stimulated by oxytocin, with a reported inhibition constant (Ki) of 0.49 nM in this functional assay[1].

Conversely, this compound is primarily characterized as an oxytocin receptor agonist, meaning it activates the receptor. In the same study, this compound was shown to induce an increase in [Ca2+]i, consistent with agonist activity[1]. There is a lack of published data quantifying the functional antagonist potency (e.g., pA2 value) of this compound at the oxytocin receptor. Therefore, a direct comparison of the functional antagonist efficacy between this compound and atosiban is not currently possible based on available literature.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor primarily signals through the Gq/11 protein pathway. Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key event leading to smooth muscle contraction. Antagonists like atosiban block the initial binding of oxytocin, thereby inhibiting this entire downstream cascade.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Atosiban Atosiban / this compound (Antagonist) Atosiban->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

  • Receptor Source: Membrane preparations from cells or tissues endogenously or recombinantly expressing the human oxytocin receptor (e.g., human uterine smooth muscle cells)[1].
  • Radioligand: A high-affinity radiolabeled ligand for the oxytocin receptor, such as [3H]-Oxytocin[1].
  • Test Compounds: this compound and atosiban.
  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize the cells or tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
  • Assay Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding: Add assay buffer, a fixed concentration of [3H]-Oxytocin, and the receptor membrane preparation.
  • Non-specific Binding (NSB): Add the non-specific binding control solution, [3H]-Oxytocin, and the receptor membrane preparation.
  • Competition: Add serial dilutions of the test compounds (this compound or atosiban), [3H]-Oxytocin, and the receptor membrane preparation.
  • Incubation: Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  • Data Analysis:
  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Oxytocin-Induced Calcium Mobilization

This assay measures the ability of a compound to antagonize the oxytocin-induced increase in intracellular calcium concentration.

1. Materials:

  • Cell Line: A cell line expressing the human oxytocin receptor (e.g., human uterine smooth muscle cells or a recombinant cell line like CHO-K1/OXTR)[1].
  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
  • Oxytocin: To be used as the agonist.
  • Test Compounds: this compound and atosiban.
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Fluorescence Plate Reader: Capable of measuring intracellular calcium flux.

2. Procedure:

  • Cell Culture: Culture the cells in appropriate media and seed them into black, clear-bottom 96-well plates. Allow the cells to adhere and grow to a suitable confluency.
  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test antagonist (this compound or atosiban) or vehicle control for a defined period (e.g., 3 minutes)[1].
  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add a submaximal concentration of oxytocin (e.g., 100 nM) to all wells and continue to record the fluorescence intensity over time to measure the calcium response[1].
  • Data Analysis:
  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  • Determine the peak fluorescence response for each well.
  • Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the antagonist concentration.
  • Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the oxytocin response).
  • The antagonist's potency can be expressed as the IC50 or converted to a pA2 value using the Schild equation for competitive antagonists.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the antagonist efficacy of two compounds at the oxytocin receptor.

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of This compound and Atosiban start->compound_prep binding_assay Radioligand Binding Assay compound_prep->binding_assay functional_assay Calcium Mobilization Assay compound_prep->functional_assay binding_data Determine IC50 and Ki (Binding Affinity) binding_assay->binding_data functional_data Determine IC50 and pA2 (Functional Antagonism) functional_assay->functional_data comparison Compare Binding Affinity and Functional Potency binding_data->comparison functional_data->comparison end Conclusion comparison->end

Caption: Workflow for Comparing OTR Antagonists.

Conclusion

Based on the available in vitro data, this compound exhibits a slightly higher binding affinity for the human oxytocin receptor compared to atosiban. However, a key differentiator lies in their functional activity. Atosiban is a well-characterized competitive antagonist, effectively inhibiting oxytocin-induced cellular responses. In contrast, this compound is primarily described as an agonist, and there is a lack of evidence to support its efficacy as a functional antagonist.

For researchers and drug development professionals seeking to inhibit oxytocin receptor activity, atosiban remains the more suitable and validated choice. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the pharmacological profiles of these and other potential oxytocin receptor modulators.

References

A Head-to-Head Comparison of [Asu1,6]-Oxytocin (Carbetocin) and Native Oxytocin in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the synthetic oxytocin analog, [Asu1,6]-Oxytocin (commonly known as carbetocin), and native oxytocin. The focus is on their respective performance in key behavioral assays, supported by experimental data and detailed methodologies. This objective analysis aims to inform researchers and drug development professionals on the nuanced differences and potential therapeutic advantages of each compound.

Executive Summary

Native oxytocin, a nonapeptide hormone, is a critical regulator of social behaviors, including social recognition, maternal care, and anxiety modulation. However, its therapeutic potential is often limited by a short half-life and off-target effects, primarily through activation of vasopressin V1a receptors. This compound, or carbetocin, is a long-acting analog designed for greater stability. While extensively studied for its potent and sustained uterotonic effects in preventing postpartum hemorrhage, its profile in behavioral neuroscience is an area of growing interest. Emerging evidence suggests that carbetocin may offer a more selective and durable activation of the oxytocin receptor system, potentially leading to distinct behavioral outcomes compared to its native counterpart.

Pharmacological Profile: A Tale of Two Agonists

The fundamental differences in the behavioral effects of native oxytocin and carbetocin can be traced back to their distinct pharmacological properties.

ParameterNative OxytocinThis compound (Carbetocin)Citation(s)
Half-life 1–6 minutes (IV)~40 minutes (IV)[1][2]
Receptor Selectivity Binds to and activates both oxytocin (OTR) and vasopressin (V1a and V1b) receptors.Highly selective for the oxytocin receptor (OTR); acts as a competitive antagonist at vasopressin V1a and V1b receptors.[1]
OTR Binding Affinity (Ki) ~0.71 nM~7 nM (approximately 10-fold lower than oxytocin)[1][3]
OTR Activation Full agonist at the OTR, coupling to multiple G-proteins (Gq and Gi).Partial agonist for the OTR/Gq pathway; does not significantly activate other G-protein pathways.[1]
Receptor Internalization Induces OTR internalization via β-arrestin recruitment, followed by receptor recycling.Promotes OTR internalization independently of β-arrestin but does not promote receptor recycling.[1]

Behavioral Assays: Comparative Analysis

Spontaneous Behavior: Open-Field Test

The open-field test is a widely used assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents.

Quantitative Data Summary

TreatmentDoseEffect on Total Distance MovedEffect on Center Time/EntriesEffect on GroomingCitation(s)
Native Oxytocin 0.05 mg/kg (i.p.)IncreasedNo significant change-[4]
1.0 mg/kg (i.p.)ReducedReducedMarkedly Increased[5][6]
This compound (Carbetocin) 0.1 - 3.0 mg/kg (i.p.)Slight increase or no change-No effect[5]
0.3 mg/kg (i.p.)IncreasedNo significant change-[4]

Interpretation:

Low-dose native oxytocin and carbetocin appear to have anxiolytic-like effects, as indicated by increased exploratory behavior (total distance moved). However, high-dose native oxytocin reduces locomotion and increases grooming, a behavior that can be associated with stress or repetitive actions. In contrast, carbetocin does not induce grooming and its effects on exploration are more consistent across doses, suggesting a different behavioral profile. The effects of carbetocin on exploratory behavior have been observed to be longer-lasting than those of native oxytocin.[5]

Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The elevated plus maze is a standard behavioral assay for assessing anxiety in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Quantitative Data Summary

TreatmentRoute of AdministrationEffect on Open Arm Time/EntriesCitation(s)
Native Oxytocin Central or PeripheralGenerally anxiolytic, but effects can be context-dependent.[7][8]
This compound (Carbetocin) Intracerebroventricular (i.c.v.)Pronounced anxiolytic-like effects, comparable to diazepam.[9][10]
Intravenous (i.v.) or Intraperitoneal (i.p.)No significant anxiolytic effects.[9][10]

Interpretation:

Central administration of carbetocin produces significant anxiolytic-like effects in the elevated plus maze.[9][10] Notably, the anxiolytic efficacy of carbetocin was maintained after 10 days of daily treatment, whereas the effect of diazepam was not.[9] The lack of effect with systemic administration of carbetocin in this assay suggests that, for anxiety modulation, direct central nervous system action is required.

Social Recognition

Social recognition is a critical aspect of social behavior, allowing animals to distinguish between familiar and novel conspecifics. Native oxytocin is known to be essential for this process.[11]

Native Oxytocin:

  • Role: Crucial for the acquisition phase of social memory.[11]

  • Mechanism: Acts within the medial amygdala to facilitate the encoding of social cues.[11]

  • Experimental Evidence: Oxytocin knockout mice exhibit a complete deficit in social recognition, which can be rescued by central administration of oxytocin before, but not after, the initial social encounter.[11]

This compound (Carbetocin):

Currently, there is a lack of direct head-to-head comparative studies of carbetocin and native oxytocin in social recognition paradigms. However, given its selective and prolonged activation of the oxytocin receptor, it is hypothesized that carbetocin may also facilitate social memory. Further research is warranted to investigate the specific effects of carbetocin on the acquisition, consolidation, and retrieval of social memories.

Maternal Behavior

Native oxytocin is well-established for its roles in both the initiation of parturition and the expression of maternal care behaviors, such as pup grooming and retrieval.

Native Oxytocin:

  • Uterine Contractions: Induces strong, rhythmic contractions of the uterus during labor.

  • Maternal Care: Central administration of oxytocin facilitates the onset of maternal behaviors in virgin female rats.

This compound (Carbetocin):

  • Uterine Contractions: Clinically, carbetocin is more effective than oxytocin in preventing postpartum hemorrhage due to its sustained uterotonic action.[12][13][14] A single dose of carbetocin can maintain adequate uterine tone for a longer duration than a continuous infusion of oxytocin.[2][14]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The distinct behavioral profiles of native oxytocin and carbetocin can be partly explained by their differential engagement of downstream signaling cascades upon binding to the oxytocin receptor.

G cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling Native Oxytocin Native Oxytocin OTR OTR Native Oxytocin->OTR Full Agonist V1aR V1aR Native Oxytocin->V1aR Agonist Carbetocin Carbetocin Carbetocin->OTR Partial Agonist Carbetocin->V1aR Antagonist Gq_PLC Gq/PLC Pathway (Phospholipase C) OTR->Gq_PLC Activated by both Gi Gi Pathway OTR->Gi Activated by Native Oxytocin Beta_Arrestin β-Arrestin Recruitment OTR->Beta_Arrestin Recruited by Native Oxytocin Vasopressin_Signaling Vasopressin Signaling V1aR->Vasopressin_Signaling Receptor_Recycling Receptor Recycling Beta_Arrestin->Receptor_Recycling G Start Animal_Acclimation Animal Acclimation & Housing Start->Animal_Acclimation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Vehicle, Oxytocin, Carbetocin) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., Open-Field Test) Drug_Administration->Behavioral_Testing Data_Collection Automated Video Tracking & Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End Results->End

References

Validating [Asu1,6]-Oxytocin Immunoassay Results: A Comparative Guide with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic peptides is paramount. This guide provides a comprehensive comparison of immunoassay and mass spectrometry techniques for the validation of [Asu1,6]-Oxytocin measurements, supported by experimental data and detailed protocols.

The inherent variability of immunoassays necessitates a robust validation strategy to ensure data accuracy and reliability. Cross-reactivity with structurally similar molecules, matrix effects, and lot-to-lot inconsistencies can all contribute to erroneous results.[1][2][3][4][5][6][7] Consequently, an orthogonal method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for validating immunoassay data for peptide quantification.[8][9] This is particularly critical when measuring synthetic analogs like this compound, where the specificity of commercial oxytocin immunoassay antibodies for the analog is often not explicitly characterized.

Method Comparison: Immunoassay vs. Mass Spectrometry

FeatureImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio of ions
Specificity Can be prone to cross-reactivity with related peptides and metabolites.[1][2][6][7]Highly specific, capable of distinguishing between structurally similar molecules.[8][9]
Sensitivity Varies by kit, typically in the low pg/mL to ng/mL range.High sensitivity, often reaching low pg/mL to fg/mL levels.
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput compared to immunoassays.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.
Validation Requires extensive validation for parallelism, accuracy, and precision.[3]Considered the "gold standard" for analytical validation.

Experimental Workflows

A critical aspect of validating immunoassay results is a well-defined experimental workflow that incorporates both techniques.

G cluster_0 Sample Collection & Preparation cluster_1 Immunoassay Analysis cluster_2 Mass Spectrometry Validation cluster_3 Data Comparison & Validation Sample Biological Sample (e.g., Plasma, Serum) SPE Solid-Phase Extraction (SPE) Sample->SPE ELISA This compound Immunoassay (ELISA) SPE->ELISA LCMS LC-MS/MS Analysis SPE->LCMS ELISA_Data Initial Concentration Data ELISA->ELISA_Data Compare Compare ELISA and LC-MS/MS Results ELISA_Data->Compare LCMS_Data Accurate Concentration Data LCMS->LCMS_Data LCMS_Data->Compare Validation Validate Immunoassay Performance Compare->Validation

A typical workflow for validating immunoassay results with mass spectrometry.

Experimental Protocols

This compound Immunoassay (Competitive ELISA)

This protocol is a generalized example for a competitive enzyme-linked immunosorbent assay (ELISA). Specific details may vary depending on the commercial kit used.

  • Plate Preparation : A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding :

    • Standards (containing known concentrations of oxytocin) and samples (containing unknown amounts of this compound) are added to the wells.

    • A fixed amount of enzyme-conjugated oxytocin (e.g., horseradish peroxidase-linked) is added to each well.

    • A polyclonal or monoclonal antibody specific to oxytocin is also added.

    • The plate is incubated, typically overnight at 4°C, allowing the sample/standard this compound and the enzyme-conjugated oxytocin to compete for binding to the primary antibody.

  • Washing : The plate is washed to remove any unbound reagents.

  • Substrate Addition : A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Reaction Termination : The reaction is stopped by adding a stop solution.

  • Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

This compound Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma or serum sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound with an organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

  • Liquid Chromatography (LC) :

    • Inject the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). This separates this compound from other components in the sample.

  • Tandem Mass Spectrometry (MS/MS) :

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of this compound.

    • Multiple Reaction Monitoring (MRM) :

      • The precursor ion (the molecular ion of this compound) is selected in the first quadrupole.

      • The precursor ion is fragmented in the collision cell.

      • Specific product ions are monitored in the third quadrupole. The transition from the precursor ion to a specific product ion is highly specific for the target analyte.

  • Data Analysis : The peak area of the MRM transition is proportional to the concentration of this compound in the sample. A calibration curve is constructed using standards of known concentrations to quantify the analyte in the unknown samples.

Oxytocin Signaling Pathway

Understanding the biological context of this compound, which is an analog of oxytocin, involves knowledge of the oxytocin signaling pathway. Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release ER->Ca2 CellularResponse Cellular Response (e.g., muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Simplified oxytocin receptor signaling pathway.

Conclusion

While immunoassays offer a high-throughput and cost-effective method for preliminary quantification of this compound, their inherent limitations in specificity necessitate validation with a more robust technique. LC-MS/MS provides the necessary accuracy and specificity to confirm immunoassay results, ensuring the integrity of research and development data. The lack of specific cross-reactivity data for this compound in many commercial oxytocin ELISA kits further underscores the importance of this validation step. Researchers should be aware that without such validation, immunoassay results for oxytocin analogs may not be reliable.[1][4][6] Therefore, a combined approach, utilizing immunoassays for screening and LC-MS/MS for validation, is the recommended strategy for the accurate quantification of this compound.

References

Sex-Specific Responses to [Asu1,6]-Oxytocin Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral, physiological, and neural responses to the administration of [Asu1,6]-Oxytocin, an analog of the neuropeptide oxytocin. While direct comparative studies on the sex-specific effects of this compound are limited, this document synthesizes available data for this analog and extrapolates potential sex differences based on the well-documented dimorphic effects of native oxytocin.

Executive Summary

This compound has been investigated for its therapeutic potential, particularly in the context of metabolic disorders. Research in animal models has demonstrated its efficacy in improving glucose tolerance and reducing insulin resistance. However, the influence of sex as a biological variable on the effects of this compound remains largely unexplored. In contrast, extensive research on native oxytocin has revealed significant sex-dependent differences in its modulation of social behavior, stress reactivity, and neural activity. These differences are often attributed to sexually dimorphic expression of oxytocin receptors and interactions with sex hormones. This guide will present the known data on this compound and provide a comparative framework based on the broader oxytocin literature to inform future research and drug development.

This compound: Known Effects and Potential for Sex-Specific Responses

This compound is an analog of oxytocin that has been shown to reverse insulin resistance and glucose intolerance in mouse models of obesity and diabetes. A key study demonstrated that twice-daily third-ventricle injections of this compound (4 μg per injection) for seven days improved glucose intolerance and lowered fasting blood insulin levels, with these effects being independent of changes in body weight[1]. Notably, this foundational study did not report a sex-specific analysis of the data, representing a critical knowledge gap.

Given the well-established sex differences in the effects of native oxytocin, it is plausible that this compound may also elicit sexually dimorphic responses. The subsequent sections will delve into the known sex differences of oxytocin to provide a basis for hypothesizing potential differences in the action of its analogs.

Comparative Data: Sex Differences in Response to Oxytocin Administration

The following tables summarize quantitative data from studies investigating the sex-specific effects of native oxytocin administration across various domains.

Table 1: Behavioral Responses to Oxytocin Administration
Behavioral DomainMale ResponseFemale ResponseSpeciesReference
Social Interaction Increased social interaction in stressed individuals.[2][3]No effect or reduced social motivation in stressed individuals.[2][3]Mice[2][3]
Social Recognition Facilitates competitor recognition.Facilitates kinship recognition.Humans
Aggression More likely to show aggression than females (baseline).Less likely to show aggression than males (baseline). Neonatal oxytocin exposure can facilitate mate-guarding aggression.[4]Prairie Voles[4]
Parental Behavior Oxytocin administration does not enhance the onset of parental behavior.[5]Oxytocin administration enhances the onset of parental behavior.[5]Mice[5]
Sucrose Seeking Higher doses of oxytocin required to decrease sucrose intake.More sensitive to lower doses of oxytocin in decreasing sucrose intake.[6]Rats[6]
Response to Social Stress Reported less negative affect.[7]Reported more anger.[7]Humans[7]
Table 2: Neural and Physiological Responses to Oxytocin Administration
Response TypeMale ResponseFemale ResponseSpeciesReference
Amygdala Activity Reduced activity in response to aversive social contexts.Enhanced activity in response to aversive social contexts.Humans
Oxytocin Receptor Expression (Auditory Cortex) Lower expression compared to females.[5]Higher and left-lateralized expression.[5]Mice[5]
Sympathetic Activity (in couple conflict) Increased sympathetic activity and arousal.[8]Decreased sympathetic activity and arousal.[8]Humans[8]
Neurotransmission (PVN OXT to LC NA neurons) Greater excitatory neurotransmission.[9]Lower excitatory neurotransmission.[9]Rats[9]

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Model of Obesity and Diabetes
  • Subjects: Male C57BL/6J mice with diet-induced obesity.

  • Compound: this compound.[1]

  • Dosage and Administration: 4 μg of this compound per injection, administered via third-ventricle injection twice daily for 7 days.[1]

  • Key Experiments and Outcome Measures:

    • Glucose Tolerance Test (GTT): Mice were fasted overnight and then administered D-glucose (2 g/kg body weight) via intraperitoneal injection. Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Mice were fasted for 4 hours and then administered human insulin (0.75 U/kg body weight) via intraperitoneal injection. Blood glucose levels were measured at 0, 15, 30, 45, and 60 minutes post-injection.

    • Fasting Blood Insulin Levels: Blood samples were collected after an overnight fast, and plasma insulin levels were measured using an ELISA kit.

  • Reference: Zhang H, et al. (2013). Treatment of obesity and diabetes using oxytocin or analogs in patients and mouse models. PLoS One.[1]

Protocol 2: General Oxytocin Administration for Behavioral Studies in Rodents
  • Subjects: Adult male and female C57BL/6J mice.[10]

  • Compound: Oxytocin.[10]

  • Dosage and Administration: Chronic pretreatment with oxytocin (12 μg) or saline for 14 consecutive days via intranasal (12 μl total, 6 μl per nostril) or intraperitoneal (120 μl) administration.[10]

  • Key Experiments and Outcome Measures:

    • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

    • Three-Chamber Sociability Task (3C): To measure social preference and social novelty.

    • Free Dyadic Social Interaction (FDSI): To observe naturalistic social behaviors.

  • Reference: Adapted from studies on sex differences in oxytocin response.[10]

Visualizations

Oxytocin Signaling Pathway

OxytocinSignaling OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Simplified Gαq/11-PLC signaling pathway for the Oxytocin Receptor.

Experimental Workflow for Investigating Sex Differences

ExperimentalWorkflow start Start: Select Male and Female Subjects randomization Randomly Assign to Treatment Groups start->randomization group1 Group 1: This compound randomization->group1 group2 Group 2: Vehicle (Placebo) randomization->group2 admin Administer Treatment (e.g., Intranasal, IP, ICV) group1->admin group2->admin behavioral Behavioral Testing (e.g., Social Interaction, Anxiety) admin->behavioral physiological Physiological Measures (e.g., Blood Glucose, Heart Rate) admin->physiological neural Neural Analysis (e.g., fMRI, c-Fos) admin->neural data_analysis Data Analysis: Compare Male vs. Female Responses within and between groups behavioral->data_analysis physiological->data_analysis neural->data_analysis end Conclusion: Identify Sex-Specific Effects data_analysis->end

Caption: Generalized workflow for studying sex differences in drug response.

Conclusion and Future Directions

The existing data on this compound, while promising for metabolic diseases, lacks a critical component for precision medicine: an understanding of its sex-specific effects. The extensive literature on native oxytocin strongly suggests that sex is a crucial biological variable that can significantly modulate its effects. Females appear to be more sensitive to lower doses of oxytocin for certain behavioral responses, and the direction of the effect can even be opposite between sexes in some contexts.

Therefore, it is imperative for future research on this compound and other oxytocin analogs to:

  • Incorporate both male and female subjects in preclinical and clinical studies.

  • Conduct sex-stratified data analysis to identify potential differences in efficacy and side-effect profiles.

  • Investigate the role of the estrous cycle in female response to treatment.

  • Explore the underlying mechanisms of any observed sex differences, including oxytocin receptor density and distribution, and interactions with gonadal hormones.

By addressing these points, the scientific community can develop a more complete and nuanced understanding of the therapeutic potential of this compound and pave the way for more effective and personalized treatments for a range of conditions.

References

[Asu1,6]-Oxytocin versus other oxytocin analogs in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of oxytocin analogs in clinical trials, with a focus on [Asu1,6]-Oxytocin derivatives, reveals a landscape of molecules designed for improved therapeutic profiles over native oxytocin. These analogs are primarily developed to offer enhanced stability, longer duration of action, and greater receptor selectivity, leading to better clinical outcomes in obstetric applications such as the prevention of postpartum hemorrhage (PPH) and the management of preterm labor. This guide provides an objective comparison of key oxytocin analogs that have been evaluated in clinical trials, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a signaling cascade that is crucial for its physiological effects, such as uterine contractions and milk ejection.

Oxytocin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin / Analog OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates Contraction Uterine Contraction PKC->Contraction Promotes MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP MyosinLCP->Contraction Induces

Caption: Oxytocin Receptor Signaling Pathway for Uterine Contraction.

Oxytocin Agonists: Enhancing Uterine Tone

Oxytocin agonists are analogs designed to mimic the action of endogenous oxytocin, primarily used for the induction of labor and prevention of PPH. The modifications in these analogs aim to improve their pharmacokinetic profile, leading to a more sustained therapeutic effect from a single administration.

Carbetocin

Carbetocin is a long-acting oxytocin analog with a modification that provides a longer half-life than native oxytocin.[1] It is widely studied for the prevention of PPH, particularly after cesarean delivery.

Clinical trials have demonstrated that carbetocin is at least as effective as, and in some cases superior to, oxytocin for preventing PPH.

Outcome MeasureCarbetocinOxytocinSignificanceReference
Need for Additional Uterotonics Lower incidenceHigher incidencep < 0.001[2]
Mean Estimated Blood Loss (ml) 424.75 ± 182.59679.5 ± 200.25p < 0.001[3]
Incidence of PPH (Blood Loss ≥500 ml) - Vaginal Delivery No significant differenceNo significant differencep = 0.11[4]
Need for Blood Transfusion Odds Ratio: 0.57-p = 0.04[2]
Hemoglobin Drop (g/dL) Mean Difference: -0.08-p < 0.001[2]

A randomized controlled trial was conducted to compare the efficacy and safety of carbetocin versus oxytocin in preventing PPH in women undergoing cesarean section.

  • Study Design: A double-blind, randomized controlled trial.[5]

  • Participants: Pregnant women scheduled for elective cesarean section.[6]

  • Intervention:

    • Group A: Received a single intravenous injection of 100 µg of carbetocin.[5]

    • Group B: Received an intravenous infusion of 10 IU of oxytocin.[5]

  • Primary Outcome Measures:

    • Estimated blood loss.[3]

    • The need for additional uterotonic agents.[2]

    • Incidence of PPH.[5]

  • Secondary Outcome Measures:

    • Changes in hemoglobin and hematocrit levels.[3]

    • Maternal side effects (e.g., nausea, vomiting, headache).[4]

Experimental_Workflow_PPH cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_intervention Intervention cluster_outcome Outcome Assessment P Pregnant Women for Elective Cesarean Section R Randomized Allocation P->R Carbetocin Group A: 100 µg Carbetocin IV R->Carbetocin Oxytocin Group B: 10 IU Oxytocin IV Infusion R->Oxytocin Outcomes Primary & Secondary Outcomes: - Blood Loss - Need for Additional Uterotonics - PPH Incidence - Hemoglobin Change - Side Effects Carbetocin->Outcomes Oxytocin->Outcomes

Caption: Workflow for a Randomized Controlled Trial Comparing Carbetocin and Oxytocin.

Merotocin

Merotocin is a selective oxytocin receptor agonist that was in development for lactation support in mothers who delivered prematurely.[7][8] It was designed to have a short half-life and high selectivity for the oxytocin receptor to minimize off-target effects.[9] A first-in-human study showed that intranasal administration of merotocin was well-tolerated.[7] However, a subsequent clinical trial was terminated due to slow recruitment.[10]

Oxytocin Antagonists: Tocolysis in Preterm Labor

Oxytocin antagonists are used to inhibit uterine contractions in cases of threatened preterm labor. These agents competitively block the oxytocin receptor, thereby preventing the downstream signaling that leads to myometrial contraction.

Atosiban

Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor.[11] It is one of the most studied tocolytic agents and is approved for use in many countries.

Clinical trials have compared atosiban to placebo and other tocolytic agents, such as beta-agonists.

Outcome MeasureAtosibanPlacebo/Beta-AgonistsSignificanceReference
Delay of Delivery for 48 hours 88.1%88.9% (vs. Beta-agonists)p = 0.99[12]
Delay of Delivery for 7 days 79.7%77.6% (vs. Beta-agonists)p = 0.28[12]
Patients undelivered at 48 hours (without rescue tocolysis) Significantly higherLowerp ≤ 0.008[13]
Maternal Cardiovascular Side Effects 8.3%81.2% (vs. Beta-agonists)p < 0.001[12]
Gestation Prolongation > 48 hours 89%--[14][15]
Gestation Prolongation > 7 days 77%--[14][15]

A prospective multicenter study was designed to evaluate the efficacy and safety of atosiban in women with preterm labor.[14][15]

  • Study Design: Prospective, multicenter, open-label study.[14]

  • Participants: Pregnant women with symptoms of preterm labor.[14]

  • Intervention: Intravenous infusion of atosiban for up to 48 hours.[14]

  • Primary Outcome Measures:

    • Proportion of women remaining undelivered at 48 and 72 hours.[14]

  • Secondary Outcome Measures:

    • Mean duration of gestation prolongation.[14]

    • Neonatal outcomes (e.g., birth weight, APGAR score).[14]

    • Maternal and fetal adverse events.[14]

Barusiban

Barusiban is another oxytocin antagonist that has been investigated for the treatment of preterm labor. Preclinical studies in nonhuman primates suggested it has a higher potency and longer duration of action compared to atosiban.[16][17][18] However, a randomized, double-blind, placebo-controlled clinical trial in women with threatened preterm labor at a late gestational age found that an intravenous bolus of barusiban was no more effective than placebo in stopping uterine contractions or delaying delivery.[19]

Retosiban

Retosiban is a non-peptide, orally bioavailable oxytocin receptor antagonist.[20] Its high selectivity for the oxytocin receptor over vasopressin receptors was a promising feature.[20] However, phase II clinical trials showed no clear benefit of retosiban over placebo in the management of preterm labor.[21][22] A subsequent phase III trial was terminated early due to financial issues with the manufacturer, leaving the clinical efficacy of retosiban not fully determined.[21]

Other Investigated Oxytocin Analogs

Several other oxytocin analogs have been developed and investigated, primarily in preclinical or early-phase clinical studies, for various indications.

  • L-368,899: A non-peptide oxytocin antagonist that has been used as a research tool to study the role of oxytocin in social behaviors.[23][24][25][26] It failed in clinical development for the treatment of premature labor.[27]

  • TC-OT-39: A non-peptide partial agonist of the oxytocin receptor.[28] Preclinical studies have investigated its potential effects, but it has not progressed to major clinical trials for obstetric indications.[29][30]

Conclusion

The clinical landscape of oxytocin analogs is dominated by agonists like carbetocin for the prevention of postpartum hemorrhage and antagonists like atosiban for the management of preterm labor. Carbetocin has demonstrated significant advantages over oxytocin in several key outcomes for PPH after cesarean section, primarily due to its longer duration of action. Atosiban provides a tocolytic option with a more favorable side-effect profile compared to beta-agonists, although its efficacy in delaying delivery is comparable. Other analogs such as barusiban and retosiban have not shown clear clinical benefits in later-stage trials, and the development of some has been discontinued. The ongoing research into novel oxytocin analogs continues to aim for improved receptor selectivity, better pharmacokinetic profiles, and enhanced clinical efficacy and safety.

References

Comparative analysis of the metabolic stability of [Asu1,6]-Oxytocin and oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the metabolic stability of [Asu1,6]-Oxytocin, a carba-analog of oxytocin, and the native oxytocin hormone reveals significant differences in their resistance to degradation. This guide presents a comparative analysis based on available experimental data, outlines the methodologies used in these assessments, and visualizes the underlying mechanisms of degradation and experimental workflows.

Introduction to this compound and Oxytocin

Oxytocin is a nonapeptide hormone and neurotransmitter known for its role in social bonding, reproduction, and childbirth. Structurally, it features a six-amino-acid ring closed by a disulfide bond between cysteine residues at positions 1 and 6, and a three-amino-acid tail. This disulfide bond is a primary site of metabolic breakdown, limiting its in vivo half-life and therapeutic window.

This compound, also known as a carba-analog of oxytocin, is a synthetic version in which the disulfide bond is replaced by a more stable carba bridge (a C-C or C-S bond). This modification is designed to protect the molecule from enzymatic and chemical degradation, thereby enhancing its metabolic stability and duration of action.

Comparative Metabolic Stability

Experimental data consistently demonstrates that carba-analogs of oxytocin, such as this compound and the structurally related Carbetocin, exhibit significantly greater metabolic stability compared to native oxytocin. The replacement of the redox-sensitive disulfide bond with a stable covalent linkage renders the molecule resistant to reductive cleavage by enzymes and endogenous reducing agents like glutathione.

Studies have shown that the half-lives of 1,6-carba analogues of oxytocin are greatly improved in comparison to the parent oxytocin peptide when incubated with rat placental tissue, a tissue rich in oxytocin-degrading enzymes (oxytocinase)[1]. While specific half-life values for this compound from this study are not publicly available, data from other carba-analogs like Carbetocin, which also features a modified ring structure, corroborate this increased stability. For instance, the in vivo elimination half-life of Carbetocin in nonpregnant women is approximately 41-42 minutes, which is substantially longer than the short in vivo half-life of oxytocin[2][3].

The following table summarizes the available quantitative data on the half-life of oxytocin and its carba-analogs in various experimental settings.

CompoundExperimental ModelHalf-life (t½)Reference(s)
Oxytocin Intravenous administration (in vivo, human)~6-7 minutes[4]
Oxytocin Incubation in human plasma (in vitro)~12 hours
Oxytocin Incubation in pregnant human blood (in vitro)>83% degradation within 60 minutes
This compound (carba-agonist 8)Incubation in rat placental tissue (in vitro)"Greatly improved" vs. Oxytocin[1]
Carbetocin Intravenous administration (in vivo, human)~41-42 minutes[2][3]

Mechanisms of Degradation and Stabilization

The primary metabolic pathways for oxytocin involve enzymatic cleavage. The disulfide bond can be reduced, opening the cyclic structure and making the peptide susceptible to various peptidases. Additionally, enzymes such as oxytocinase (a leucine aminopeptidase) can cleave the peptide chain. The structural modification in this compound directly blocks this degradation pathway.

G cluster_oxytocin Oxytocin Degradation cluster_asu_oxytocin This compound Stability OT Native Oxytocin (with S-S bridge) Opened Linear (Inactive) Oxytocin OT->Opened Enzymatic Reduction (e.g., by Glutathione) Fragments Peptide Fragments Opened->Fragments Peptidase Cleavage (e.g., Oxytocinase) AsuOT This compound (with Carba Bridge) Resistant Metabolically Resistant AsuOT->Resistant Carba bridge prevents reductive cleavage

Figure 1: Comparative degradation pathways of Oxytocin and this compound.

Experimental Protocols

The metabolic stability of oxytocin and its analogs is typically assessed using in vitro and in vivo methods. Below are detailed protocols representative of those cited in the literature.

In Vitro Metabolic Stability in Plasma/Serum

This assay evaluates the stability of a peptide in a biological fluid that contains a complex mixture of enzymes.

  • Preparation of Solutions: A stock solution of the test peptide (e.g., this compound or oxytocin) is prepared in a suitable solvent (e.g., water or a buffer) at a high concentration.

  • Incubation: The peptide stock solution is diluted into fresh human or rat plasma/serum to a final concentration (e.g., 10 µM). The mixture is then incubated in a water bath at 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for highly stable compounds).

  • Reaction Quenching: Immediately after collection, the enzymatic activity in each aliquot is stopped by adding a quenching solution, such as an equal volume of cold acetonitrile or 1% trifluoroacetic acid. This precipitates the plasma proteins.

  • Sample Processing: The quenched samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. The supernatant, containing the remaining peptide, is collected for analysis.

  • Analysis: The concentration of the remaining intact peptide in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

  • Data Analysis: The percentage of peptide remaining at each time point is plotted against time. The half-life (t½) is calculated by fitting the data to a first-order decay model.

In Vitro Metabolic Stability in Tissue Homogenates

This method assesses stability in the presence of enzymes from a specific tissue known to be involved in the peptide's metabolism, such as the placenta or uterus for oxytocin.

  • Tissue Preparation: Fresh or frozen tissue (e.g., rat placenta) is homogenized in a cold buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenate Preparation: The homogenate is centrifuged to remove cell debris, and the resulting supernatant (cytosolic and/or microsomal fractions) is used for the assay. The protein concentration of the homogenate is determined using a standard protein assay (e.g., Bradford or BCA).

  • Incubation: The tissue homogenate is pre-warmed to 37°C. The stability assay is initiated by adding the test peptide to the homogenate.

  • Sampling and Analysis: The subsequent steps of sampling at time points, quenching the reaction, processing the samples, and analyzing the remaining peptide via HPLC are performed as described in the plasma stability protocol.

G cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Data Analysis Peptide 1. Prepare Peptide Stock Solution Incubate 3. Incubate Peptide in Matrix at 37°C Peptide->Incubate Matrix 2. Prepare Biological Matrix (Plasma or Tissue Homogenate) Matrix->Incubate Sample 4. Collect Aliquots at Time Points Incubate->Sample Quench 5. Quench Reaction (e.g., with Acetonitrile) Sample->Quench Centrifuge 6. Centrifuge to Remove Proteins Quench->Centrifuge Analyze 7. Analyze Supernatant by HPLC Centrifuge->Analyze Calculate 8. Calculate % Remaining vs. Time Analyze->Calculate HalfLife 9. Determine Half-Life (t½) Calculate->HalfLife

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Conclusion

The replacement of the disulfide bridge in oxytocin with a carba linkage in this compound results in a molecule with substantially enhanced metabolic stability. This increased resistance to enzymatic degradation, as demonstrated by comparative in vitro studies and supported by data from the related analog Carbetocin, translates to a longer biological half-life. This improved pharmacokinetic profile makes this compound and other carba-analogs promising candidates for therapeutic applications where a more sustained duration of action is desirable. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of the stability of novel oxytocin analogs in drug development.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Integrity: Proper Disposal of [Asu1,6]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Peptide Waste Management

The foundational principle for the disposal of any laboratory chemical is strict adherence to local, state, and federal regulations.[2] For biologically active peptides like [Asu1,6]-Oxytocin, it is crucial to prevent their release into the environment.[2][3] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach should be adopted, treating it as a non-hazardous pharmaceutical waste designated for incineration.[3] Consultation with your institution's Environmental Health and Safety (EHS) office is a critical step in ensuring compliance with site-specific waste management policies.[2]

Quantitative Data and Decontamination Protocols

The following table summarizes key recommendations for the handling and decontamination of materials contaminated with peptide compounds.

ParameterRecommendationSource
Waste Classification Non-Hazardous Pharmaceutical Waste for Incineration[3]
Decontamination of Labware & Surfaces 1. Apply 1% (m/v) enzymatic detergent (e.g., SBCleaner).2. Follow with a 6% sodium hypochlorite (bleach) solution.3. Rinse thoroughly with water.[4]
Spill Cleanup Absorb spill with suitable material, collect in a sealed container for disposal.[5]
Personal Protective Equipment (PPE) Laboratory coat, gloves, and safety glasses are mandatory.[3]

Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol details the methodology for the effective decontamination of laboratory surfaces and equipment contaminated with peptide solutions like this compound.

Materials:

  • Enzymatic detergent (e.g., SBCleaner)

  • Sodium hypochlorite (bleach) solution, 6%

  • Sterile distilled water

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Initial Cleaning: Prepare a 1% (m/v) solution of the enzymatic detergent in water. Apply the solution directly to the contaminated surface or soak the contaminated labware. For critical applications, sonication in the enzymatic solution can be employed.[4]

  • Rinsing: Thoroughly rinse the surfaces or equipment with sterile distilled water to remove the enzymatic detergent.

  • Disinfection: Apply a 6% solution of sodium hypochlorite to the cleaned area. Allow for sufficient contact time as per your laboratory's standard operating procedures for disinfection.

  • Final Rinse: Rinse the surfaces or equipment again extensively with sterile distilled water to remove any residual bleach.

Step-by-Step Disposal Workflow

The proper disposal of this compound waste involves a systematic process of segregation, containment, storage, and final disposal through a certified vendor.

cluster_0 Waste Generation Point cluster_1 Containment cluster_2 Interim Storage cluster_3 Final Disposal A Segregate this compound Waste (Unused product, contaminated labware, PPE) B Place in a Labeled, Leak-Proof, Puncture-Resistant Container A->B C Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' B->C Ensure Clear Labeling D Store Sealed Container in a Designated, Secure, Cool, and Dry Area C->D E Arrange for Collection by a Licensed Environmental Management Vendor D->E F Incineration at a Permitted Facility E->F Ensures Complete Destruction

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance, based on best practices for analogous peptide compounds, provides a framework for the safe and compliant disposal of this compound. Adherence to these steps will help ensure the safety of laboratory personnel and the protection of the environment.

References

Essential Safety and Handling of [Asu1,6]-Oxytocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling [Asu1,6]-Oxytocin, an analog of the peptide hormone Oxytocin.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The recommended PPE is designed to minimize exposure through inhalation, skin contact, and eye contact.

  • Eye and Face Protection : Wear safety glasses with side shields or goggles.[1][2][3] If there is a potential for splashes, mists, or aerosols, a face shield or other full-face protection should be used.[1][2][3]

  • Hand Protection : Chemical-resistant gloves are required.[1] Due to the nature of the compound, consider double gloving as an additional precaution.[1][2][3] The specific glove material should be selected based on the breakthrough time for the solvents being used.

  • Skin and Body Protection : A standard work uniform or laboratory coat is necessary.[1][2][3] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be worn to prevent any skin contact.[1][2][3]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][4] However, if engineering controls are insufficient to maintain airborne levels below exposure limits, or if the material is dusty, a suitable respirator should be used.

Engineering Controls

For operations at a larger scale, such as in pilot plants or manufacturing, robust engineering controls are essential to minimize exposure.[1][4] These include:

  • Process Enclosures and Local Exhaust Ventilation : Use of biosafety cabinets or ventilated balance enclosures is recommended.[1][4]

  • Containment Technologies : For open handling, use of glove boxes or isolators is required to control the compound at the source and prevent leakage into the workplace.[1]

Quantitative Exposure Limits for Oxytocin

The following table summarizes the occupational exposure limits for Oxytocin, mono-acetate (salt), which can be used as a conservative reference for handling this compound.

ParameterValueBasis
Short-Term Exposure Limit (STEL)50 ng/m³ (OEB 5)Internal
Wipe Limit500 ng/100 cm²Internal

Data based on Oxytocin, mono-acetate (salt) and should be used as a guideline for this compound pending a specific risk assessment.[1][4]

Logical Workflow for PPE Selection

The selection of appropriate PPE is a critical step in the experimental workflow and is determined by the specific handling procedures and associated risks.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., weighing, dissolution, administration) start->risk_assessment exposure_potential Determine Potential Exposure Routes (Inhalation, Dermal, Ocular) risk_assessment->exposure_potential ppe_selection Select Appropriate PPE exposure_potential->ppe_selection eye_face Eye/Face Protection (Goggles/Face Shield) ppe_selection->eye_face hand_protection Hand Protection (Chemical-Resistant Gloves, Double Gloving) ppe_selection->hand_protection body_protection Body Protection (Lab Coat, Apron, Suit) ppe_selection->body_protection respiratory_protection Respiratory Protection (If required) ppe_selection->respiratory_protection conduct_experiment Conduct Experiment eye_face->conduct_experiment hand_protection->conduct_experiment body_protection->conduct_experiment respiratory_protection->conduct_experiment decontamination Decontamination & Waste Disposal conduct_experiment->decontamination end End decontamination->end

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling : Handle in accordance with good industrial hygiene and safety practices.[2][3] Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols.

  • Storage : Store in a cool, dry, and well-ventilated area in properly labeled, tightly sealed containers.[5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area.[2][3]

  • Wear appropriate PPE as described above.[2][3]

  • For liquid spills, absorb with an inert material.[4] For solid spills, carefully sweep up to avoid dust formation.[5]

  • Collect the spilled material into a suitable container for disposal.[2]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[2][3][4]

Disposal

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[2][4] Do not dispose of waste into the sewer system.[4] Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][4]

Emergency Procedures

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If symptoms occur, get medical attention.[1][3]

  • Skin Contact : In case of contact, immediately wash the skin with soap and water.[1][3] If irritation persists, seek medical attention.

  • Eye Contact : Flush eyes with plenty of water as a precaution.[1][3] If irritation develops and persists, get medical attention.

  • Ingestion : If swallowed, do NOT induce vomiting.[1][2][3] Rinse the mouth thoroughly with water and seek immediate medical attention.[1][2][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, carbon dioxide (CO2), or dry chemical extinguishers.[2][3]

  • Specific Hazards : Exposure to combustion products may be a health hazard.[1][2][3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.